Cyanine5 phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H67ClN5O3P |
|---|---|
Molecular Weight |
816.5 g/mol |
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C47H66N5O3P.ClH/c1-35(2)52(36(3)4)56(54-34-20-32-48)55-38-30-28-37(29-31-38)49-45(53)27-14-11-19-33-51-42-24-18-16-22-40(42)47(7,8)44(51)26-13-10-12-25-43-46(5,6)39-21-15-17-23-41(39)50(43)9;/h10,12-13,15-18,21-26,35-38H,11,14,19-20,27-31,33-34H2,1-9H3;1H |
InChI Key |
JTFPONRIAYGAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=CC=CC=C3C(C2=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure and Utility of Cyanine5 Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core structure, properties, and applications of Cyanine5 (Cy5) phosphoramidite, a critical reagent in the synthesis of fluorescently labeled oligonucleotides for a wide array of research, diagnostic, and therapeutic applications.
Core Structure and Chemical Properties
Cyanine5 phosphoramidite is a complex organic molecule designed for seamless integration into automated oligonucleotide synthesis. Its structure consists of three key moieties: the Cy5 fluorophore, a phosphoramidite group, and a dimethoxytrityl (DMT) or similar protecting group. The indolenine rings of the Cy5 core are linked by a polymethine chain, which is responsible for its characteristic spectroscopic properties in the red region of the visible spectrum.
The phosphoramidite group, typically a diisopropylamino cyanoethyl phosphoramidite, is the reactive component that enables the coupling of the Cy5 dye to the growing oligonucleotide chain. The DMT group protects the 5'-hydroxyl of the Cy5 moiety during synthesis and is removed at the beginning of each coupling cycle.
Below is a generalized chemical structure of a this compound.
Caption: Generalized structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of a typical this compound reagent. These values are essential for experimental design and data analysis in applications such as quantitative PCR (qPCR), fluorescence microscopy, and Förster Resonance Energy Transfer (FRET).
| Property | Value | Unit | Reference |
| Maximum Absorption (λmax) | ~646 | nm | [1][][3] |
| Maximum Emission (λem) | ~662 | nm | [1][][3] |
| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ | [1][] |
| Molecular Weight | ~816.5 - 979.7 | g/mol | [1][][3][4] |
| Quantum Yield (Φ) | ~0.2 | - | [1][] |
| Purity | >80% | % | [] |
Experimental Protocol: Synthesis of a 5'-Cyanine5 Labeled Oligonucleotide
This section details a generalized protocol for the incorporation of a Cyanine5 moiety at the 5'-terminus of a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Activator solution (e.g., Tetrazole, ETT, or DCI)
-
Oxidizer (e.g., 0.02 M Iodine solution)
-
Capping reagents (Cap A and Cap B)
-
Deblocking reagent (e.g., Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
Workflow for Oligonucleotide Synthesis with 5'-Cy5 Labeling
Caption: Workflow for automated synthesis of a 5'-Cy5 labeled oligonucleotide.
Detailed Methodologies
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry cycles. Each cycle consists of:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing chain.
-
Coupling: Addition of the next protected nucleoside phosphoramidite in the presence of an activator.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
-
5'-Cy5 Labeling: After the final nucleotide has been added, a final deblocking step is performed, followed by a coupling cycle using the this compound instead of a standard nucleoside phosphoramidite. This is followed by a final capping and oxidation step.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed. Due to the sensitivity of the Cy5 dye to harsh basic conditions, milder deprotection strategies are recommended. A common method involves using concentrated ammonium hydroxide at room temperature for an extended period (e.g., 12-16 hours) or at a slightly elevated temperature (e.g., 55°C) for a shorter duration (e.g., 2-4 hours). It is crucial to avoid prolonged exposure to high temperatures to prevent degradation of the Cy5 dye.
-
Purification: The crude, Cy5-labeled oligonucleotide is purified to remove truncated sequences, protecting group remnants, and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Conclusion
This compound is an indispensable tool for the synthesis of fluorescently labeled oligonucleotides. Its well-defined chemical structure and predictable spectroscopic properties make it a reliable choice for a multitude of applications in molecular biology, diagnostics, and drug development. A thorough understanding of its properties and the nuances of its incorporation into synthetic oligonucleotides is paramount for obtaining high-quality, functional probes for advanced research and clinical applications.
References
Cyanine5 Phosphoramidite: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Cyanine5 (Cy5) phosphoramidite for researchers, scientists, and drug development professionals. Cy5 phosphoramidite is a critical reagent for the synthesis of fluorescently labeled oligonucleotides used in a wide array of molecular biology and diagnostic applications.
Core Chemical and Physical Properties
Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its high molar extinction coefficient and fluorescence in the red to far-red region of the spectrum. The phosphoramidite form of Cy5 allows for its direct incorporation into oligonucleotides during automated solid-phase synthesis.
General Properties
| Property | Value | References |
| Appearance | Dark colored solid | [1] |
| Molecular Formula | C60H72ClN4O4P | [2][3] |
| Molecular Weight | 979.66 g/mol | [2][3] |
| CAS Number | 182873-67-2 | [2][3][4] |
Spectroscopic Properties
| Property | Value | References |
| Excitation/Absorption Maximum (λmax) | 646 nm | [1][5][6] |
| Emission Maximum (λem) | 662 nm | [1][5][6] |
| Molar Extinction Coefficient (ε) | ~250,000 L·mol⁻¹·cm⁻¹ | [1][6][7] |
| Fluorescence Quantum Yield (ΦF) | 0.2 | [1][6] |
Solubility and Storage
| Property | Recommendation | References |
| Solubility | Soluble in acetonitrile and dichloromethane (DCM). | [6] |
| Storage Conditions | Store at -20°C in a dry, dark environment. | [1][5][6] |
| Stability in Solution | Stable in anhydrous acetonitrile under argon for up to 24 hours. | [4][8] |
Experimental Protocols
The primary application of Cy5 phosphoramidite is its incorporation into synthetic oligonucleotides. The following protocol outlines the key steps in this process using an automated DNA synthesizer.
Automated Oligonucleotide Synthesis with Cy5 Phosphoramidite
1. Reagent Preparation:
-
Cy5 Phosphoramidite Solution: Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[4] Some protocols may recommend a concentration of 70-80 mM.[7][9]
-
Standard DNA Synthesis Reagents: Prepare solutions of standard nucleoside phosphoramidites (A, C, G, T), activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing agent (e.g., iodine), and deblocking agent (e.g., trichloroacetic acid in DCM) according to the synthesizer manufacturer's instructions.
2. Automated Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide or the Cy5 moiety to the growing oligonucleotide chain attached to a solid support (e.g., controlled pore glass - CPG).
-
Step A: Deblocking (Detritylation): The 5'-terminal dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting group of the nucleotide on the solid support is removed by treatment with a deblocking agent.[4][8] The release of the trityl cation can be monitored to assess coupling efficiency.[4]
-
Step B: Coupling: The Cy5 phosphoramidite solution is delivered to the synthesis column along with an activator to facilitate the coupling reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for Cy5 phosphoramidite is 6 minutes.[1][10]
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent to prevent the formation of deletion mutants in subsequent cycles.
-
Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent.
3. Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
Deprotection is typically carried out by incubation with ammonium hydroxide.[8][11] For oligonucleotides containing Cy5, deprotection at room temperature for 2-3 hours is recommended to avoid degradation of the dye.[8] If elevated temperatures are necessary, the use of base-labile protecting groups on the standard nucleosides is advised to limit exposure time.[4][11]
4. Purification:
-
The crude, Cy5-labeled oligonucleotide is purified to remove truncated sequences and other impurities.
-
High-performance liquid chromatography (HPLC) is a common method for purification.[7][9]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the use of Cy5 phosphoramidite.
Caption: Automated oligonucleotide synthesis workflow for incorporating Cy5.
Caption: Principle of FRET using a Cy5-labeled probe.
Cyanine5 phosphoramidite is an indispensable tool for the synthesis of fluorescently labeled oligonucleotides, enabling advancements in areas such as real-time PCR, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) based assays.[8][12] Its robust chemical properties and well-established synthesis protocols make it a reliable choice for a wide range of research, diagnostic, and drug development applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy5 Phosphoramidite | C60H72ClN4O4P | CID 86580409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Cyanine 5 Phosphoramidite 351186-76-0 [sigmaaldrich.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]
- 12. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
An In-depth Technical Guide to the Core Mechanism of Action of Cyanine5 Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyanine5 (Cy5) phosphoramidite, a crucial reagent for the synthesis of fluorescently labeled oligonucleotides. The guide details its mechanism of action, presents key quantitative data, outlines experimental protocols, and illustrates the underlying processes through detailed diagrams. This information is essential for professionals in molecular biology, genomics, and drug development who utilize labeled nucleic acids for a wide range of applications.
Core Mechanism of Action: Phosphoramidite Chemistry
Cyanine5 phosphoramidite is a specialized chemical used to incorporate the Cy5 fluorescent dye into synthetic oligonucleotides.[1] The core of its mechanism lies in phosphoramidite chemistry, the gold-standard method for DNA and RNA synthesis.[2] This process occurs on an automated solid-phase synthesizer and involves a cycle of four key chemical reactions for each nucleotide or, in this case, the Cy5 molecule added to the growing oligonucleotide chain.
The Cy5 phosphoramidite is designed to be added to the 5'-terminus of the oligonucleotide.[3][4] The phosphoramidite group is reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain that is bound to a solid support. The reaction cycle proceeds as follows:
-
Deblocking (Detritylation): The first step involves the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the terminal nucleotide of the solid-support-bound oligonucleotide. This is achieved by treatment with a mild acid, which exposes a reactive hydroxyl group.
-
Coupling: The Cy5 phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst, typically an azole such as 5-ethylthio-1H-tetrazole.[5] This activated intermediate then rapidly reacts with the free 5'-hydroxyl group of the oligonucleotide, forming a phosphite triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, a capping step is performed. This involves acetylating the unreacted hydroxyl groups, rendering them inert.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each subsequent nucleotide addition. When the Cy5 phosphoramidite is introduced in the final coupling step, it results in a 5'-labeled oligonucleotide. The Cy5 phosphoramidite itself has a monomethoxytrityl (MMT) group protecting a hydroxyl group, which is removed during the synthesis process.[3][5]
Figure 1: Solid-phase synthesis cycle for Cy5 labeling.
Quantitative Data Presentation
The performance and characteristics of Cy5 are crucial for experimental design and data interpretation. The following tables summarize the key quantitative data for Cyanine5.
Table 1: Spectroscopic Properties of Cyanine5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 646 - 651 nm | [6][7][8][9][10] |
| Emission Maximum (λem) | 662 - 670 nm | [6][7][8][9][10] |
| Extinction Coefficient (ε) | 250,000 M-1cm-1 | [5][7][8][10] |
| Quantum Yield (Φ) | 0.2 - 0.27 | [7][8] |
| Recommended Laser Lines | 633 nm or 647 nm | [6][11][12] |
Table 2: Performance and Purity
| Parameter | Typical Value | Notes | Reference(s) |
| Coupling Efficiency | >98% | Per cycle, measured by trityl cation release. | [2] |
| Purity (Post-Synthesis) | Variable | Dependent on synthesis length and efficiency. | [13] |
| Purity (Post-Purification) | >85% (HPLC) | HPLC is recommended for high-purity applications. | [13][14] |
| Purity (Post-Purification) | >90% (PAGE) | Provides high resolution but may be incompatible with some dyes. | [13] |
Experimental Protocols
The successful synthesis and application of Cy5-labeled oligonucleotides require meticulous experimental procedures. Below are detailed methodologies for key stages.
Synthesis of a 5'-Cy5 Labeled Oligonucleotide
This protocol outlines the general steps for automated solid-phase synthesis.
-
Synthesizer Preparation:
-
Install the appropriate DNA/RNA phosphoramidites, Cy5 phosphoramidite, and ancillary reagents (activator, oxidizing solution, capping reagents, deblocking solution) on an automated DNA/RNA synthesizer.
-
The Cy5 phosphoramidite is typically dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[3]
-
Use UltraMILD monomers to minimize degradation of the Cy5 dye during deprotection.[4]
-
-
Automated Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Initiate the synthesis program. The synthesizer will perform the repeated cycles of deblocking, coupling, capping, and oxidation for each nucleotide.
-
For the final coupling step, the synthesizer will use the Cy5 phosphoramidite to label the 5'-end of the oligonucleotide. A longer coupling time of 3 minutes is recommended for the Cy5 phosphoramidite.[4]
-
-
Cleavage and Deprotection:
-
After synthesis, the solid support containing the labeled oligonucleotide is transferred to a vial.
-
The oligonucleotide is cleaved from the support and the protecting groups are removed by incubation with a deprotection solution.
-
For Cy5-labeled oligos, it is recommended to use a mild deprotection condition, such as ammonium hydroxide at room temperature or 0.05M potassium carbonate in methanol, to prevent degradation of the dye.[4][15]
-
Purification of the Cy5-Labeled Oligonucleotide
Purification is critical to remove failure sequences and excess free dye.[14] High-performance liquid chromatography (HPLC) is the preferred method.[16]
-
Method: Ion-pair reversed-phase HPLC is highly effective for purifying dye-labeled oligonucleotides.[16][17]
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. The hydrophobic Cy5 label increases the retention time of the full-length product, allowing for good separation from unlabeled failure sequences.[17]
-
Fraction Collection and Desalting: The peak corresponding to the Cy5-labeled oligonucleotide is collected. The volatile TEAA buffer is removed by lyophilization. The resulting pellet is then desalted using a suitable method like ethanol precipitation or a desalting column.
Quality Control
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, verifying the correct sequence and the presence of the Cy5 label.[14]
-
UV-Vis Spectroscopy: The concentration and labeling efficiency are determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy5 (~649 nm).
Figure 2: General experimental workflow.
Applications in Research and Drug Development
Cy5-labeled oligonucleotides are indispensable tools in a variety of applications due to the dye's brightness and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[11][12]
-
Molecular Diagnostics: Used as probes in real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays for the detection and quantification of specific nucleic acid sequences.[9][18][][20]
-
Fluorescence Microscopy: Enable the visualization of cellular and subcellular localization of target DNA or RNA molecules.
-
Flow Cytometry: Used for the detection and sorting of cells based on the presence of specific nucleic acid sequences.[6]
-
Drug Development: Cy5-labeled oligonucleotides, such as antisense oligonucleotides or siRNAs, are used to study drug delivery, cellular uptake, and intracellular trafficking of nucleic acid-based therapeutics.[21]
-
FRET-based Assays: Cy5 can serve as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) assays to study molecular interactions and conformational changes.[1][10]
The robust chemistry of this compound, combined with the favorable spectroscopic properties of the Cy5 dye, ensures its continued and widespread use in advancing research and development in the life sciences.
References
- 1. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 10. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 11. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 12. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 15. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]
- 16. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method of Oligonucleotide Purification [biosyn.com]
- 18. lumiprobe.com [lumiprobe.com]
- 20. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]
- 21. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Cyanine5 (Cy5), a widely used fluorescent dye in biological research and drug development. It details the quantitative spectral data, experimental protocols for its characterization, and the fundamental principles governing its fluorescence.
Core Spectral Properties of Cyanine5
Cyanine5 is a far-red fluorescent dye known for its brightness and photostability, making it a popular choice for a variety of applications including fluorescence microscopy, flow cytometry, and FRET-based assays.[1] Its spectral characteristics are summarized below. It is important to note that these values can be influenced by the dye's local environment, including the solvent and conjugation to biomolecules.[2][3]
| Property | Value | Solvent/Conditions | Source(s) |
| Excitation Maximum (λex) | ~649 - 651 nm | Various aqueous buffers | [2] |
| Emission Maximum (λem) | ~666 - 670 nm | Various aqueous buffers | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Aqueous buffer | [4] |
| Quantum Yield (Φ) | ~0.2 - 0.3 | Aqueous buffer | [5][6] |
| Stokes Shift | ~17 - 19 nm | Calculated from λex and λem | N/A |
Understanding the Fluorescence of Cyanine5: The Jablonski Diagram
The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
References
- 1. Cyanines | AAT Bioquest [aatbio.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Cyanine5: An In-depth Technical Guide for Molecular Biology Applications
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology research, the ability to visualize and track biomolecules with high precision is paramount. Among the arsenal of fluorescent dyes, Cyanine5 (Cy5) has emerged as a workhorse, prized for its bright, far-red fluorescence and exceptional photostability.[1][2][3] This technical guide provides a comprehensive overview of the core applications of Cy5, offering detailed experimental protocols and quantitative data to empower researchers in leveraging this versatile fluorophore for their scientific inquiries.
Core Properties of Cyanine5
Cy5 is a synthetic dye belonging to the polymethine group, characterized by two nitrogen atoms connected by a chain of an odd number of methyl units.[4][5] Its key advantage lies in its spectral properties; it absorbs light in the far-red region of the spectrum and emits fluorescence in the same region, where cellular autofluorescence is minimal.[1][2] This characteristic significantly enhances the signal-to-noise ratio, making it an ideal choice for a wide range of biological imaging and detection applications.[1]
Photophysical Characteristics
The performance of a fluorophore is dictated by its photophysical properties. The key quantitative data for Cyanine5 are summarized below, providing a basis for experimental design and instrument setup.
| Property | Value | References |
| Excitation Maximum (λex) | ~649-650 nm | [1][3][6] |
| Emission Maximum (λem) | ~666-670 nm | [1][3][6] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4][6] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [4][6] |
| A280 Correction Factor | 0.04 | [6] |
Key Applications and Experimental Protocols
Cyanine5's versatility stems from its ability to be conjugated to a variety of biomolecules, including proteins, antibodies, and nucleic acids, through different reactive groups like NHS esters, maleimides, and phosphoramidites.[7] This enables its use in a multitude of molecular biology techniques.
Protein and Antibody Labeling
Cy5 is extensively used for labeling proteins and antibodies for applications such as immunofluorescence, western blotting, and flow cytometry.[2][3][8] The most common method involves the use of Cy5 NHS ester, which reacts with primary amines on the protein.
This protocol is a general guideline for labeling proteins with Cy5 NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)
-
Cy5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5-9.0 by adding 1 M Sodium Bicarbonate.[10][12]
-
Add the dissolved Cy5 NHS ester to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically.[11][13]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[8][14]
-
-
Purification:
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
Nucleic Acid Labeling for Fluorescence In Situ Hybridization (FISH)
Cy5-labeled nucleic acid probes are widely used in Fluorescence In Situ Hybridization (FISH) to detect specific DNA or RNA sequences within cells and tissues.[2] This technique is crucial for studying gene expression, chromosomal abnormalities, and diagnosing diseases.[2]
This protocol provides a general framework for FISH on fixed cells or tissue sections.
Materials:
-
Cy5-labeled DNA or RNA probe
-
Microscope slides with fixed cells/tissue
-
Hybridization buffer (containing formamide and SSC)
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
Denaturation solution (e.g., 70% formamide in 2x SSC)
-
Ethanol series (70%, 85%, 100%)
-
DAPI (for counterstaining)
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate tissue sections if necessary.[16]
-
Pretreat slides to increase probe accessibility (e.g., with proteinase K).
-
-
Denaturation:
-
Hybridization:
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a series of increasingly stringent wash buffers (e.g., starting with 2x SSC and moving to 0.1x SSC) at specific temperatures to remove non-specifically bound probes.[16]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy5 and DAPI.
-
Förster Resonance Energy Transfer (FRET)
Cy5 is frequently used as an acceptor fluorophore in FRET experiments, often paired with a donor dye like Cyanine3 (Cy3).[4][7] FRET is a powerful technique for studying molecular interactions and conformational changes in real-time, as the efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor molecules.[19]
Other Notable Applications
Beyond the detailed protocols above, Cy5 is a valuable tool in several other key molecular biology techniques:
-
Flow Cytometry: Due to its far-red emission, Cy5 is ideal for multi-color flow cytometry experiments, allowing for the simultaneous analysis of multiple cellular markers with minimal spectral overlap.[1][2]
-
Quantitative PCR (qPCR): Cy5-labeled probes are used in qPCR for the sensitive and specific real-time detection of DNA amplification.[2][7]
-
Super-Resolution Microscopy: The photostability of Cy5 makes it suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy).[7]
-
Western Blotting: Cy5-conjugated secondary antibodies enable quantitative western blotting with high sensitivity and a broad dynamic range.[3][20]
Conclusion
Cyanine5 has solidified its place as an indispensable fluorescent dye in the molecular biologist's toolkit. Its favorable spectral properties, high brightness, and photostability, coupled with its chemical tractability for conjugation to biomolecules, underpin its broad utility. From elucidating cellular architecture through high-resolution microscopy to quantifying protein expression and studying molecular interactions, Cy5 continues to illuminate our understanding of complex biological systems. This guide provides the foundational knowledge and practical protocols to effectively harness the power of Cyanine5 in your research endeavors.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. nbinno.com [nbinno.com]
- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. assaygenie.com [assaygenie.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. abcam.com [abcam.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
- 20. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cyanine5 Phosphoramidite for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5) phosphoramidite, a key reagent for fluorescently labeling oligonucleotides. This document details the properties, applications, and the technical protocols required for the successful synthesis, purification, and application of Cy5-labeled oligonucleotides in various research and diagnostic settings.
Introduction to Cyanine5 Phosphoramidite
Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its bright fluorescence in the far-red region of the spectrum.[][][3] When incorporated into oligonucleotides, Cy5 serves as a robust reporter for a multitude of applications in molecular biology and diagnostics. The phosphoramidite form of Cy5 allows for its direct and automated incorporation into synthetic oligonucleotides at the 5' or 3' end, as well as internally.[][4] This method of labeling is highly efficient and allows for precise, site-specific placement of the dye.
Cy5-labeled oligonucleotides are instrumental in a variety of techniques, including real-time polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET) assays.[][][5] Its far-red emission is particularly advantageous as it minimizes background autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[]
Physicochemical Properties of Cyanine5
The performance of Cy5 as a fluorescent label is dictated by its distinct spectral properties. Understanding these characteristics is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference |
| Absorbance Maximum (λmax) | ~646 - 650 nm | [][5][6] |
| Emission Maximum (λem) | ~662 - 670 nm | [][5][6] |
| Extinction Coefficient at λmax | ~250,000 M⁻¹cm⁻¹ | [5][6] |
| Formula (Phosphoramidite) | C₃₁H₃₈N₂O₅P | [5] |
| Molecular Weight (Phosphoramidite) | 549.62 g/mol | [5] |
| Recommended Quencher | BHQ®-2 | [] |
Experimental Protocols
Automated Synthesis of Cy5-Labeled Oligonucleotides
The incorporation of Cy5 phosphoramidite into an oligonucleotide sequence is typically performed on an automated DNA/RNA synthesizer. The following protocol outlines the key steps and considerations for successful synthesis.
Materials:
-
Cy5 Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Synthesis columns with appropriate solid support (e.g., CPG)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)
-
Capping reagents
-
Oxidizing solution (e.g., 0.02 M Iodine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium hydroxide)
Protocol:
-
Preparation:
-
Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to the recommended concentration (e.g., 80 mM). Note that this may differ from standard nucleoside phosphoramidites (typically 70 mM).[7][8]
-
Install the vial on a designated port on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, indicating the position for Cy5 incorporation.
-
-
Synthesis Cycle: The standard phosphoramidite chemistry cycle is used, with a modified coupling step for the Cy5 phosphoramidite.
-
Deblocking: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected by treatment with the deblocking solution.
-
Coupling: The Cy5 phosphoramidite and activator are delivered to the synthesis column. A longer coupling time (e.g., 3 minutes) is often recommended for Cy5 phosphoramidite to ensure high coupling efficiency.[9] Some protocols suggest multiple pulses of the monomer and activator to maximize the reaction.[7][8]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Final Deblocking: After the final coupling step, the terminal 5'-MMT (monomethoxytrityl) group on the Cy5 dye is removed on the synthesizer. The yellow color of the MMT cation is different from the orange of the DMT cation, which may be misinterpreted by absorbance-based trityl monitors.[9]
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
Deprotection can be carried out with ammonium hydroxide at room temperature.[9] If elevated temperatures are necessary, it is important to note that Cy5 is more heat-labile than other dyes like Cy3.[9] Using base-labile protecting groups on the standard monomers can reduce the required deprotection time.[9]
-
Purification of Cy5-Labeled Oligonucleotides
Purification is a critical step to remove truncated sequences and unbound Cy5 dye. High-performance liquid chromatography (HPLC) is a commonly used method.
Materials:
-
Crude, deprotected Cy5-labeled oligonucleotide solution
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
UV-Vis detector
Protocol:
-
Sample Preparation: Lyophilize the crude oligonucleotide solution and resuspend in an appropriate volume of Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic Cy5-labeled oligonucleotide will be retained longer on the column than unlabeled, truncated sequences.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).
-
-
Fraction Collection: Collect the peak corresponding to the full-length, Cy5-labeled oligonucleotide.
-
Desalting: Remove the TEAA buffer from the purified oligonucleotide, for example, by using a desalting column or by ethanol precipitation.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm and 650 nm.
Quality Control
Proper quality control ensures the reliability of experiments using Cy5-labeled oligonucleotides.
| Parameter | Method | Expected Outcome |
| Purity | HPLC or Capillary Electrophoresis (CE) | A single major peak indicating a high percentage of the full-length, labeled product. |
| Identity | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | The observed molecular weight should match the calculated molecular weight of the Cy5-labeled oligonucleotide. |
| Concentration & Labeling Efficiency | UV-Vis Spectroscopy | Measurement of absorbance at 260 nm and ~650 nm allows for the calculation of the oligonucleotide concentration and the dye-to-oligo ratio. |
Application Example: Fluorescence In Situ Hybridization (FISH)
Cy5-labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA sequences within cells.[][10]
Workflow for FISH using a Cy5-labeled Probe
References
- 3. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 4. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 8. FISH assay [bio-protocol.org]
- 9. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluorescent Dye Phosphoramidites for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Their applications range from quantitative PCR (qPCR) and DNA sequencing to fluorescence in situ hybridization (FISH) and single-molecule studies.[1] The covalent attachment of a fluorescent dye to a synthetic oligonucleotide is most commonly achieved during solid-phase synthesis using fluorescent dye phosphoramidites.[2] These reagents are modified nucleoside monomers or non-nucleosidic scaffolds that carry a fluorescent dye, enabling the precise, site-specific incorporation of the label into the growing oligonucleotide chain.[3] This guide provides a comprehensive technical overview of fluorescent dye phosphoramidites, covering their chemical properties, synthesis, applications, and the experimental protocols for their use.
Core Concepts of Fluorescent Dye Phosphoramidites
Fluorescent dye phosphoramidites are designed for use in automated DNA/RNA synthesizers.[2] They are typically composed of three key components: the fluorescent dye, a linker, and the phosphoramidite moiety.
-
The Fluorescent Dye: This is the reporter group that emits light upon excitation at a specific wavelength. The choice of dye depends on the desired spectral properties, such as excitation and emission maxima, brightness (a product of extinction coefficient and quantum yield), and photostability.[4]
-
The Linker: A spacer arm connects the dye to the phosphoramidite. This linker is crucial for minimizing steric hindrance between the dye and the oligonucleotide, which can otherwise lead to reduced enzymatic performance (e.g., with polymerases) or fluorescence quenching.[5]
-
The Phosphoramidite Moiety: This is the reactive group that enables the coupling of the dye to the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis.[6]
Major Classes of Fluorescent Dye Phosphoramidites
A wide variety of fluorescent dyes are available as phosphoramidites, each with distinct chemical and spectral properties. The most common classes include fluoresceins, cyanines, and rhodamines.
Fluorescein and its Derivatives
Fluorescein (FAM) and its chlorinated or tetrachlorinated analogs (HEX, TET, and JOE) are among the most widely used fluorescent dyes for oligonucleotide labeling.[3][7] They are prized for their high absorptivity and excellent fluorescence quantum yields.[8]
-
Advantages:
-
Bright fluorescence.
-
Well-established protocols for their use.
-
Relatively low cost.
-
-
Disadvantages:
Cyanine Dyes (Cy® Dyes)
Cyanine dyes, such as Cy3, Cy5, and their derivatives, are a versatile class of fluorophores with tunable spectral properties.[3] They are known for their high extinction coefficients and improved photostability compared to fluoresceins.[4]
-
Advantages:
-
Disadvantages:
Rhodamine Dyes
Rhodamine derivatives, such as TAMRA (tetramethylrhodamine) and ROX (carboxyrhodamine), are another important class of fluorescent dyes.[3] They are often used as quenchers in FRET-based assays due to their spectral overlap with other dyes like FAM.[2]
-
Advantages:
-
Good photostability.
-
Can be used as both a fluorescent reporter and a quencher.
-
-
Disadvantages:
-
TAMRA has intrinsic fluorescence, which can contribute to background signals in quenching applications.[2]
-
Quantitative Properties of Common Fluorescent Dyes
The selection of a fluorescent dye is dictated by the specific application and the instrumentation available for detection. The following table summarizes the key quantitative properties of commonly used fluorescent dyes for oligonucleotide labeling.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 6-FAM | 492 | 517 | 74,000 | 0.93 |
| HEX | 535 | 556 | 131,000 | 0.80 |
| TET | 521 | 536 | 120,000 | 0.70 |
| JOE | 520 | 548 | 75,000 | 0.80 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 649 | 670 | 250,000 | 0.27 |
| ROX | 575 | 602 | 82,000 | 0.82 |
| TAMRA | 555 | 580 | 91,000 | 0.10 |
Note: Extinction coefficients and quantum yields can vary depending on the chemical environment and conjugation to the oligonucleotide.
Experimental Protocols
Synthesis of 6-FAM Phosphoramidite
The synthesis of fluorescent dye phosphoramidites is a multi-step process that requires expertise in organic chemistry. Below is a representative workflow for the synthesis of 6-FAM phosphoramidite.
Caption: Workflow for the synthesis of 6-FAM phosphoramidite.
Detailed Methodology:
-
Protection of Fluorescein Hydroxyls: The phenolic hydroxyl groups of 6-carboxyfluorescein are protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is the pivaloyl group, which is stable to the conditions of DNA synthesis but can be removed during the final deprotection step.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected fluorescein is activated to facilitate coupling to a linker. This is often achieved by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Coupling to a Linker: The activated fluorescein is reacted with a bifunctional linker containing an amino group and a hydroxyl group (e.g., 6-amino-1-hexanol). This forms a stable amide bond.
-
Introduction of the DMT Group: The terminal hydroxyl group of the linker is protected with a dimethoxytrityl (DMT) group. The DMT group serves two purposes: it protects the hydroxyl group during the subsequent phosphitylation step, and its release during oligonucleotide synthesis provides a colorimetric method to monitor coupling efficiency.
-
Phosphitylation: The DMT-protected, dye-labeled linker is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite.
Automated Synthesis of Fluorescently Labeled Oligonucleotides
The incorporation of a fluorescent dye phosphoramidite into an oligonucleotide during automated solid-phase synthesis follows the standard phosphoramidite chemistry cycle.
Caption: Workflow for automated synthesis and processing of fluorescently labeled oligonucleotides.
Detailed Methodology:
-
Standard Synthesis Cycles: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.
-
Dye Coupling: In the final coupling step (for 5' labeling), the fluorescent dye phosphoramidite is introduced instead of a standard nucleoside phosphoramidite. The coupling time for dye phosphoramidites is often extended (e.g., 3-15 minutes) to ensure high coupling efficiency.[6][9]
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection conditions must be compatible with the stability of the fluorescent dye. For example, some cyanine dyes are not stable under standard deprotection conditions (concentrated ammonia at 55°C) and require milder deprotection protocols.[2]
-
Purification: The crude, labeled oligonucleotide is purified to remove unlabeled failure sequences and free dye. High-performance liquid chromatography (HPLC) is the most common method for purifying fluorescently labeled oligonucleotides.[10][11]
-
Reverse-Phase HPLC (RP-HPLC): This is the preferred method for purifying dye-labeled oligonucleotides because the hydrophobicity of the dye provides excellent separation of the full-length, labeled product from unlabeled failure sequences.
-
Column: C8 or C18 reverse-phase column.[10]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled failure sequences.[10]
-
Detection: Absorbance is monitored at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye to identify the desired product.[10]
-
-
Logical Relationships in Probe Design
The choice of fluorescent dye and its placement within an oligonucleotide are critical for the success of many applications, particularly those involving Fluorescence Resonance Energy Transfer (FRET).
Caption: Key relationships for successful FRET using fluorescently labeled oligonucleotides.
In FRET-based probes, such as TaqMan probes or molecular beacons, a reporter dye and a quencher dye are placed in close proximity. When the probe is intact, the quencher absorbs the energy emitted by the reporter, resulting in low fluorescence. Upon hybridization to the target sequence and subsequent cleavage or conformational change, the reporter and quencher are separated, leading to an increase in fluorescence. The efficiency of FRET is highly dependent on the spectral overlap between the donor and acceptor, their physical distance, and their relative orientation.
Conclusion
Fluorescent dye phosphoramidites are powerful and versatile reagents that have become central to modern molecular biology and diagnostics. Their use in automated solid-phase synthesis allows for the routine and efficient production of high-quality fluorescently labeled oligonucleotides. A thorough understanding of the chemical properties of different dye families, combined with optimized protocols for synthesis and purification, is essential for researchers, scientists, and drug development professionals to successfully leverage these critical tools in their work. The continued development of new dyes with improved brightness, photostability, and novel functionalities will undoubtedly expand the applications of fluorescently labeled oligonucleotides in the years to come.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 3. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 5. bio-rad.com [bio-rad.com]
- 6. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 7. idtdna.com [idtdna.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. datapdf.com [datapdf.com]
- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 11. mz-at.de [mz-at.de]
An In-depth Technical Guide to Cyanine Dyes in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine dyes are a class of synthetic polymethine dyes that have become indispensable tools in molecular biology and drug development.[1] Their utility stems from their bright fluorescence, high molar absorptivity, and the ability to synthesize them with a wide range of spectral properties, covering the visible to near-infrared (NIR) spectrum.[1][2] In the context of DNA synthesis, cyanine dyes are primarily used to fluorescently label oligonucleotides, enabling their detection and quantification in a multitude of applications.[1][3] These applications are crucial for researchers in genomics, diagnostics, and therapeutics, and include techniques such as quantitative real-time polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and fluorescence microscopy.[1][4]
This technical guide provides a comprehensive overview of the use of cyanine dyes in DNA synthesis, detailing their properties, methods of incorporation into oligonucleotides, and key applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of cyanine dye-labeled nucleic acids in their work.
Core Concepts: Properties and Selection of Cyanine Dyes
The selection of a cyanine dye for a specific application depends on several key photophysical properties. These properties dictate the sensitivity and accuracy of detection in fluorescence-based assays.
Key Photophysical Properties of Common Cyanine Dyes Used in DNA Synthesis:
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.3 |
| Cy3B | ~558 | ~572 | ~130,000 | High |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.2 - 0.3 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.28 |
Note: The exact photophysical properties can vary depending on the local environment, including the DNA sequence to which the dye is attached.[5]
Cyanine dyes such as Cy3 and Cy5 are among the most popular for dual-color detection experiments due to their well-separated spectra.[2] For applications requiring higher photostability and brightness, conformationally locked derivatives like Cy3B are a superior choice, as they are less prone to photo-isomerization, a common pathway for fluorescence quenching.[6][7] The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Both high molar extinction coefficients and quantum yields contribute to a brighter fluorescent signal.[8]
Methodologies for Incorporating Cyanine Dyes into DNA
There are two primary methods for labeling oligonucleotides with cyanine dyes: direct incorporation during automated solid-phase synthesis and post-synthetic conjugation.
Automated Solid-Phase Synthesis using Cyanine Dye Phosphoramidites
The most common and efficient method for site-specific labeling of synthetic DNA is the use of cyanine dye phosphoramidites during automated solid-phase synthesis.[7][9] This approach allows for the precise placement of the dye at the 5' or 3' terminus, or at any internal position within the oligonucleotide sequence.[10]
Experimental Protocol: Automated Synthesis of a 5'-Cy3 Labeled Oligonucleotide
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, G, T)
-
Cy3 phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and 1-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Acetonitrile (synthesis-grade)
Procedure:
-
Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. The final coupling step will utilize the Cy3 phosphoramidite.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support using the deblocking agent.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing agent.
-
-
Final Dye Coupling: In the final cycle, the Cy3 phosphoramidite is introduced for the coupling reaction to attach the dye to the 5' terminus.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups from the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, dye-labeled product.
Post-Synthetic Conjugation
Post-synthetic labeling involves the synthesis of an oligonucleotide with a reactive functional group, such as a primary amine, which is then chemically conjugated to a reactive form of the cyanine dye, commonly an N-hydroxysuccinimide (NHS) ester.[11][12] This method is useful when a phosphoramidite version of the desired dye is not available or for labeling longer DNA molecules.
Experimental Protocol: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide with Cy5 NHS Ester
Materials:
-
Amine-modified oligonucleotide (e.g., with a 5'-amino linker)
-
Cy5 NHS ester
-
Conjugation buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column or ethanol precipitation reagents for purification
Procedure:
-
Oligonucleotide Preparation: Synthesize and purify the amine-modified oligonucleotide.
-
Dye Preparation: Dissolve the Cy5 NHS ester in a small amount of DMF or DMSO immediately before use.
-
Conjugation Reaction:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer.
-
Add the dissolved Cy5 NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 5- to 20-fold excess of the dye is common.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification: Remove the unreacted dye from the labeled oligonucleotide using size-exclusion chromatography or ethanol precipitation. Further purification by HPLC may be necessary to obtain a highly pure product.
Key Applications of Cyanine Dye-Labeled DNA
Quantitative Real-Time PCR (qPCR)
In qPCR, cyanine dyes are integral components of probe-based detection methods, such as TaqMan® probes.[13] These probes are oligonucleotides labeled with a reporter cyanine dye (e.g., FAM, a fluorescein derivative often used alongside cyanine quenchers) at the 5' end and a quencher at the 3' end.[13] The probe anneals to the target DNA sequence between the PCR primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher.[13] This separation results in an increase in fluorescence that is directly proportional to the amount of amplified DNA.[13]
Fluorescence In Situ Hybridization (FISH)
Cyanine dye-labeled DNA probes are widely used in FISH to detect and localize specific DNA sequences within chromosomes or cells.[4] The bright and photostable nature of cyanine dyes allows for the visualization of these sequences with high sensitivity and resolution using fluorescence microscopy.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation energy of the donor is transferred to the acceptor without the emission of a photon.[1] By labeling a DNA molecule with a donor-acceptor pair of cyanine dyes (e.g., Cy3 as the donor and Cy5 as the acceptor), conformational changes in the DNA can be monitored by measuring the changes in FRET efficiency.[1]
Visualizing Key Processes
To better illustrate the concepts described in this guide, the following diagrams, generated using the DOT language, depict essential workflows and mechanisms.
Caption: Workflow of automated DNA synthesis incorporating a cyanine dye.
Caption: Mechanism of a TaqMan probe in qPCR.
Conclusion
Cyanine dyes are powerful tools for the fluorescent labeling of DNA, enabling a wide array of sensitive and specific molecular biology techniques. Understanding the fundamental properties of these dyes, along with the methodologies for their incorporation into oligonucleotides, is crucial for designing and executing successful experiments. This guide has provided an in-depth overview of these core concepts, complete with experimental protocols and visual workflows, to aid researchers, scientists, and drug development professionals in harnessing the full potential of cyanine dye-labeled DNA in their work. As dye chemistry continues to evolve, the development of even brighter, more photostable, and functionally diverse cyanine dyes will undoubtedly further expand their applications in life sciences and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanines | AAT Bioquest [aatbio.com]
- 3. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Base-content dependence of emission enhancements, quantumyields, and lifetimes of cyanine dyes bound to double-strand DNA: Photophysical properties of monomeric and bichromophoric DNA stains (Journal Article) | OSTI.GOV [osti.gov]
- 12. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 13. TaqMan - Wikipedia [en.wikipedia.org]
Cyanine5 Phosphoramidite for 5'-End Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Cyanine5 (Cy5) phosphoramidite for the 5'-end labeling of synthetic oligonucleotides. Cy5 is a widely used fluorescent dye in molecular biology for applications such as real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis.[1] Its bright fluorescence in the red spectral region makes it an ideal candidate for multiplexing with other fluorophores.[2] This guide details the synthesis, purification, and quality control of Cy5-labeled oligonucleotides, offering structured data and detailed experimental protocols for laboratory use.
Properties of Cyanine5
Cyanine5 is a synthetic polymethine dye characterized by its high extinction coefficient and good fluorescence quantum yield.[3] These properties contribute to the high sensitivity of detection in various applications.
Table 1: Spectroscopic Properties of Cyanine5
| Property | Value |
| Excitation Maximum (λmax) | ~650 nm[3] |
| Emission Maximum (λmax) | ~670 nm[3] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[3] |
| Recommended Quencher | Black Hole Quencher® 2 (BHQ®-2)[2] |
Oligonucleotide Synthesis with 5'-Cy5 Labeling
The incorporation of Cy5 at the 5'-end of an oligonucleotide is achieved during automated solid-phase DNA synthesis using Cy5 phosphoramidite. The phosphoramidite chemistry allows for the sequential addition of nucleotide bases and the final addition of the Cy5 moiety.
Experimental Workflow: 5'-Cy5 Oligonucleotide Synthesis
Caption: Automated synthesis workflow for 5'-Cy5 labeled oligonucleotides.
Detailed Protocol: 5'-Cy5 Labeling during Oligonucleotide Synthesis
This protocol assumes the use of a standard automated DNA synthesizer.
Materials:
-
Cyanine5 Phosphoramidite
-
Standard DNA phosphoramidites (A, C, G, T)
-
Synthesis reagents (Activator, Oxidizer, Deblocking agent, Capping reagents)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Oligonucleotide Assembly: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry cycles.
-
Final Detritylation: After the last nucleotide addition, perform a final detritylation step to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Cy5 Coupling:
-
Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Deliver the Cy5 phosphoramidite and activator solution to the synthesis column.
-
An extended coupling time of 3-5 minutes is often recommended for the bulky Cy5 phosphoramidite to ensure efficient coupling.[4]
-
-
Capping and Oxidation: Proceed with the standard capping and oxidation steps.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support and remove the base protecting groups using concentrated ammonium hydroxide.
-
Crucially, perform deprotection at room temperature for 12-24 hours or with a milder base (e.g., 0.05M potassium carbonate in methanol for 4 hours) to prevent degradation of the Cy5 dye. [4] Avoid elevated temperatures.[2]
-
Purification of Cy5-Labeled Oligonucleotides
Purification is a critical step to remove unlabeled oligonucleotides (failure sequences) and free Cy5 dye. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Table 2: Comparison of Purification Methods
| Method | Principle | Purity | Throughput | Recommendation for Cy5 Oligos |
| Reverse-Phase HPLC | Separation based on hydrophobicity | High | Low to Medium | Highly Recommended |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | High | Low | Suitable, but more laborious |
| Desalting (e.g., G-25 column) | Size exclusion | Low | High | Insufficient for removing failure sequences |
Experimental Workflow: HPLC Purification
Caption: Workflow for the purification of Cy5-labeled oligonucleotides using HPLC.
Detailed Protocol: Reverse-Phase HPLC Purification
Materials:
-
Crude Cy5-labeled oligonucleotide
-
Reverse-phase HPLC column (C8 or C18)[5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the detector to monitor absorbance at both 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).[5]
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Apply a linear gradient of acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes) to elute the oligonucleotides.[5] The more hydrophobic Cy5-labeled oligonucleotide will elute later than the unlabeled failure sequences.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 650 nm.
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified Cy5-labeled oligonucleotide as a dry pellet.
-
Quality Control of Cy5-Labeled Oligonucleotides
Thorough quality control is essential to ensure the integrity and functionality of the labeled oligonucleotide.
Table 3: Quality Control Parameters and Methods
| Parameter | Method | Expected Result |
| Purity | Analytical HPLC | Single major peak absorbing at 260 nm and 650 nm. Purity >90%. |
| Identity/Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Observed mass should match the calculated mass of the Cy5-labeled oligonucleotide. |
| Labeling Efficiency | UV-Vis Spectroscopy | Ratio of A260/A650 can be used to estimate labeling efficiency. |
| Functionality | Application-specific (e.g., qPCR, FISH) | Successful performance in the intended application. |
Detailed Protocol: Quality Control by UV-Vis Spectroscopy and Mass Spectrometry
UV-Vis Spectroscopy:
-
Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer).
-
Measure the absorbance spectrum from 220 nm to 700 nm.
-
Confirm the presence of two absorbance maxima: one at ~260 nm (DNA) and one at ~650 nm (Cy5).
-
The ratio of A260/A650 can provide a qualitative measure of labeling.
Mass Spectrometry (Electrospray Ionization - ESI-MS):
-
Prepare the sample according to the instrument's requirements (typically diluted in a solution of acetonitrile and water).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode.
-
Deconvolute the resulting spectrum to determine the molecular weight of the oligonucleotide.
-
Compare the observed molecular weight to the theoretical calculated mass.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete coupling of Cy5 phosphoramidite. | Increase coupling time for Cy5 phosphoramidite. Ensure fresh, high-quality phosphoramidite and activator are used. |
| Degradation of Cy5 phosphoramidite. | Store Cy5 phosphoramidite under anhydrous conditions and at the recommended temperature. | |
| Poor HPLC Resolution | Inappropriate gradient or column. | Optimize the acetonitrile gradient. Ensure the use of a high-resolution C8 or C18 column. |
| Dye Degradation | Harsh deprotection conditions. | Use mild deprotection reagents and room temperature conditions.[4] |
| Unexpected Mass in MS | Incomplete deprotection or side reactions. | Review deprotection protocol. Ensure all protecting groups have been removed. |
By following the detailed protocols and guidelines presented in this technical guide, researchers can confidently synthesize, purify, and characterize high-quality 5'-Cy5-labeled oligonucleotides for a wide range of molecular biology applications.
References
- 1. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.cn]
- 2. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 3. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
The Cornerstone of Modern Biotechnology: A Technical Guide to Phosphoramidites in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the ability to rapidly and accurately synthesize custom DNA sequences is paramount. This capability underpins a vast array of applications, from diagnostics and therapeutics to synthetic biology and data storage. At the heart of this technological revolution lies the robust and elegant chemistry of phosphoramidites, the chemical building blocks that have enabled the automation of DNA synthesis for nearly four decades. This in-depth technical guide elucidates the critical role of phosphoramidites, detailing the underlying chemistry, experimental protocols, and quantitative performance metrics that make them the gold standard in the field.
The Chemistry of Phosphoramidites: Enabling Precision and Efficiency
Phosphoramidite chemistry, first introduced in the early 1980s, revolutionized DNA synthesis by offering a highly efficient and controllable method for the sequential addition of nucleotide bases to a growing oligonucleotide chain.[1][2][3] Unlike their naturally occurring counterparts, nucleoside phosphoramidites are modified nucleosides featuring key protecting groups that prevent unwanted side reactions and ensure the fidelity of the synthesis process.[4]
A standard deoxynucleoside phosphoramidite monomer consists of several key chemical moieties:
-
A 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents the hydroxyl from reacting out of turn and is removed at the beginning of each synthesis cycle to allow for the addition of the next base.[1][5]
-
A Phosphoramidite Moiety: At the 3' position, a phosphoramidite group is attached. This group is activated during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[6][7]
-
A Phosphate Protecting Group: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[5][8]
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[3][5][8]
The strategic use of these protecting groups is the cornerstone of the phosphoramidite method, allowing for the precise and directional synthesis of DNA in the 3' to 5' direction.[2]
The Automated Solid-Phase Synthesis Cycle
Automated DNA synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene beads, within a column.[9][10] This solid-phase approach is crucial for automation as it allows for the simple washing away of excess reagents and byproducts after each step of the synthesis cycle.[11] The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four key steps: deblocking, coupling, capping, and oxidation.[3][4]
The Four-Step Synthesis Cycle
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a weak acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[2][12] The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[1]
-
Coupling: The next phosphoramidite monomer, corresponding to the desired sequence, is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), and delivered to the synthesis column.[5][13] The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[3]
-
Capping: To prevent the elongation of any chains that failed to undergo coupling in the previous step (which would result in deletion mutations), a capping step is performed. A mixture of acetic anhydride and 1-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, rendering them inert to further chain extension.[2][4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2][14]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Performance of Phosphoramidite Chemistry
The success of automated DNA synthesis is critically dependent on the efficiency of each chemical step. The high coupling efficiency of phosphoramidites is a key factor in the ability to synthesize long oligonucleotides with high fidelity.
Coupling Efficiency and its Impact on Yield
The stepwise coupling efficiency is the percentage of growing chains that successfully incorporate the next phosphoramidite in each cycle. Even a small decrease in coupling efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides. The theoretical yield of a full-length oligonucleotide can be calculated using the formula:
Yield (%) = (Coupling Efficiency)(Number of couplings) x 100
The following table illustrates the theoretical maximum yield of full-length product based on different coupling efficiencies and oligonucleotide lengths.
| Oligonucleotide Length | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20-mer | 74.5% | 82.6% | 91.3% |
| 50-mer | 47.7% | 60.5% | 77.9% |
| 100-mer | 22.8% | 36.6% | 60.5% |
| 150-mer | 10.8% | 22.2% | 47.1% |
Data compiled from various sources.[1][15][16]
It is important to note that these are theoretical maximum yields. The actual final yield is also affected by losses during post-synthesis processing, including cleavage, deprotection, and purification.[8]
Synthesis Fidelity and Error Rates
While phosphoramidite chemistry is highly efficient, it is not entirely error-free. Errors in the synthesized oligonucleotides can arise from several sources, leading to deletions, insertions, or substitutions.
| Error Type | Typical Error Rate (per base) | Primary Cause |
| Deletion | ~0.1% - 0.5% | Incomplete coupling followed by failed capping.[17] |
| Insertion | ~0.002% - 0.01% | Deprotection of the DMT group during the coupling reaction.[18] |
| Substitution | Variable | Impurities in phosphoramidite reagents or side reactions. |
Note: Error rates can vary depending on the synthesizer, reagents, and synthesis protocols.[17][18][19]
Experimental Protocols
The following are generalized protocols for the key stages of automated DNA synthesis using phosphoramidites. Specific parameters may vary depending on the DNA synthesizer and the scale of the synthesis.
Reagents for the Synthesis Cycle
| Step | Reagent | Typical Concentration & Solvent |
| Deblocking | Trichloroacetic Acid (TCA) | 3% (w/v) in Dichloromethane (DCM) |
| Coupling | Phosphoramidite Monomers | 0.02 - 0.2 M in Acetonitrile |
| Activator (e.g., 1H-Tetrazole) | 0.2 - 0.7 M in Acetonitrile | |
| Capping | Capping Reagent A | Acetic Anhydride in Tetrahydrofuran (THF) |
| Capping Reagent B | 1-Methylimidazole in THF | |
| Oxidation | Oxidizing Reagent | 0.02 M Iodine in THF/Pyridine/Water |
Automated Synthesis Cycle Protocol
-
Column Installation: A synthesis column containing the solid support with the initial 3'-terminal nucleoside is installed on the automated DNA synthesizer.
-
Sequence Entry: The desired oligonucleotide sequence is entered into the synthesizer's control software.
-
Synthesis Initiation: The automated synthesis cycle is initiated.
-
Deblocking: The TCA solution is passed through the column for approximately 30-60 seconds to remove the 5'-DMT group. The column is then washed with acetonitrile.
-
Coupling: The appropriate phosphoramidite and activator solutions are mixed and delivered to the column. The coupling reaction proceeds for approximately 20-180 seconds. The column is then washed with acetonitrile.
-
Capping: The capping reagents are delivered to the column to block unreacted 5'-hydroxyl groups. The reaction time is typically 20-60 seconds. The column is then washed with acetonitrile.
-
Oxidation: The oxidizing reagent is passed through the column for approximately 20-60 seconds to stabilize the phosphite triester linkage. The column is then washed with acetonitrile.
-
-
Cycle Repetition: The synthesis cycle is repeated until all the nucleotides in the sequence have been added.
-
Final Deblocking (Optional): The final 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Post-Synthesis Cleavage and Deprotection Protocol
-
Column Removal: The synthesis column is removed from the synthesizer.
-
Cleavage from Solid Support: The solid support is transferred to a vial. Concentrated ammonium hydroxide (28-30%) is added to the vial to cleave the oligonucleotide from the support. This is typically done at room temperature for 1-2 hours.[20][21]
-
Deprotection: The vial is sealed and heated at 55°C for 8-16 hours to remove the cyanoethyl phosphate protecting groups and the base protecting groups (benzoyl and isobutyryl).[22] For oligonucleotides containing sensitive modifications, milder deprotection conditions using reagents like methylamine/ammonia (AMA) may be required.[23]
-
Work-up: After cooling, the supernatant containing the deprotected oligonucleotide is transferred to a new tube. The solid support is washed with water or a buffer, and the washes are combined with the supernatant.
-
Purification: The crude oligonucleotide solution is then purified using methods such as desalting, reverse-phase high-performance liquid chromatography (RP-HPLC), or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
Applications and Workflows Utilizing Synthetic Oligonucleotides
The availability of high-quality, custom-synthesized oligonucleotides has been a driving force in molecular biology. Two prominent examples are the Polymerase Chain Reaction (PCR) and gene synthesis.
Polymerase Chain Reaction (PCR) Workflow
Synthetic oligonucleotides are essential components of PCR, serving as primers that define the target sequence to be amplified.
Gene Synthesis Workflow
Gene synthesis involves the assembly of longer DNA constructs, such as genes or entire genetic pathways, from a series of overlapping synthetic oligonucleotides.
Conclusion
Phosphoramidite chemistry remains the undisputed cornerstone of automated DNA synthesis, a testament to its efficiency, reliability, and versatility.[3] The ability to produce high-quality, custom DNA sequences with remarkable speed and accuracy has been a transformative force in the life sciences. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of phosphoramidite-based synthesis is essential for harnessing the full potential of synthetic DNA in their respective fields. As the demand for longer and more complex DNA constructs continues to grow, further innovations in phosphoramidite chemistry and synthesis platforms will undoubtedly continue to push the boundaries of what is possible in biotechnology.
References
- 1. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]
- 2. atdbio.com [atdbio.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Gene Assembly from Chip-Synthesized Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA scale of synthesis and typical yeild [biosyn.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Quick Guide Polymerase Chain Reaction [edvotek.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. biotage.com [biotage.com]
- 17. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 22. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 23. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Solid-Phase Coupling of Cyanine5 Phosphoramidite
Application Note
This document provides a comprehensive protocol for the incorporation of Cyanine5 (Cy5) fluorophores into synthetic oligonucleotides via automated solid-phase phosphoramidite chemistry. The protocol is intended for researchers, scientists, and professionals in drug development who require fluorescently labeled oligonucleotides for various molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET).
The protocol details the coupling of Cy5 phosphoramidite, the subsequent deprotection and cleavage of the labeled oligonucleotide from the solid support, and concludes with purification methodologies to ensure high-purity Cy5-labeled oligonucleotides. Adherence to this protocol will facilitate the reliable synthesis of high-quality fluorescently labeled DNA or RNA sequences.
Materials and Reagents
Solid-Phase Synthesis
| Reagent/Material | Specification | Supplier (Example) |
| Cy5 Phosphoramidite | 100 µmol | Glen Research |
| Standard DNA/RNA Phosphoramidites | A, C, G, T/U; 0.1 M in Acetonitrile | Applied Biosystems |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | Glen Research |
| Capping Solution A | Acetic Anhydride/Lutidine/THF | Applied Biosystems |
| Capping Solution B | 16% 1-Methylimidazole in THF | Applied Biosystems |
| Oxidizer | 0.02 M Iodine in THF/Water/Pyridine | Applied Biosystems |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Applied Biosystems |
| Acetonitrile | Anhydrous, DNA synthesis grade | MilliporeSigma |
| Controlled Pore Glass (CPG) Support | 1 µmol scale, pre-loaded with initial nucleoside | Applied Biosystems |
| Automated DNA/RNA Synthesizer | e.g., Applied Biosystems 3900 | Applied Biosystems |
Deprotection and Cleavage
| Reagent | Specification | Supplier (Example) |
| Ammonium Hydroxide | 28-30%, ACS grade | Fisher Scientific |
| 0.05 M Potassium Carbonate in Methanol | For UltraMild deprotection | Glen Research |
Purification
| Reagent/Material | Specification | Supplier (Example) |
| HPLC Purification | ||
| HPLC System | With UV-Vis detector | Agilent Technologies |
| Reversed-Phase C18 Column | e.g., ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm | Agilent Technologies |
| Buffer A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | MilliporeSigma |
| Buffer B | 100% Acetonitrile, HPLC grade | Fisher Scientific |
| Solid-Phase Extraction (SPE) | ||
| SPE Cartridges | e.g., Poly-Pak™ or Glen-Pak™ | Glen Research |
| Wash Buffer | 5% Acetonitrile in water | Fisher Scientific |
| Elution Buffer | 50% Acetonitrile in water | Fisher Scientific |
Experimental Protocols
Automated Solid-Phase Synthesis of Cy5-Labeled Oligonucleotides
This protocol is designed for a standard 1 µmol scale synthesis on an automated DNA/RNA synthesizer. The primary alcohol of the Cy5 phosphoramidite is protected with a 4-monomethoxytrityl (MMTr) group.[1]
Synthesis Cycle Parameters:
| Step | Reagent | Time |
| 1. Detritylation | 3% TCA in DCM | 60 sec |
| 2. Coupling (Standard Nucleosides) | 0.1 M Phosphoramidite + 0.25 M ETT | 25 sec |
| 2a. Coupling (Cy5 Phosphoramidite) | 0.1 M Cy5 Phosphoramidite + 0.25 M ETT | 180 sec |
| 3. Capping | Capping A + Capping B | 20 sec |
| 4. Oxidation | 0.02 M Iodine | 20 sec |
Protocol:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence. Install the required phosphoramidites, activator, and other synthesis reagents.
-
Cy5 Phosphoramidite Preparation: Dissolve the Cy5 phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Synthesis Initiation: Start the synthesis program. The synthesizer will perform the standard cycles of detritylation, coupling, capping, and oxidation for each standard nucleoside addition.
-
Cy5 Coupling: When the synthesis reaches the desired position for Cy5 incorporation, the synthesizer will perform the extended coupling step as detailed in the table above. A longer coupling time of 3 minutes is recommended for the bulky Cy5 phosphoramidite to ensure high coupling efficiency.[1]
-
Final Detritylation (Optional): The final MMTr group on the Cy5 dye can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on"). For Trityl-on purification, disable the final detritylation step in the synthesis protocol.
-
Post-Synthesis: Once the synthesis is complete, the controlled pore glass (CPG) support with the synthesized oligonucleotide is expelled from the column.
Caption: Automated DNA/RNA Synthesis Cycle.
Cleavage and Deprotection
The following protocols describe the removal of the oligonucleotide from the CPG support and the removal of the protecting groups from the nucleobases and the phosphate backbone.
Standard Deprotection (for standard base protecting groups):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate at room temperature for 12-16 hours or at 55°C for 2-4 hours. Note: Elevated temperatures can degrade Cy5; room temperature deprotection is generally recommended.
-
After incubation, cool the vial to room temperature.
-
Centrifuge the vial to pellet the CPG support.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
UltraMild Deprotection (recommended for sensitive dyes like Cy5):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Seal the vial tightly.
-
Incubate at room temperature for 4 hours.
-
Centrifuge the vial to pellet the CPG support.
-
Transfer the supernatant to a new tube.
-
Evaporate the solution to dryness using a vacuum centrifuge.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
Caption: Oligonucleotide Cleavage and Deprotection Workflow.
Purification of Cy5-Labeled Oligonucleotides
Purification is crucial to remove truncated "failure" sequences and any remaining protecting groups.
2.3.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is recommended for achieving high purity. Both Trityl-on and Trityl-off protocols are described.
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 100 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 260 nm (DNA) and 647 nm (Cy5) |
| Buffer A | 0.1 M TEAA, pH 7.0 |
| Buffer B | 100% Acetonitrile |
Trityl-on HPLC Protocol:
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-50% B
-
22-25 min: 50-95% B
-
25-27 min: 95% B
-
27-30 min: 95-5% B
-
-
Inject the crude oligonucleotide solution. The Trityl-on Cy5-labeled oligonucleotide will be the most retained peak.
-
Collect the peak corresponding to the product.
-
Detritylation: Add 100 µL of 80% acetic acid to the collected fraction and incubate for 30 minutes at room temperature.
-
Neutralize with an appropriate base (e.g., triethylamine).
-
Desalt the purified oligonucleotide using a desalting column or ethanol precipitation.
Trityl-off HPLC Protocol:
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-30% B
-
22-25 min: 30-95% B
-
25-27 min: 95% B
-
27-30 min: 95-5% B
-
-
Inject the crude, detritylated oligonucleotide solution.
-
Collect the major peak corresponding to the full-length Cy5-labeled product.
-
Desalt the purified oligonucleotide.
2.3.2. Solid-Phase Extraction (SPE)
A faster, but typically lower-resolution purification method suitable for many applications. This protocol is for Trityl-on purification.
SPE Protocol (using Poly-Pak™ or similar cartridges):
-
Conditioning: Wash the cartridge with 2 mL of acetonitrile, followed by 2 mL of 2 M TEAA.
-
Loading: Load the crude Trityl-on oligonucleotide solution onto the cartridge.
-
Washing:
-
Wash with 5 mL of 1.5 M ammonium bicarbonate to remove cleavage by-products.
-
Wash with 5 mL of water.
-
Wash with 5 mL of 5% acetonitrile in water to elute failure sequences.
-
-
Detritylation: Add 2 mL of 2% trifluoroacetic acid (TFA) to the cartridge and let it react for 5-7 minutes. Collect the eluate containing the cleaved trityl group (orange color).
-
Elution: Elute the purified, detritylated Cy5-labeled oligonucleotide with 1 mL of 50% acetonitrile in water.
-
Evaporate the eluate to dryness and resuspend in sterile, nuclease-free water.
Caption: Purification Options for Cy5-Labeled Oligonucleotides.
Quality Control
After purification, it is recommended to perform quality control to assess the purity and identity of the Cy5-labeled oligonucleotide.
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and 647 nm (for Cy5) to determine the concentration and labeling efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI): Confirm the molecular weight of the final product.
-
Analytical HPLC or Capillary Electrophoresis (CE): Assess the purity of the final product.
By following these detailed protocols, researchers can reliably synthesize and purify high-quality Cy5-labeled oligonucleotides for their specific research needs.
References
Application Notes and Protocols for Automated Synthesis of Cy5 Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a fluorescent dye that belongs to the cyanine family and is widely utilized in molecular biology and related fields.[1] It emits in the red region of the visible spectrum, with an excitation maximum around 650 nm and an emission maximum around 670 nm.[1][2] This property makes it an ideal candidate for various fluorescence-based applications, as it minimizes background fluorescence from biological samples. Cy5-labeled oligonucleotides are crucial tools for a range of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), fluorescence resonance energy transfer (FRET) assays, and microarrays.[1][3][4]
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a well-established and efficient method for producing synthetic DNA and RNA sequences.[5] The incorporation of fluorescent dyes like Cy5 is achieved through the use of a Cy5 phosphoramidite monomer during the synthesis process.[6] This application note provides detailed protocols for the automated synthesis, deprotection, and purification of Cy5 labeled oligonucleotides, along with troubleshooting guidance and expected quantitative outcomes.
I. Automated Synthesis of Cy5 Labeled Oligonucleotides
The synthesis of Cy5 labeled oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The key distinction is the incorporation of the Cy5 phosphoramidite at the desired position within the oligonucleotide sequence, typically at the 5'-terminus.[7][8]
A. Pre-Synthesis Preparation
-
Reagent Preparation : Ensure all reagents, including nucleoside phosphoramidites, activators, capping solutions, and oxidizing agents, are fresh and anhydrous. The presence of moisture is a primary cause of low coupling efficiency.[9]
-
Cy5 Phosphoramidite Preparation : Dissolve the Cy5 phosphoramidite in anhydrous acetonitrile to the recommended concentration, typically around 80 mM.[3][10] It is advisable to prepare this solution immediately before use to minimize degradation.
-
Synthesizer Priming : Prime the DNA synthesizer with all necessary reagents to ensure proper delivery and flow rates.
B. Synthesis Cycle
The automated synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
-
Deblocking (Detritylation) : The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling : The Cy5 phosphoramidite, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3][10] A longer coupling time of at least 3 minutes is often recommended for modified phosphoramidites like Cy5 to ensure high coupling efficiency.[7] Some protocols suggest multiple pulses of the monomer and activator to maximize coupling.[3][10]
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride and 1-methylimidazole). This prevents the elongation of failure sequences in subsequent cycles.
-
Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
These four steps are repeated for each subsequent nucleoside phosphoramidite until the desired oligonucleotide sequence is synthesized.
II. Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. Cyanine dyes are sensitive to harsh deprotection conditions, particularly elevated temperatures in the presence of ammonium hydroxide.[7][8] Therefore, milder deprotection strategies are recommended.
A. Recommended Deprotection Protocol (UltraMILD Monomers)
This protocol is recommended when using nucleoside phosphoramidites with labile protecting groups (UltraMILD monomers).
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a solution of 0.05 M potassium carbonate in methanol.[7]
-
Incubate at room temperature for 4 hours.[7]
-
Alternatively, use concentrated ammonium hydroxide (30%) and incubate at room temperature for 2 hours.[7]
B. Standard Deprotection Protocol (with caution)
If standard nucleoside phosphoramidites were used, a longer deprotection with ammonium hydroxide at room temperature is necessary.
-
Transfer the solid support to a screw-cap vial.
-
Incubate at room temperature for 24-36 hours.[7] Note: Avoid heating, as this can degrade the Cy5 dye.[7][8]
-
After incubation, cool the vial before opening.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
III. Purification of Cy5 Labeled Oligonucleotides
Purification is a critical step to remove truncated sequences (failure sequences) and unconjugated Cy5 dye, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are the most common purification methods.[13]
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is highly effective for purifying dye-labeled oligonucleotides due to the hydrophobicity of the Cy5 dye, which allows for excellent separation from unlabeled failure sequences.[9]
Protocol:
-
Column : C8 or C18 reverse-phase column.[1]
-
Mobile Phase A : 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient of acetonitrile (e.g., 5-95% over 30 minutes) is used to elute the oligonucleotide.[1]
-
Detection : Monitor the absorbance at both 260 nm (for the oligonucleotide) and the absorbance maximum of Cy5 (~650 nm).[1] The peak corresponding to the Cy5 labeled oligonucleotide will show absorbance at both wavelengths.
-
Fraction Collection and Desalting : Collect the fractions containing the purified oligonucleotide and remove the TEAA salt by a suitable desalting method.
B. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE provides high-resolution separation based on size and is particularly useful for obtaining highly pure oligonucleotides.[13][14]
Protocol:
-
Gel Preparation : Prepare a denaturing polyacrylamide gel (containing urea) of an appropriate percentage based on the oligonucleotide length.[15]
-
Sample Preparation : Resuspend the crude oligonucleotide in a formamide-containing loading buffer.[15]
-
Electrophoresis : Run the gel until the desired separation is achieved.
-
Visualization : Visualize the bands using UV shadowing.[15] The full-length product will be the most intense and slowest-migrating band.
-
Elution : Excise the gel slice containing the desired band and elute the oligonucleotide by diffusion or electroelution.[13]
-
Desalting : Desalt the eluted oligonucleotide to remove salts and residual acrylamide.
IV. Quantitative Data Summary
The final yield and purity of Cy5 labeled oligonucleotides can vary depending on the synthesis scale, the length of the oligonucleotide, the coupling efficiency of the Cy5 phosphoramidite, and the purification method.
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Yield (OD260) | 5-20 OD | Synthesis scale, oligonucleotide length, overall coupling efficiency. |
| Coupling Efficiency (per step) | >99% | Quality of reagents, synthesizer maintenance.[16] |
| Cy5 Coupling Efficiency | 95-99% | Purity and freshness of Cy5 phosphoramidite, extended coupling time.[16] |
| Final Yield (after purification) | 1-5 OD | Purification method (PAGE generally has lower recovery than HPLC), length of the oligonucleotide.[17] |
| Purity (by HPLC or PAGE) | >90% | Efficiency of the purification method.[9][14] |
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Moisture in reagents or on the synthesizer. - Degraded phosphoramidites or activator. | - Use fresh, anhydrous reagents. - Ensure the synthesizer is in a low-humidity environment.[18] - Prepare phosphoramidite solutions fresh. |
| Low Final Yield | - Poor overall coupling efficiency. - Incomplete cleavage or deprotection. - Loss during purification. | - Optimize coupling times, especially for the Cy5 phosphoramidite. - Ensure fresh deprotection reagents and adequate incubation times. - Optimize purification protocol to minimize sample loss. |
| Degradation of Cy5 Dye | - Harsh deprotection conditions (e.g., heating with ammonium hydroxide). - Exposure to strong acids or oxidizers. | - Use mild deprotection conditions (e.g., potassium carbonate in methanol or ammonium hydroxide at room temperature).[7][8] - Avoid prolonged exposure to acidic detritylation reagents. |
| Presence of Failure Sequences | - Inefficient capping. - Low coupling efficiency in some cycles. | - Check the capping reagents and ensure efficient delivery. - Optimize coupling conditions for all phosphoramidites. |
| Multiple Peaks in HPLC | - Presence of failure sequences. - Isomers of the dye. - Incomplete deprotection. | - Ensure complete deprotection. - Optimize purification gradient for better separation. |
VI. Experimental Workflows and Signaling Pathways
A. Experimental Workflow for Automated Cy5 Oligonucleotide Synthesis
Caption: Automated workflow for Cy5 labeled oligonucleotide synthesis.
B. Signaling Pathway: FRET-Based Detection of Nucleic Acid Hybridization
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[19] A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore when they are in close proximity.[20] Cy5 is often used as an acceptor in a FRET pair with a donor dye like Cy3. This principle can be used to detect the hybridization of two nucleic acid strands.
Caption: FRET mechanism for nucleic acid hybridization detection.
C. Experimental Workflow for Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique that uses fluorescently labeled probes to detect specific DNA or RNA sequences within cells or tissues.[21][22] Cy5-labeled oligonucleotide probes are commonly used in FISH due to their bright fluorescence and reduced background interference.[21]
References
- 1. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 6. tandfonline.com [tandfonline.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]
- 9. waters.com [waters.com]
- 10. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 12. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 13. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. research.fredhutch.org [research.fredhutch.org]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 19. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 20. A FRET-based assay for characterization of alternative splicing events using peptide nucleic acid fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Cyanine5 Phosphoramidite in FRET Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cyanine5 (Cy5) phosphoramidite for the synthesis of Förster Resonance Energy Transfer (FRET) probes. Detailed protocols for oligonucleotide labeling and FRET analysis are included to facilitate research and development in molecular biology, diagnostics, and drug discovery.
Introduction to Cyanine5 in FRET
Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, widely employed as an acceptor fluorophore in FRET-based assays. Its strong absorption in the red region of the visible spectrum and high extinction coefficient make it an excellent FRET partner for donor dyes emitting in the green-yellow range, most commonly Cyanine3 (Cy3).[1][2] The Cy3-Cy5 pair is one of the most popular and well-characterized for studying molecular interactions due to its favorable spectral overlap and a Förster distance (R₀) of approximately 5 to 6 nanometers.[1] This distance is comparable to the dimensions of many biological macromolecules, making the Cy3-Cy5 pair ideal for investigating protein-protein interactions, nucleic acid hybridization and conformational changes, and enzyme kinetics.[3]
FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the intermolecular separation.[3][4] This strong distance dependence allows for the precise measurement of molecular proximity on a nanometer scale.
Key Features of Cyanine5 Phosphoramidite
This compound is the reactive form of the Cy5 dye used for direct incorporation into oligonucleotides during automated solid-phase synthesis.[5][6] This method allows for the precise positioning of the Cy5 label at the 5' or 3' terminus, or internally within the nucleic acid sequence.
Advantages of Using Cy5 Phosphoramidite:
-
Site-Specific Labeling: Enables precise placement of the Cy5 dye within the oligonucleotide sequence.
-
High Coupling Efficiency: Modern phosphoramidite chemistry ensures efficient incorporation of the dye during synthesis.[7]
-
Versatility: Labeled oligonucleotides can be used in a wide range of FRET applications, including qPCR probes, molecular beacons, and probes for in situ hybridization.[5][8]
-
Stability: The resulting dye-oligonucleotide conjugate is stable under typical experimental conditions.
Quantitative Data for Cy5-Based FRET Probes
The following table summarizes key quantitative parameters for the commonly used Cy3-Cy5 FRET pair.
| Parameter | Value | Reference |
| Förster Distance (R₀) | ~5.0 - 6.0 nm | [1] |
| Cy3 (Donor) Excitation Max | ~550 nm | [9] |
| Cy3 (Donor) Emission Max | ~570 nm | [2] |
| Cy5 (Acceptor) Excitation Max | ~649 nm | [9] |
| Cy5 (Acceptor) Emission Max | ~670 nm | [2] |
| Cy5 Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
Experimental Protocols
Protocol 1: Synthesis and Purification of Cy5-Labeled Oligonucleotides
This protocol outlines the general steps for incorporating Cy5 phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA synthesis reagents (e.g., nucleoside phosphoramidites, activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Ammonium hydroxide or other cleavage and deprotection solution
-
HPLC purification system with a reverse-phase column
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling step for the Cy5 phosphoramidite at the desired position (5'-end, 3'-end, or internal). Commercial Cy5 phosphoramidites are typically coupled at a concentration of 70-80 mM.[5][6]
-
Automated Synthesis: Initiate the automated synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each base and the Cy5 phosphoramidite.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG solid support and remove the protecting groups by incubating with ammonium hydroxide according to the manufacturer's recommendations.
-
Purification: Purify the Cy5-labeled oligonucleotide using reverse-phase HPLC to separate the full-length, labeled product from truncated sequences and unincorporated dye.
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and ~649 nm (for Cy5).
Protocol 2: FRET Measurement by Acceptor Photobleaching
This protocol describes a common method to quantify FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.[1][10][11]
Materials:
-
Cy3-labeled (donor) and Cy5-labeled (acceptor) biomolecules (e.g., oligonucleotides, proteins)
-
Fluorescence microscope equipped with appropriate filter sets for Cy3 and Cy5 and a high-intensity light source for photobleaching.
-
Image analysis software
Methodology:
-
Sample Preparation: Prepare the sample containing both the donor and acceptor-labeled molecules under conditions that allow for their interaction.
-
Pre-Bleach Imaging: Acquire an image of the donor (Cy3) fluorescence using the Cy3 excitation and emission filters. This is the "pre-bleach" image.
-
Acceptor Photobleaching: Select a region of interest (ROI) and selectively photobleach the acceptor (Cy5) using a high-intensity laser or light source at the Cy5 excitation wavelength until its fluorescence is eliminated.
-
Post-Bleach Imaging: Acquire a second image of the donor (Cy3) fluorescence using the same settings as in step 2. This is the "post-bleach" image.
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the photobleached ROI in both the pre-bleach (I_pre) and post-bleach (I_post) images.
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (I_pre / I_post)
-
Considerations:
-
Photoconversion: Be aware that under certain conditions, Cy5 can be photoconverted to a species that fluoresces in the donor channel, potentially leading to inaccurate FRET measurements.[1][10]
-
Controls: It is crucial to include control samples with only the donor or only the acceptor to correct for background and spectral bleed-through.
Visualizations
Caption: Principle of Förster Resonance Energy Transfer (FRET) between a donor (Cy3) and an acceptor (Cy5).
Caption: Workflow for the synthesis and purification of a Cy5-labeled FRET probe.
Caption: Experimental workflow for FRET measurement using the acceptor photobleaching technique.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. agilent.com [agilent.com]
- 3. ulab360.com [ulab360.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
Cyanine5 Labeling for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanine5 in Fluorescence In Situ Hybridization
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the localization and detection of specific DNA or RNA sequences within the context of the cell or tissue.[1][2] The method relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye commonly employed for labeling FISH probes.[3][4] Its emission in the far-red spectrum is particularly advantageous due to reduced autofluorescence from biological specimens in this range, leading to an improved signal-to-noise ratio. This characteristic, combined with its high molar extinction coefficient and good quantum yield, makes Cy5 an excellent choice for detecting low-abundance targets and for multiplexing experiments with other fluorophores.[5][6]
Advantages and Considerations of Cy5 for FISH
Advantages:
-
High Signal-to-Noise Ratio: Biological tissues and cells exhibit minimal autofluorescence in the far-red region of the spectrum where Cy5 emits, resulting in clearer signals and enhanced sensitivity.
-
Photostability: Cy5 demonstrates reasonable photostability, allowing for sufficient time for image acquisition without significant signal loss, although it is noted to be more susceptible to ozone-mediated degradation than some other dyes.[5][7]
-
High Molar Extinction Coefficient: This property contributes to the brightness of the dye, enabling the detection of even weakly expressed targets.[4]
-
Suitability for Multiplexing: The distinct spectral properties of Cy5, with a narrow emission peak, allow it to be readily combined with other fluorophores for the simultaneous detection of multiple targets.
Considerations:
-
Ozone Sensitivity: Cy5 is known to be sensitive to ozone, which can lead to signal degradation.[5] Care should be taken to minimize exposure to ambient ozone during slide preparation and storage.
-
Photobleaching: While reasonably photostable, prolonged exposure to high-intensity light can lead to photobleaching. The use of antifade mounting media is crucial to mitigate this effect.[8]
-
Cost: The cost of Cy5-labeled oligonucleotides can be a factor in large-scale experiments.
Quantitative Data: Cy5 and Comparable Fluorophores
For researchers selecting a fluorophore for FISH, a direct comparison of their key photophysical properties is essential. The following table summarizes the quantitative data for Cy5 and two spectrally similar dyes, Alexa Fluor 647 and ATTO 647N.
| Property | Cyanine5 (Cy5) | Alexa Fluor 647 | ATTO 647N |
| Excitation Maximum (nm) | ~649 | ~650 | ~647 |
| Emission Maximum (nm) | ~665-670 | ~668 | ~669 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~150,000 |
| Quantum Yield | ~0.27 | ~0.33 | ~0.65 |
| Photostability | Good | Excellent | Excellent |
| pH Sensitivity | Low | Low | Low |
Note: Values can vary slightly depending on the conjugation partner and the local environment. Alexa Fluor 647 is known to be significantly more resistant to photobleaching than Cy5.[7]
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotide Probes with Cy5 NHS Ester
This protocol describes the conjugation of a Cyanine5 N-hydroxysuccinimide (NHS) ester to an oligonucleotide probe containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide probe
-
Cyanine5 (Cy5) NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Nuclease-free water
-
Purification column (e.g., desalting column or HPLC)
-
Microcentrifuge tubes
-
Vortexer and Centrifuge
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide probe in nuclease-free water to a final concentration of 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide with the 0.1 M sodium bicarbonate buffer.
-
Add the dissolved Cy5 NHS ester to the oligonucleotide solution. A 2-5 fold molar excess of the dye is typically recommended.
-
-
Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 1-2 hours, or overnight at 4°C.
-
Purification: Purify the Cy5-labeled probe from the unreacted dye and other components. This can be achieved using a desalting column or by reverse-phase HPLC for higher purity.
-
Quantification: Determine the concentration and labeling efficiency of the purified probe using a spectrophotometer by measuring the absorbance at 260 nm (for the oligonucleotide) and ~649 nm (for Cy5).
-
Storage: Store the labeled probe at -20°C in the dark.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Cy5-Labeled Probes
This protocol provides a general workflow for performing FISH on adherent cells or tissue sections using a Cy5-labeled probe.
Materials:
-
Cy5-labeled oligonucleotide probe
-
Slides with fixed cells or tissue sections
-
20x SSC (Saline-Sodium Citrate) buffer
-
Formamide
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 2x SSC/0.1% Tween-20, 0.4x SSC/0.1% Tween-20)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coverslips
-
Incubator or water bath
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI
Procedure:
-
Sample Preparation:
-
Prepare and fix cells or tissue sections on slides according to standard laboratory protocols.
-
Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) and air dry.
-
-
Denaturation:
-
Prepare the hybridization mixture containing the Cy5-labeled probe in hybridization buffer.
-
Denature the probe by heating at 75-85°C for 5-10 minutes, then immediately place on ice.[1]
-
Apply the denatured probe mixture to the sample on the slide and cover with a coverslip.
-
Denature the sample and probe together on a hot plate at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Transfer the slides to a humidified chamber and incubate at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides with a low-stringency wash buffer (e.g., 2x SSC/0.1% Tween-20) at room temperature to remove excess probe.
-
Perform high-stringency washes (e.g., 0.4x SSC/0.1% Tween-20) at a higher temperature (e.g., 42-55°C) to remove non-specifically bound probes.
-
-
Counterstaining:
-
Incubate the slides with a DAPI solution to stain the nuclei.
-
Rinse briefly in a wash buffer.
-
-
Mounting and Visualization:
-
Mount the slides with an antifade mounting medium and a coverslip.
-
Visualize the signals using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Troubleshooting Common Cy5-FISH Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient probe labeling- Insufficient probe concentration- Incomplete denaturation- Over-fixation of the sample- Photobleaching | - Verify labeling efficiency with a spectrophotometer.- Increase probe concentration or hybridization time.- Optimize denaturation temperature and time.- Adjust fixation time or use a milder fixative.- Use antifade mounting medium and minimize light exposure.[8] |
| High Background | - Non-specific probe binding- Insufficient washing- Probe concentration too high | - Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).- Optimize wash times and buffer composition.- Titrate the probe to determine the optimal concentration. |
| Autofluorescence | - Inherent fluorescence from the tissue or fixative | - Use a far-red dye like Cy5 to minimize autofluorescence.- Treat samples with sodium borohydride or Sudan Black B.- Use appropriate filter sets to distinguish the specific signal. |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. youtube.com [youtube.com]
- 8. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Incorporation of Cyanine5 into RNA Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of Cyanine5 (Cy5), a fluorescent dye, into RNA probes is a fundamental technique in molecular biology, enabling the sensitive detection and visualization of specific RNA sequences within cells and tissues.[1][][] Cy5-labeled RNA probes are extensively utilized in a variety of applications, including fluorescence in situ hybridization (FISH), quantitative real-time PCR (qPCR), and studies of RNA localization and dynamics.[1][] The far-red emission spectrum of Cy5 (excitation ~649 nm, emission ~670 nm) offers a significant advantage by minimizing background autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio.[1][4][5]
This document provides detailed application notes and protocols for two primary methods of incorporating Cy5 into RNA probes: enzymatic incorporation during in vitro transcription and post-transcriptional chemical conjugation at the 3' end.
Labeling Strategies: A Comparative Overview
There are two main strategies for labeling RNA probes with Cy5: enzymatic incorporation and chemical conjugation. The choice of method depends on the specific application, the desired location of the label, and the length of the RNA probe.
Enzymatic Incorporation (Co-transcriptional Labeling): This method involves the direct incorporation of Cy5-labeled nucleotides, typically Cy5-UTP, into the growing RNA strand during in vitro transcription using a bacteriophage RNA polymerase such as T7, T3, or SP6.[][4][6] This results in randomly labeled probes with multiple Cy5 molecules distributed along the length of the RNA.
Chemical Conjugation (Post-transcriptional Labeling): This approach involves the covalent attachment of a reactive Cy5 dye to a pre-synthesized RNA molecule. A common method is the 3'-end labeling of RNA, where the terminal ribose is first oxidized to create a reactive aldehyde group, which then reacts with a hydrazide- or amine-functionalized Cy5 dye.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two primary Cy5 RNA labeling methods. It is important to note that these values can vary depending on the specific RNA sequence, length, and the optimization of reaction conditions.
| Parameter | Enzymatic Incorporation (In Vitro Transcription) | 3'-End Chemical Conjugation |
| Typical Yield of Labeled RNA | High (up to 180 µg per 20 µL reaction)[7] | Moderate to High (dependent on starting RNA amount) |
| Degree of Labeling (DoL) | Adjustable by varying the ratio of Cy5-UTP to UTP[8] | Typically one Cy5 molecule per RNA probe |
| Labeling Efficiency | Linearly correlated with the percentage of Cy5-UTP in the reaction mix[8] | Can reach 70-75%[9] |
| Specific Activity | High, dependent on the DoL | Lower, as only one dye is incorporated per molecule |
| Probe Length Suitability | Suitable for long RNA probes | Suitable for both long and short RNA probes |
| Label Position | Internal, random incorporation | Specific to the 3'-end |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of Cy5 into RNA Probes via In Vitro Transcription
This protocol describes the generation of randomly Cy5-labeled RNA probes using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence (0.5 - 1.0 µg)
-
HighYield T7 RNA Labeling Kit (or individual reagents: T7 RNA Polymerase, 10x Transcription Buffer, RNase Inhibitor)
-
NTP solution mix (ATP, CTP, GTP, each at 10 mM)
-
UTP solution (10 mM)
-
Cy5-UTP solution (1 mM)
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin columns)
Procedure:
-
Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. An optimal balance between reaction and labeling efficiency is often achieved with a 35% substitution of UTP with Cy5-UTP.[10][11]
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x HighYield T7 Reaction Buffer | 2 µL | 1x |
| 10 mM ATP/CTP/GTP mix | 2 µL | 1 mM each |
| 10 mM UTP | 1.3 µL | 0.65 mM |
| 1 mM Cy5-UTP | 0.7 µL | 35 µM |
| Template DNA (0.5 µg/µL) | 1 µL | 25 ng/µL |
| HighYield T7 RNA Polymerase Mix | 2 µL |
-
Incubation: Mix the components gently by pipetting and spin down briefly. Incubate the reaction at 37°C for 2 to 4 hours in the dark.[12]
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.[7]
-
Purification of Labeled RNA: Purify the Cy5-labeled RNA probe using an RNA spin column according to the manufacturer's protocol. This will remove unincorporated nucleotides, proteins, and salts.[12]
-
Quantification and Quality Control:
-
Measure the absorbance of the purified probe at 260 nm (for RNA concentration) and 650 nm (for Cy5 concentration) using a spectrophotometer.[13]
-
Calculate the RNA concentration, yield, and the degree of labeling (DoL). The DoL indicates the number of dye molecules per 100 bases.[14]
-
Calculation of Degree of Labeling (DoL):
-
Correct the A260 reading: Abase = A260 - (A650 x CF260), where the correction factor (CF260) for Cy5 is approximately 0.05.[14]
-
Calculate the dye to base ratio: (A650 x εbase) / (Abase x εdye), where εbase for ssRNA is ~12,030 cm-1M-1 and εdye for Cy5 is 250,000 cm-1M-1.[14]
-
Calculate DoL: DoL = 100 x (dye/base ratio).[14]
-
-
Protocol 2: Chemical 3'-End Labeling of RNA with Cy5-Hydrazide
This protocol details the labeling of pre-synthesized RNA at its 3'-terminus.
Materials:
-
Purified RNA (5 µM)
-
Sodium periodate (NaIO4), 400 mM in nuclease-free water
-
Sodium acetate (NaOAc), 3 M, pH 5.2
-
Cy5 hydrazide, 5 mM in anhydrous DMSO
-
Nuclease-free water
-
RNA purification kit (e.g., centrifugal filters)
Procedure:
-
Periodate Oxidation of RNA:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
5 µM RNA
-
2.5 µL of 400 mM NaIO4
-
13.33 µL of 3 M NaOAc, pH 5.2
-
Nuclease-free water to a final volume of 400 µL.
-
-
Incubate the reaction on ice for 50 minutes in the dark.[15]
-
-
Purification of Oxidized RNA: Purify the oxidized RNA using a centrifugal filter to remove excess sodium periodate.
-
Conjugation with Cy5 Hydrazide:
-
Immediately after purification, resuspend the oxidized RNA pellet in a solution containing:
-
13.33 µL of 3 M NaOAc, pH 5.2
-
1 mM Cy5 hydrazide
-
Nuclease-free water to a final volume of 400 µL.
-
-
Incubate the reaction at room temperature for 2-4 hours in the dark.
-
-
Purification of Labeled RNA: Purify the Cy5-labeled RNA using a centrifugal filter to remove unreacted dye.
-
Analysis of Labeling Efficiency:
-
Resolve the labeled RNA on a 1% agarose gel.
-
Visualize the total RNA using a UV transilluminator after staining with a nucleic acid stain (e.g., ethidium bromide).
-
Visualize the Cy5-labeled RNA using a fluorescence imager with an appropriate laser (e.g., 635 nm excitation).
-
Estimate the labeling efficiency by calculating the ratio of the fluorescent signal from the labeled RNA to the signal from the total RNA.[9]
-
Application Example: Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for using a Cy5-labeled RNA probe to detect a specific RNA target in fixed cells.
Materials:
-
Cy5-labeled RNA probe
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA)
-
Wash buffers (e.g., 2x SSC, 0.4x SSC with 0.3% Tween-20)
-
DAPI solution (for counterstaining nuclei)
-
Antifade mounting medium[16]
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 70% ethanol overnight at 4°C.
-
-
Pre-hybridization:
-
Hybridization:
-
Dilute the Cy5-labeled RNA probe in pre-warmed hybridization buffer (e.g., 5 ng/µL).[1]
-
Apply the probe solution to the cells on the coverslip and incubate in a humidified chamber overnight at the hybridization temperature.
-
-
Post-hybridization Washes:
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution to stain the nuclei.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the Cy5 signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and DAPI.
-
Visualizations
Caption: Workflow for enzymatic incorporation of Cy5 into RNA probes.
Caption: Workflow for chemical 3'-end labeling of RNA with Cy5.
References
- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 4. aminoallyl-utp.com [aminoallyl-utp.com]
- 5. Cy5-UTP | AAT Bioquest [aatbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. apexbt.com [apexbt.com]
- 8. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HighYield T7 Cy5 RNA Labeling Kit (UTP-based), Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Hematology FISH protocol - Post-hybridization washes [ogt.com]
- 13. its.caltech.edu [its.caltech.edu]
- 14. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abyntek.com [abyntek.com]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cyanine5 Phosphoramidite in Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) phosphoramidite is a specialized chemical reagent used to incorporate the fluorescent dye Cy5 into synthetic oligonucleotides.[1] This red fluorescent dye is a cornerstone of microarray technology, a high-throughput method for analyzing the expression of thousands of genes simultaneously.[2][3] In a typical two-color microarray experiment, two samples (e.g., a test and a control) are labeled with different fluorescent dyes, commonly Cy3 (green) and Cy5 (red).[3] These labeled samples are then co-hybridized to a microarray slide, and the relative fluorescence intensity of each spot is used to determine the relative abundance of nucleic acid sequences.[4]
Cy5-labeled oligonucleotides serve as powerful fluorescent probes and primers in a variety of applications beyond gene expression analysis, including DNA sequencing, fluorescence in situ hybridization (FISH), and real-time PCR.[1] The bright fluorescence and compatibility with dark quenchers also make it valuable for developing highly sensitive fluorescence resonance energy transfer (FRET) assays.[1]
Properties of Cyanine5
The photophysical properties of Cy5 make it well-suited for microarray analysis. It emits a bright, red fluorescence that is easily detectable.[1]
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~650 nm | [1] |
| Maximum Emission (λmax) | ~670 nm | [1] |
| Color | Red | [1] |
| Quencher Compatibility | BHQ-2, Iowa Black RQ | [1][5] |
Experimental Protocols
Oligonucleotide Synthesis with Cy5 Phosphoramidite
The incorporation of Cy5 into an oligonucleotide occurs during automated DNA synthesis.[6][7] The phosphoramidite method allows for the site-specific attachment of the dye.[1]
Protocol:
-
Synthesis Setup: DNA oligonucleotides are synthesized using a standard automated DNA synthesizer.[6] Commercial nucleoside phosphoramidites are typically used at a concentration of 70 mM, while Cy5 phosphoramidites may be coupled at a concentration of 80 mM.[6][8]
-
Cy5 Coupling: For the insertion of the Cy5 phosphoramidite, the standard coupling protocol on the instrument is followed, although some protocols suggest modifying the coupling time.[6][8] The 4-monomethoxytrityl (MMT) protecting group on the Cy5 phosphoramidite is removed on the synthesizer.[9]
-
Oxidation: A 0.02M Iodine solution is recommended for the oxidation step.[9]
-
Cleavage and Deprotection:
-
If UltraMILD monomers are used, deprotection can be carried out with 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or with 30% Ammonium Hydroxide for 2 hours at room temperature.[9]
-
If standard bases are used, deprotection in Ammonium Hydroxide at room temperature for 24-36 hours can provide acceptable yields.[9]
-
-
Purification: The final Cy5-labeled oligonucleotide should be purified, for example, by reverse-phase HPLC.[7]
Labeling of Nucleic Acids for Two-Color Microarray Analysis
This protocol describes the labeling of a "test" sample with Cy5 and a "reference" sample with Cy3.
Protocol for cDNA Labeling:
-
RNA Preparation: Start with 20 µg of total RNA and 10 µg of pdN6 random hexamers in a total volume of 20 µl. Denature at 70°C for 10 minutes and then place on ice.[10]
-
Labeling Mix Preparation: To the denatured RNA, add the following components:
-
Reverse Transcription: Incubate the labeling mix at 25°C for 10 minutes. Add 2 µl of Superscript II reverse transcriptase (200 U/µl) and incubate at 42°C for three hours.[10] Add an additional 1 µl of Superscript II after the first hour.[10]
-
Reaction Termination: Terminate the reaction by heating to 95°C for five minutes and then transfer to ice.[10]
-
RNA Denaturation: Denature the RNA by adding 2 µl of 1 N NaOH and heating to 65°C for fifteen minutes. Neutralize by adding 2 µl of 1 N HCl at room temperature.[10]
-
Purification: Purify the Cy5-labeled cDNA probe using a suitable purification kit (e.g., CyScribe GFX Purification Kit).[10]
Microarray Hybridization
-
Pre-hybridization: Immediately before use, expose the microarray slide to a pre-hybridization solution (e.g., 3.5X SSC, 0.2% SDS, and 1.0% bovine serum albumin) for 20 minutes at 60°C.[10] Rinse with distilled water and isopropanol, then air dry.[10]
-
Probe Preparation: Combine the Cy5-labeled and Cy3-labeled probes. Reduce the total volume in a DNA Speed Vac if necessary.[10] Add the labeled probes to a hybridization mixture containing components like 5X SSC, 0.1% SDS, 50% formamide, and salmon sperm DNA.[10][11]
-
Hybridization: Apply the probe mixture to the microarray slide, cover with a coverslip, and place it in a hybridization chamber. Hybridize overnight in a water bath or hybridization oven, following the microarray manufacturer's recommendations.[12]
Washing and Scanning
-
Washing: After hybridization, wash the slides to remove non-specifically bound probes. A typical washing procedure may involve sequential washes with buffers of decreasing salt concentration and increasing stringency.[12]
-
Scanning: Scan the microarray slide using a microarray scanner at two wavelengths: ~635 nm for Cy5 and ~532 nm for Cy3.[4][13] The scanner will generate two separate images corresponding to the fluorescence from each dye.[3]
Microarray Data Analysis Workflow
The analysis of microarray data involves several computational steps to extract biologically meaningful information from the raw image files.[14]
-
Image Analysis: The scanned images are processed to identify the location of each spot and to quantify the foreground (signal) and background fluorescence intensities for both the Cy5 and Cy3 channels.[14]
-
Quality Assessment: The quality of the data is assessed by visually inspecting the images for artifacts and examining plots of the raw data.[14]
-
Background Correction: The measured intensities are adjusted to account for non-specific hybridization and noise from the detection system.[15]
-
Normalization: This critical step adjusts the intensities to correct for systematic variations, such as differences in dye incorporation, scanning parameters, and RNA quantities, allowing for accurate comparison between the two channels and across different arrays.[10][14]
-
Differential Expression Analysis: Statistical methods are applied to identify genes that show significant differences in expression levels between the test and reference samples.[14]
Performance Characteristics of Cy5 in Microarrays
The performance of fluorescent dyes is crucial for the quality of microarray data. While Cy5 is widely used, it has known performance characteristics that researchers should consider.
| Performance Metric | Observation | Reference |
| Signal Intensity | Cy5-labeled oligonucleotides can produce high fluorescence signal intensities, often comparable to or higher than other dyes. | |
| Photostability | Cy5 has lower photostability compared to some newer dyes and can show signal degradation after repeated scanning. | [16][17][18] |
| Ozone Sensitivity | The fluorescence intensity of Cy5 is significantly affected by exposure to atmospheric ozone. | [16] |
| Signal-to-Noise (S/N) Ratio | The S/N ratio for Cy5 can be influenced by experimental conditions and may show more variability than Cy3. | [17] |
References
- 1. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 2. Application of four dyes in gene expression analyses by microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glenresearch.com [glenresearch.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 15. An end to end workflow for differential gene expression using Affymetrix microarrays [bioconductor.org]
- 16. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 17. Microarray Scanner Performance Over a Five-Week Period as Measured With Cy5 and Cy3 Serial Dilution Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
Application Note: Deprotection of Oligonucleotides Containing Cyanine5 (Cy5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of fluorescently labeled oligonucleotides is critical for a wide range of applications in molecular biology and diagnostics, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and next-generation sequencing. Cyanine5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for labeling oligonucleotides. However, the final and most critical step in the synthesis—cleavage from the solid support and removal of protecting groups (deprotection)—can be challenging due to the sensitivity of the Cy5 dye to the harsh basic conditions typically employed.
This application note provides detailed protocols and guidelines for the efficient deprotection of Cy5-labeled oligonucleotides. It outlines standard and mild deprotection strategies to ensure the integrity of the fluorophore, leading to high-quality, functional oligonucleotides. The primary consideration when selecting a deprotection strategy is to "First, Do No Harm" to the sensitive dye molecule while ensuring complete removal of all protecting groups from the nucleobases and phosphate backbone.[1]
Key Considerations for Cy5 Deprotection
Cyanine5 is known to be sensitive to prolonged exposure to basic conditions, especially at elevated temperatures.[2][3] Standard deprotection methods using concentrated ammonium hydroxide at high temperatures can lead to degradation of the dye, resulting in reduced fluorescence and compromised assay performance. Therefore, milder deprotection conditions are strongly recommended.
The choice of deprotection strategy is intrinsically linked to the type of phosphoramidite monomers used during oligonucleotide synthesis. For Cy5-labeled oligos, it is highly advisable to use "UltraMILD" monomers, which have more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG), allowing for significantly gentler deprotection conditions.[2][4]
Deprotection Reagents and Conditions
A summary of common deprotection reagents and recommended conditions for Cy5-labeled oligonucleotides is provided below. The optimal condition depends on the protecting groups present on the nucleobases.
| Reagent | Temperature | Duration | Recommended For | Key Considerations |
| Concentrated Ammonium Hydroxide | Room Temperature | 24-36 hours | Standard protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG) | This is a viable but slow option. It is crucial to ensure the vial is perfectly sealed and the ammonium hydroxide is fresh.[2][5] Cy5 must be deprotected at room temperature with this reagent.[6][7] |
| Concentrated Ammonium Hydroxide | 55-65°C | ≤ 2 hours | Base-labile protecting groups ("UltraMILD" monomers) | This method is faster but carries a higher risk of Cy5 degradation. It is prudent to limit exposure time.[2][3] Cy5 is less stable than Cy3 at elevated temperatures.[2][3] |
| AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 65°C | 10 minutes | "UltraFAST" deprotection with Ac-dC protecting group | AMA is a very fast and effective deprotection agent.[4][8] However, its compatibility with Cy5 should be carefully evaluated, and milder conditions (lower temperature or shorter time) may be necessary. It is generally recommended for more robust dyes. |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | "UltraMILD" protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG) | This is a very gentle method, ideal for highly sensitive dyes like Cy5.[2][4] It is often the recommended procedure when using UltraMILD chemistry. |
Experimental Workflows and Protocols
The overall process for obtaining a purified Cy5-labeled oligonucleotide involves synthesis, cleavage and deprotection, and final purification.
The logical relationship between the components during the deprotection process is illustrated below. The deprotection reagent simultaneously cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
Protocol 1: Mild Deprotection with Ammonium Hydroxide (for Standard Protecting Groups)
This protocol is recommended when standard phosphoramidite monomers (e.g., with Bz or iBu protecting groups) have been used in the synthesis.
Materials:
-
Oligonucleotide synthesis column containing Cy5-labeled oligo on CPG support
-
Concentrated ammonium hydroxide (28-30%), fresh
-
2 mL screw-cap vials with Teflon-lined caps
-
Pipettes and tips
-
SpeedVac or vacuum centrifuge
Procedure:
-
Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.
-
Add 1 mL of fresh, concentrated ammonium hydroxide to the vial.
-
Ensure the cap is tightly sealed to prevent ammonia gas from escaping.
-
Incubate the vial at room temperature for 24-36 hours .
-
After incubation, cool the vial (e.g., on ice) for 10 minutes before opening.
-
Carefully pipette the ammonium hydroxide solution, now containing the cleaved and deprotected oligonucleotide, into a new microfuge tube, leaving the CPG support behind.
-
Evaporate the ammonia using a SpeedVac or vacuum centrifuge.
-
Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for quantification and purification.
Protocol 2: Ultra-Mild Deprotection with Potassium Carbonate (for UltraMILD Protecting Groups)
This is the preferred method for deprotecting Cy5-labeled oligonucleotides synthesized with UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[2][4]
Materials:
-
Oligonucleotide synthesis column containing Cy5-labeled oligo on CPG support
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
2 mL screw-cap vials with Teflon-lined caps
-
Pipettes and tips
-
SpeedVac or vacuum centrifuge
Procedure:
-
Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Seal the vial tightly and vortex briefly.
-
Incubate the vial at room temperature for 4 hours .
-
After incubation, pipette the methanolic solution containing the oligonucleotide into a new microfuge tube.
-
Evaporate the solution to dryness using a SpeedVac or vacuum centrifuge.
-
The resulting pellet should be desalted to remove residual salts before further use. Resuspend in water for subsequent purification (e.g., HPLC).
Purification and Quality Control
Following deprotection, it is essential to purify the Cy5-labeled oligonucleotide to remove failure sequences and residual protecting groups. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying dye-labeled oligonucleotides. The final product should be analyzed by mass spectrometry to confirm its identity and by UV-Vis spectrophotometry to determine the concentration and labeling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 6. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 7. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Cyanine5 Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) phosphoramidite is a widely used fluorescent labeling reagent essential for the synthesis of 5'-labeled oligonucleotides. These labeled oligonucleotides are critical components in various molecular biology applications, including quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET) studies, and fluorescence in situ hybridization (FISH). The stability and reactivity of Cy5 phosphoramidite are highly sensitive to environmental conditions. Therefore, strict adherence to proper storage and handling protocols is paramount to ensure successful oligonucleotide synthesis and reliable experimental outcomes. These application notes provide detailed guidelines for the storage, handling, and use of Cyanine5 phosphoramidite.
Storage and Stability
Proper storage of this compound is crucial to prevent its degradation and maintain its coupling efficiency. The compound is sensitive to moisture, light, and elevated temperatures.
Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C to -10°C[1][2][3][4] | Freezer storage is required for long-term stability. |
| Light | Store in the dark[1][2][5] | Avoid prolonged exposure to light to prevent photobleaching. |
| Moisture | Desiccate[1][2] | Store in a dry environment, preferably in a desiccator, to prevent hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always explicitly stated, storage under an inert gas is a best practice for phosphoramidites. |
| Shelf Life | Up to 12 months upon receipt when stored correctly[1][2] | Stability may vary between suppliers. Refer to the manufacturer's expiration date. |
| Transportation | Can be shipped at room temperature for up to 3 weeks[1][2] | Upon receipt, immediately transfer to recommended storage conditions. |
Handling Procedures
Due to its sensitivity and potential hazards, this compound must be handled with care in a controlled laboratory environment.
Safety Precautions
This compound is classified as an irritant and may be harmful if ingested or inhaled.[6] Standard laboratory safety practices should be followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6]
-
Spill Management: In case of a spill, avoid generating dust. Clean the area thoroughly with an appropriate solvent and dispose of waste according to institutional guidelines.
-
Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste.[6]
Reagent Preparation
Proper preparation of the phosphoramidite solution is critical for efficient coupling during oligonucleotide synthesis.
-
Equilibration: Before opening, allow the vial of Cy5 phosphoramidite to warm to room temperature for at least 30 minutes. This prevents moisture condensation inside the vial, which can lead to hydrolysis of the phosphoramidite.
-
Diluent: Use anhydrous acetonitrile as the diluent.[3][4] The quality of the acetonitrile is critical; ensure it has a low water content (<30 ppm).
-
Dissolution: Dissolve the phosphoramidite in the appropriate volume of anhydrous acetonitrile to achieve the desired concentration for the synthesizer (typically 0.1 M). Mix gently by inversion or vortexing until the solid is completely dissolved. The solution will have a blue color.[5]
-
Solution Stability: Once dissolved, the Cy5 phosphoramidite solution is stable for approximately 24 hours when stored on the synthesizer.[3] For longer-term storage of the solution, it should be kept under an inert atmosphere in a tightly sealed container at -20°C.
Experimental Protocol: Automated Oligonucleotide Synthesis
This protocol outlines the general steps for incorporating this compound at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
Materials
-
This compound
-
Anhydrous acetonitrile
-
Standard DNA synthesis reagents (e.g., deblocking, activating, capping, and oxidizing solutions)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Deprotection solution (e.g., ammonium hydroxide)
Synthesis Cycle for Cy5 Incorporation
-
Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. Install the vial on the designated port of the DNA synthesizer.
-
Standard Cycles: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry cycles.
-
Final Coupling Step (Cy5 Incorporation):
-
Deblocking: The final 5'-DMT group of the oligonucleotide chain is removed.
-
Coupling: The prepared Cy5 phosphoramidite solution is delivered to the synthesis column. A recommended coupling time is 3 minutes.[3][7]
-
Capping: Any unreacted 5'-hydroxyl groups are capped.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
After synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed.
-
Deprotection can be carried out using ammonium hydroxide at room temperature.[5][8] The duration of deprotection may vary depending on the nucleobase protecting groups used (24-36 hours for standard protecting groups).[3] If UltraMILD protecting groups are used, deprotection times can be significantly shorter.[3]
-
Note: Cyanine5 is more sensitive to degradation at elevated temperatures compared to Cy3.[5][8] If heating is required for deprotection, it is advisable to use milder conditions or shorter exposure times.
-
Purification
Purification of the 5'-Cy5-labeled oligonucleotide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the desired full-length, labeled product from truncated sequences and unlabeled oligonucleotides.
Visual Workflows
This compound Handling Workflow
Caption: Workflow for handling Cy5 phosphoramidite.
Logic Diagram for Stable Handling
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 8. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Low coupling efficiency with Cyanine5 phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Cyanine5 (Cy5) phosphoramidite during oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that can lead to low coupling efficiency with Cy5 phosphoramidite.
| Issue ID | Question | Potential Causes | Recommended Actions |
| CY5-T01 | Why is my Cy5 coupling efficiency unexpectedly low? | 1. Moisture Contamination: Water in reagents or the synthesizer environment is a primary cause of low coupling efficiency.[1][2] 2. Degraded Phosphoramidite: Cy5 phosphoramidite is sensitive to light and oxidation.[3] 3. Suboptimal Coupling Time: Dye phosphoramidites are bulkier and may require longer coupling times.[4] 4. Incorrect Activator or Concentration: The choice and concentration of the activator are critical. | 1. Use fresh, anhydrous acetonitrile (<10-15 ppm water) for all dilutions.[1] Store all reagents under anhydrous conditions. Consider using an in-line drying filter for the gas supply to the synthesizer.[1] 2. Store Cy5 phosphoramidite at -20°C in a dark, desiccated container.[3][5] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh solutions for each synthesis run if possible. 3. Increase the coupling time for the Cy5 phosphoramidite step. A 3-minute coupling time is a good starting point.[4] Some protocols may even recommend double or triple coupling. 4. Ensure you are using the recommended activator and concentration for dye phosphoramidites. Activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) are often preferred over standard tetrazole for modified phosphoramidites.[6] |
| CY5-T02 | I'm seeing a faint or no color change during the detritylation step after Cy5 coupling. What does this mean? | 1. Very Low Coupling Efficiency: If the Cy5 phosphoramidite did not couple, there will be no MMT group to remove, resulting in no color change.[4] 2. Incorrect Trityl Monitoring: The MMT cation released from Cy5 phosphoramidite is a different color (yellow) than the DMT cation (orange) from standard nucleoside phosphoramidites. Your synthesizer's trityl monitor may not accurately quantify it.[4] | 1. Troubleshoot the coupling step using the recommendations in CY5-T01 . 2. Be aware of the color difference. A yellow color indicates a successful coupling, even if the monitor reading is low. Do not rely solely on the quantitative trityl yield for Cy5 coupling steps. |
| CY5-T03 | My final purified oligonucleotide has low fluorescence or the wrong absorbance spectrum. Is this a coupling problem? | 1. Degradation during Deprotection: Cy5 is sensitive to harsh deprotection conditions. Prolonged exposure to ammonia at high temperatures can degrade the dye. 2. Oxidation: The Cy5 dye is susceptible to oxidation, which can quench its fluorescence. | 1. Use mild deprotection conditions when possible. For example, if using UltraMILD monomers, deprotect with 0.05M potassium carbonate in methanol for 4 hours at room temperature.[4] If standard protecting groups are used, deprotection in ammonium hydroxide at room temperature for 24-36 hours is an option, but purification is critical.[4] 2. Protect the dye-labeled oligonucleotide from prolonged exposure to light and air. Store the final product in a dark, cold environment. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Cyanine5 phosphoramidite solution?
A1: To ensure optimal performance, follow these guidelines:
-
Storage of Dry Amidite: Store the lyophilized Cy5 phosphoramidite at -20°C in a sealed, dark, and desiccated container.[3][5]
-
Reconstitution: Allow the vial to warm to room temperature for at least 15-20 minutes before opening to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M, but refer to the manufacturer's instructions).[2] The use of a septum-sealed bottle and dissolving under an inert atmosphere (e.g., argon) is highly recommended.[1]
-
Solution Storage: While phosphoramidites are stable in solution under argon for about 24 hours, it is best practice to use freshly prepared solutions for each synthesis.[3] If you need to store the solution, ensure it is in a tightly sealed, anhydrous-grade bottle under an inert atmosphere and stored at 2-8°C.
Q2: What are the optimal instrument settings for coupling Cy5 phosphoramidite?
A2: Optimal settings can vary by synthesizer model, but here are some general recommendations:
-
Coupling Time: A longer coupling time is generally required for bulky dye phosphoramidites compared to standard nucleosides. Start with a 3-minute coupling time and optimize if necessary.[4]
-
Activator: Use an activator suitable for modified phosphoramidites. 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) are often recommended.[6] Ensure the activator concentration is optimal; for example, 0.25 M for ETT.[7]
-
Flow Rates: Ensure that the flow rates for reagent delivery are appropriate to allow for sufficient reaction time on the solid support.
Q3: Can I perform multiple Cy5 additions in a single oligonucleotide sequence?
A3: Yes, it is possible to incorporate multiple Cy5 labels within a single oligonucleotide. However, be aware that the efficiency of each subsequent dye coupling may be slightly lower than the previous one due to potential steric hindrance. It is crucial to ensure high coupling efficiency at each step. The use of a rigid linker between the dye and the nucleobase can help minimize dye-dye and dye-DNA interactions that might lead to fluorescence quenching.[8]
Q4: How does the choice of solid support affect Cy5 coupling?
A4: The choice of solid support (e.g., CPG, polystyrene) does not typically have a direct major impact on the chemical efficiency of the Cy5 phosphoramidite coupling reaction itself. However, the loading of the initial nucleoside on the support and the pore size can influence the overall yield and purity of the final oligonucleotide, especially for longer sequences. It is important to use a support that is compatible with your synthesis scale and the length of the oligonucleotide being synthesized.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Cy5 Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for efficient coupling.[2] Some protocols for novel Cy5 analogs have used 80 mM.[7][9] |
| Activator Concentration | Example: 0.25 M 5-ethylthio-1H-tetrazole (ETT) | Ensures sufficient activation of the phosphoramidite for coupling.[7] |
| Coupling Time | 3 minutes (minimum) | Allows sufficient time for the bulky Cy5 phosphoramidite to react.[4] |
| Water Content in Acetonitrile | < 10-15 ppm | Minimizes hydrolysis of the phosphoramidite and reaction with the activated monomer.[1][2] |
Experimental Protocols & Workflows
Standard Phosphoramidite Coupling Cycle
The following diagram illustrates the four main steps in a standard phosphoramidite coupling cycle during solid-phase oligonucleotide synthesis.
Troubleshooting Workflow for Low Cy5 Coupling Efficiency
This decision tree provides a logical workflow for diagnosing the cause of low Cy5 coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cyanine5 Phosphoramidite Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cyanine5 (Cy5) phosphoramidite reactions during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for Cy5 phosphoramidite?
A1: The recommended coupling time for Cy5 phosphoramidite can vary depending on the specific reagent supplier and synthesis protocol. However, a general recommendation is between 3 to 10 minutes.[1][2][3][4] It is crucial to consult the technical datasheet provided by the phosphoramidite manufacturer for the most accurate information. Some protocols for novel Cy5 analogs have used a 150-second reaction time with multiple pulses of monomer and activator.[5][6]
Q2: How can I monitor the coupling efficiency of Cy5 phosphoramidite?
A2: Cyanine dyes are often supplied with a monomethoxytrityl (MMT) protecting group, which is removed after each coupling step.[1][4][7] The release of the MMT cation, which is yellow, can be used to monitor coupling efficiency.[1][7] It is important to note that the absorbance of the MMT cation differs from the dimethoxytrityl (DMT) cation (orange), which may require adjustments to the trityl monitor settings on your DNA synthesizer.[1][7] Conductivity detectors can also provide a more accurate interpretation of the release.[1]
Q3: What are the optimal deprotection conditions for oligonucleotides containing Cy5?
A3: Cy5 is sensitive to harsh deprotection conditions, particularly elevated temperatures, which can lead to dye degradation.[1][4][8] Therefore, milder deprotection strategies are strongly recommended. The ideal deprotection method depends on the protecting groups used for the nucleobases.
| Protecting Group Type | Deprotection Reagent | Temperature | Duration | Citation |
| UltraMILD Monomers | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [1][3] |
| UltraMILD Monomers | 30% Ammonium Hydroxide | Room Temperature | 2 hours | [1][3] |
| Standard Monomers | Ammonium Hydroxide | Room Temperature | 24-36 hours | [1][3] |
Q4: Why is the yield of my Cy5-labeled oligonucleotide low?
A4: Low yields in Cy5-labeled oligonucleotide synthesis can be attributed to several factors:
-
Poor Coupling Efficiency: This can be caused by using expired or improperly stored phosphoramidite, insufficient coupling time, or issues with the activator or other synthesis reagents.[5][9][10] The stability of the Cy5 phosphoramidite in solution on the synthesizer can also decrease over time, leading to lower coupling efficiency in later syntheses.[5][6]
-
Dye Degradation: As mentioned, Cy5 is susceptible to degradation, especially during deprotection at high temperatures.[1][4][8]
-
Purification Losses: The purification process itself can lead to a significant loss of the final product, with upwards of 50% of the theoretical yield being lost in some cases.[9]
-
Post-synthesis Modifications: The nature and number of modifications on the oligonucleotide can influence the overall yield.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Cy5-labeled oligonucleotides.
Issue 1: Low or No Cy5 Signal After Synthesis
-
Possible Cause: Inefficient coupling of the Cy5 phosphoramidite.
-
Troubleshooting Steps:
-
Verify Phosphoramidite Quality: Ensure the Cy5 phosphoramidite is not expired and has been stored under the recommended conditions (typically -20°C in the dark, desiccated).[2]
-
Optimize Coupling Time: Increase the coupling time to the upper end of the recommended range (e.g., 10 minutes).[4]
-
Check Reagents: Confirm that the activator and other synthesis reagents are fresh and properly prepared.
-
Monitor MMT Release: If your synthesizer has a trityl monitor, observe the color and intensity of the MMT cation release to assess coupling efficiency.[1][7]
-
Issue 2: Broad or Tailing Peaks During HPLC Purification
-
Possible Cause: Degradation of the Cy5 dye during deprotection or synthesis.
-
Troubleshooting Steps:
-
Use Milder Deprotection: Switch to one of the recommended mild deprotection protocols, such as room temperature deprotection with ammonium hydroxide or potassium carbonate in methanol.[1][3] Avoid elevated temperatures.[1][4][8]
-
Use UltraMILD Monomers: If possible, use nucleoside phosphoramidites with base-labile protecting groups (UltraMILD) to allow for gentler deprotection conditions.[1][3]
-
Minimize Exposure to Light: Protect the Cy5-labeled oligonucleotide from prolonged exposure to light throughout the synthesis and purification process.[2]
-
Issue 3: Unexpected Peaks in Mass Spectrometry Analysis
-
Possible Cause: Incomplete removal of protecting groups or modification of the Cy5 dye.
-
Troubleshooting Steps:
-
Extend Deprotection Time: If using room temperature deprotection, ensure the full recommended duration is followed to allow for complete removal of all protecting groups.[1][3]
-
Optimize Deprotection Conditions: For novel Cy5 analogs, deprotection conditions may need to be carefully screened. For example, some substituted Cy5 dyes require a week-long deprotection at 7% ammonium hydroxide.[5][6]
-
Analyze for Dye Degradation Products: Compare the observed masses with potential degradation products of Cy5.
-
Experimental Protocols
Protocol 1: Standard Cy5 Phosphoramidite Coupling
This protocol outlines a general procedure for coupling Cy5 phosphoramidite during automated oligonucleotide synthesis.
-
Reagent Preparation: Dissolve the Cy5 phosphoramidite in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M).
-
Synthesizer Setup: Install the Cy5 phosphoramidite solution on a designated port of the DNA synthesizer.
-
Synthesis Cycle Modification: Modify the synthesis cycle for the step where Cy5 is to be incorporated.
-
Initiate Synthesis: Begin the automated synthesis protocol.
-
Post-Synthesis: Proceed with the appropriate cleavage and deprotection protocol, preferably using mild conditions.
Visualizing Workflows and Relationships
Diagram 1: Troubleshooting Low Cy5 Coupling Efficiency
Caption: A flowchart for troubleshooting low Cy5 coupling efficiency.
Diagram 2: Cy5-Oligonucleotide Deprotection Decision Pathway
Caption: Decision pathway for selecting the appropriate deprotection method.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]
- 8. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Frequently asked questions - Oligonucleotides [eurogentec.com]
Technical Support Center: Cyanine5 Dye in Oligonucleotide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Cyanine5 (Cy5) dye during oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize Cy5-labeled oligonucleotides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cyanine5 (Cy5) dye degradation during oligonucleotide synthesis?
A1: Cyanine5 (Cy5) dye is sensitive to the harsh chemical conditions used during standard oligonucleotide synthesis, particularly during the cleavage and deprotection steps. The primary causes of degradation include:
-
Strong Bases: Prolonged exposure to strong bases like ammonium hydroxide, which is commonly used for deprotection, can lead to the degradation of the Cy5 dye structure.
-
High Temperatures: Elevated temperatures used to accelerate the deprotection process can also significantly increase the rate of Cy5 degradation.
-
Oxidizing Agents: Trace amounts of oxidizing agents in the synthesis reagents can damage the dye.
-
Phosphoramidite Chemistry: The specific chemistry of the Cy5 phosphoramidite and the linker used to attach it to the oligonucleotide can influence its stability.
Q2: I am observing a loss of fluorescence or a shift in the absorbance spectrum of my Cy5-labeled oligo. What could be the issue?
A2: A loss of fluorescence or a spectral shift in your Cy5-labeled oligonucleotide is a strong indicator of dye degradation. This can manifest as a decrease in the characteristic Cy5 absorbance peak at ~649 nm and the appearance of new peaks at lower wavelengths, often around 600 nm, which correspond to degradation products.
Q3: Can I use standard ammonium hydroxide for deprotection of Cy5-labeled oligonucleotides?
A3: While ammonium hydroxide is a standard reagent for deprotection, its use with Cy5-labeled oligos requires careful optimization. Prolonged incubation or high temperatures can lead to significant dye degradation. For sensitive applications, alternative deprotection reagents or modified protocols are recommended.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot issues related to Cy5 degradation during oligo synthesis.
Issue: Low yield of fluorescently labeled oligonucleotide.
This workflow outlines the decision-making process for troubleshooting low yields of Cy5-labeled oligos.
Caption: Troubleshooting workflow for low Cy5-oligo yield.
Issue: Presence of a blue-shifted peak in HPLC or UV-Vis analysis.
The presence of a peak at a lower wavelength (around 600 nm) alongside the expected Cy5 peak (~649 nm) is a classic sign of dye degradation. The following signaling pathway illustrates the degradation process.
Technical Support Center: Cyanine5 Labeling
Welcome to the technical support center for Cyanine5 (Cy5) labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Cy5 labeling experiments.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low or No Cy5 Labeling Efficiency
You've performed your labeling reaction, but the spectrophotometric analysis shows a low degree of labeling (DOL), or you see a very faint or no signal from your labeled molecule.
Possible Causes and Solutions
-
Incorrect Buffer Composition: The presence of primary amines, such as Tris or glycine, in your buffer will compete with your target molecule for the Cy5 NHS ester, dramatically reducing labeling efficiency.[1]
-
Solution: Ensure your molecule is in an amine-free buffer like PBS, MES, or HEPES. If your sample contains Tris or other primary amines, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[1]
-
-
Suboptimal pH: The reaction between Cy5 NHS ester and primary amines is highly pH-dependent. If the pH is too low, the primary amino groups on your protein will be protonated and less reactive.[1] Conversely, if the pH is too high, the NHS ester will hydrolyze more quickly, reducing its availability to react with the protein.[1][2]
-
Solution: The optimal pH range for labeling with Cy5 NHS ester is typically 8.2-8.5.[1] For labeling cysteines with a maleimide dye, the recommended pH is between 6.5 and 7.5.[3][4] Adjust your buffer to the appropriate pH immediately before adding the dye. You can add sodium bicarbonate to a final concentration of 100 mM to raise the pH for NHS ester reactions.[1]
-
-
Low Protein or Nucleic Acid Concentration: Labeling efficiency can be poor at low concentrations of the target molecule.
-
Solution: For protein labeling, the recommended concentration is at least 2 mg/mL, with an optimal concentration of 10 mg/mL.[1] If your protein solution is too dilute, concentrate it before labeling.
-
-
Inefficient Removal of Unbound Dye: Residual free dye after purification will lead to inaccurate DOL calculations and high background fluorescence.
-
Solution: Ensure your purification method, such as gel filtration or dialysis, is sufficient to remove all unbound Cy5. It may be necessary to perform a second purification step.[1]
-
Issue 2: High Background Fluorescence in Imaging
Your images show a high degree of background noise, making it difficult to distinguish the signal from your labeled molecule.
Possible Causes and Solutions
-
Nonspecific Binding of the Dye: The Cy5 dye may be binding non-covalently to your sample or the imaging surface.
-
Solution: Include blocking steps in your protocol. For imaging applications, using a blocking buffer (e.g., BSA or casein) can help reduce nonspecific binding.
-
-
Autofluorescence: The sample itself, the cell culture medium, or the imaging vessel may be autofluorescent.[5]
-
Solution: Image a control sample that has not been labeled with Cy5 to assess the level of autofluorescence. If autofluorescence is high, consider using a different imaging medium or vessels with lower intrinsic fluorescence.
-
-
Presence of Unbound Dye: As mentioned previously, any remaining free dye will contribute to background fluorescence.[5]
-
Solution: Optimize your purification protocol to ensure complete removal of unbound Cy5.[1]
-
Issue 3: Signal Instability and Photobleaching
The fluorescent signal from your Cy5-labeled molecule decreases rapidly upon exposure to the excitation light source.
Possible Causes and Solutions
-
Photobleaching: Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to light.[6]
-
Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if appropriate for your application. When performing time-lapse imaging, use the lowest possible laser power and the longest possible interval between acquisitions.
-
-
Ozone Sensitivity: Cyanine dyes are known to be sensitive to ozone, which can be present in the laboratory environment and can lead to signal degradation.[7]
-
Solution: Minimize the exposure of your labeled samples and microarrays to ambient air. Storing samples in a nitrogen-purged environment can help mitigate ozone-induced degradation.[7]
-
-
Over-labeling: A very high degree of labeling can lead to fluorescence quenching, where neighboring dye molecules interact and reduce the overall fluorescence emission.[1]
-
Solution: Optimize the dye-to-molecule ratio in your labeling reaction to avoid over-labeling. The optimal DOL depends on the specific application and the molecule being labeled.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling?
A1: The optimal ratio can vary depending on the protein and the desired application. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[8] However, it is often necessary to perform a titration to determine the optimal ratio for your specific experiment.[1] Over-labeling can lead to protein aggregation and fluorescence quenching.[1]
Q2: How should I store my Cy5 dye and labeled conjugates?
A2: Cy5 NHS ester should be stored at -20°C, desiccated, and protected from light.[8] Once reconstituted in an anhydrous solvent like DMSO or DMF, it should be used immediately or aliquoted and stored at -20°C for a short period (less than two weeks).[2][8] Labeled protein conjugates should be stored at 4°C, protected from light. For long-term storage, they can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I use a buffer containing sodium azide for my labeling reaction?
A3: Sodium azide is an amine and will react with NHS esters. Therefore, it should not be present in the buffer during the labeling reaction. If your stock solution contains sodium azide, it must be removed by dialysis or buffer exchange prior to labeling.
Q4: How can I determine the Degree of Labeling (DOL)?
A4: The DOL can be calculated using spectrophotometry. You will need to measure the absorbance of your labeled conjugate at the protein's maximum absorbance (usually 280 nm) and the Cy5's maximum absorbance (~650 nm). The following formula can be used:
DOL = (A_max of dye × ε_protein) / ((A_280 - (A_max of dye × CF)) × ε_dye)
Where:
-
A_max of dye is the absorbance at ~650 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of Cy5 (~250,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
Data and Protocols
Table 1: Recommended Parameters for Cy5 NHS Ester Labeling of Proteins
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better efficiency.[1] |
| pH | 8.2 - 8.5 | Crucial for the reactivity of primary amines.[1] |
| Buffer | Amine-free (e.g., PBS, HEPES) | Avoid Tris, glycine, and other primary amines.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Needs to be optimized for each specific protein and application.[8] |
| Reaction Time | 1 - 2 hours | Longer times may increase hydrolysis of the NHS ester.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight, but efficiency may be lower. |
Standard Protocol for Cy5 NHS Ester Protein Labeling
-
Sample Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Add the desired molar excess of the Cy5 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
-
Purification:
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and ~650 nm to determine the protein concentration and the degree of labeling.
-
Visual Guides
Caption: Workflow for Cy5 NHS ester labeling of proteins.
Caption: Decision tree for troubleshooting low Cy5 labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Cyanine5 (Cy5) Phosphoramidite Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyanine5 (Cy5) phosphoramidite in solution. It is intended for researchers, scientists, and drug development professionals working with oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Cy5 phosphoramidite?
A1: To ensure maximum stability, solid Cy5 phosphoramidite should be stored at -20°C in a dark, desiccated environment.[1] It is sensitive to light and moisture.[1] Proper storage is critical to prevent degradation and maintain its performance in oligonucleotide synthesis.
Q2: How stable is Cy5 phosphoramidite in solution, and what is its typical shelf life on a DNA synthesizer?
A2: Once dissolved in an appropriate solvent (typically anhydrous acetonitrile), the stability of Cy5 phosphoramidite in solution is limited. Several factors, including the presence of water, exposure to air, and temperature, can contribute to its degradation.[2][3] Under anhydrous conditions and an inert atmosphere (like argon), the solution can be stable for 24 hours to a few days.[1][4][5] However, for optimal coupling efficiency, it is best to use freshly prepared solutions.[2]
Q3: What are the primary degradation pathways for Cy5 phosphoramidite in solution?
A3: The two main degradation pathways for Cy5 phosphoramidite in solution are hydrolysis and oxidation.[1][2][3] Hydrolysis, caused by trace amounts of water in the solvent or on the DNA synthesizer, leads to the formation of the H-phosphonate and other byproducts that are inactive in the coupling reaction.[2][6] The cyanine dye itself is also susceptible to oxidation, which can be exacerbated by exposure to air.[1] Some molecular designs, where the amidite group is bound to a secondary oxygen, offer increased stability against Arbuzov rearrangement, a reaction that contributes to the deterioration of the amidite in solution.[7][8][9]
Q4: Can I use any grade of acetonitrile to dissolve Cy5 phosphoramidite?
A4: No, it is crucial to use anhydrous acetonitrile with a very low water content (typically <30 ppm) for dissolving Cy5 phosphoramidite.[1] The presence of water will lead to rapid hydrolysis of the phosphoramidite, reducing its coupling efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Cy5 phosphoramidite in oligonucleotide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Degraded Cy5 phosphoramidite solution: The solution may have been stored for too long or exposed to moisture/air.[2] 2. Suboptimal concentration: The concentration of the Cy5 phosphoramidite solution may be too low. 3. Insufficient coupling time: The recommended coupling time may not be long enough for this specific modifier. | 1. Prepare a fresh solution of Cy5 phosphoramidite in anhydrous acetonitrile immediately before use.[2] 2. Ensure the phosphoramidite is dissolved at the recommended concentration (e.g., 0.1 M).[1] 3. Increase the coupling time. A 3-minute coupling time is often recommended.[4][5][10] |
| Color Change of Solid Phosphoramidite | Oxidation or degradation: The solid reagent may have been exposed to air, moisture, or light over time. | Discard the reagent and use a fresh vial. Ensure proper storage of new vials in a dark, desiccated environment at -20°C.[1] |
| Unexpected Peaks in HPLC Analysis of Labeled Oligonucleotide | 1. Hydrolysis products: Degraded phosphoramidite can lead to the incorporation of modified, unintended species.[2][6] 2. Degradation of the cyanine dye during deprotection: Cy5 is sensitive to harsh deprotection conditions, especially at elevated temperatures.[1][4][5] | 1. Use fresh Cy5 phosphoramidite solution. 2. Use mild deprotection conditions. Deprotection with ammonium hydroxide at room temperature is recommended.[4][5] If elevated temperatures are necessary, use base-labile protecting groups on the nucleoside phosphoramidites to minimize exposure time.[4][5] |
| Low Fluorescence of the Final Labeled Oligonucleotide | 1. Dye degradation: The Cy5 dye may have degraded during synthesis or deprotection.[1] 2. Aggregation: Cyanine dyes can aggregate at high concentrations, leading to self-quenching of fluorescence.[11] | 1. Follow recommended protocols for handling and deprotection to minimize dye degradation. 2. Purify the labeled oligonucleotide using a method like reverse-phase HPLC to remove any aggregates or unconjugated dye. |
Experimental Protocols & Data
Summary of Cy5 Phosphoramidite Stability in Solution
| Solvent | Stated Stability | Storage Conditions | Source |
| Anhydrous Acetonitrile | 24 hours | Under argon | [1] |
| Anhydrous Acetonitrile | 2-3 days | Not specified | [4] |
| Anhydrous Acetonitrile | 24 hours | Not specified | [5] |
Note: "Stability" in this context generally refers to the time the solution can be used on a DNA synthesizer with acceptable coupling efficiency. This can be influenced by the specific synthesizer, reagents, and laboratory environment.
General Protocol for Preparation and Use of Cy5 Phosphoramidite Solution
-
Preparation:
-
Allow the vial of solid Cy5 phosphoramidite to warm to room temperature before opening to prevent moisture condensation.
-
Using a syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Gently swirl the vial until the solid is completely dissolved. Avoid vigorous shaking.
-
-
Installation on DNA Synthesizer:
-
Install the vial on the DNA synthesizer promptly after dissolution.
-
Ensure that the synthesizer's solvent lines are dry and that the system is properly purged with an inert gas like argon.
-
-
Oligonucleotide Synthesis:
-
Post-Synthesis Handling:
-
After synthesis, store the dissolved phosphoramidite at -20°C if it will be reused within the recommended stability window. However, for best results, fresh preparation is always advised.
-
Visual Guides
References
- 1. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine 5 phosphoramidite (A270171) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 11. How Triton X-100 Enhances Cyanine Dye Stability for Imaging [eureka.patsnap.com]
Avoiding Cyanine5 degradation during deprotection
Welcome to the Technical Support Center for Cyanine5-Labeled Oligonucleotide Synthesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals avoid Cyanine5 (Cy5) degradation during the critical deprotection step of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5-labeled oligonucleotide showing low fluorescence intensity after deprotection?
A1: Low fluorescence intensity of Cy5-labeled oligonucleotides after deprotection is often a sign of dye degradation. Standard deprotection conditions, such as concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C), are too harsh for Cy5 and can lead to its hydrolysis.[1][2] To maintain the integrity of the Cy5 dye, it is crucial to use "ultramild" deprotection methods.
Q2: What are "ultramild" deprotection conditions?
A2: Ultramild deprotection refers to the use of less harsh chemical reagents and milder temperature conditions to remove the protecting groups from the synthesized oligonucleotide. This is essential for base-labile dyes like Cy5. The key components of an ultramild strategy include the use of nucleoside phosphoramidites with more labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis and deprotection with reagents such as potassium carbonate in methanol at room temperature.[3][4]
Q3: Can I use ammonium hydroxide for deprotecting Cy5-labeled oligonucleotides?
A3: While concentrated ammonium hydroxide at elevated temperatures is not recommended, a dilute solution of ammonium hydroxide (e.g., 7% NH₄OH) at room temperature for an extended period (e.g., one week) has been used for some Cy5 derivatives. However, this method's effectiveness can be sequence-dependent, and for some derivatives, significant degradation can still occur.[1] For general applications, it is safer to use milder, non-ammoniacal deprotection methods. Deprotection with ammonium hydroxide at room temperature is also a possibility when using ultramild monomers.[4]
Q4: What are the recommended deprotection reagents for Cy5?
A4: The most commonly recommended reagent for deprotecting Cy5-labeled oligonucleotides is a solution of 0.05 M potassium carbonate in anhydrous methanol.[4] This method is effective when used in conjunction with ultramild phosphoramidites. Another alternative is a mixture of tert-butylamine and water.
Q5: Is it necessary to use special phosphoramidites when working with Cy5?
A5: Yes, for optimal results and to enable the use of mild deprotection conditions, it is highly recommended to use ultramild phosphoramidites. These include monomers with protecting groups such as phenoxyacetyl (Pac) for dA, 4-isopropyl-phenoxyacetyl (iPr-Pac) for dG, and acetyl (Ac) for dC.[4] Using standard phosphoramidites will necessitate harsher deprotection conditions to remove the more robust protecting groups, leading to Cy5 degradation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no Cy5 fluorescence after deprotection. | Degradation of the Cy5 dye. The deprotection conditions were too harsh (e.g., concentrated ammonium hydroxide at 55°C). | Use an ultramild deprotection protocol with 0.05 M potassium carbonate in methanol at room temperature. Ensure you are using ultramild phosphoramidites during synthesis. |
| Multiple peaks in HPLC analysis of the purified oligonucleotide. | Incomplete deprotection or dye degradation. Some peaks may correspond to incompletely deprotected oligonucleotides, while others could be degradation products of Cy5. | For incomplete deprotection, extend the deprotection time under mild conditions. If degradation is suspected, switch to a milder deprotection reagent and ensure the use of ultramild phosphoramidites. |
| Color of the deprotection solution is a faint blue or colorless instead of the expected deep blue. | Significant degradation of the Cy5 dye. The chromophore of the Cy5 dye has been destroyed. | Immediately switch to a milder deprotection protocol for subsequent syntheses. Consider synthesizing a small test oligonucleotide to optimize deprotection conditions. |
| Loss of the final product during workup after deprotection. | Decomposition of a modified Cy5 derivative. Some substituted Cy5 dyes can be sensitive to the workup conditions, such as direct concentration from certain buffers.[1] | For sensitive Cy5 derivatives, consider a salt exchange step to remove excess buffer before final concentration.[1] |
Experimental Protocols
Recommended Ultramild Deprotection Protocol for Cy5-Labeled Oligonucleotides
This protocol is designed for oligonucleotides synthesized with ultramild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Materials:
-
Controlled Pore Glass (CPG) with synthesized Cy5-labeled oligonucleotide
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Glacial Acetic Acid
-
Nuclease-free water
-
Microcentrifuge tubes or suitable reaction vials
Procedure:
-
Preparation of Deprotection Reagent: Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Transfer of CPG: Carefully transfer the CPG support from the synthesis column to a clean, dry reaction vial.
-
Deprotection: Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the CPG in the reaction vial.
-
Incubation: Seal the vial and incubate at room temperature for 4 hours. For oligonucleotides with a high dG content, extending the incubation overnight is recommended.
-
Neutralization: After the incubation period, carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG behind. To neutralize the solution, add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution. Note: Do not evaporate the potassium carbonate solution to dryness before neutralization, as this can damage the oligonucleotide.
-
Desalting and Purification: The neutralized oligonucleotide solution can be desalted using standard procedures such as ethanol precipitation or a desalting cartridge. For cartridge purification, the methanol content may need to be reduced to less than 5% by dilution with an aqueous buffer to ensure the oligonucleotide binds to the resin.
-
Final Preparation: After desalting, the oligonucleotide can be lyophilized and resuspended in a suitable buffer for storage at -20°C.
Data Presentation
Comparison of Deprotection Conditions for Cy5-Labeled Oligonucleotides
| Deprotection Reagent | Temperature | Duration | Recommended Phosphoramidites | Expected Cy5 Stability | Reference(s) |
| Concentrated Ammonium Hydroxide | 55°C | 5-8 hours | Standard (ibu-dG, bz-dC, bz-dA) | Very Poor: Rapid and significant degradation of Cy5. | [1][2] |
| Dilute Ammonium Hydroxide (7%) | Room Temp. | 1 week | Standard or Ultramild | Variable: May provide acceptable results for some Cy5 derivatives, but can cause complete hydrolysis in others. High risk of incomplete deprotection of standard bases. | [1] |
| Ammonium Hydroxide | Room Temp. | 2 hours | Ultramild (iPr-Pac-dG, Ac-dC, Pac-dA) | Good: Effective when used with ultramild monomers. | [4] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ultramild (iPr-Pac-dG, Ac-dC, Pac-dA) | Excellent: Minimizes Cy5 degradation. The recommended method for sensitive dyes. | [3][4] |
| tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | dmf-dG compatible | Good: An alternative mild deprotection method. |
Workflow Visualization
References
- 1. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
Technical Support Center: MMT Group Effects on Trityl Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with trityl monitoring during oligonucleotide synthesis, specifically when a monomethoxytrityl (MMT) group is present.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the MMT group and the commonly used DMT group in oligonucleotide synthesis?
A1: Both MMT (monomethoxytrityl) and DMT (dimethoxytrityl) are protecting groups used in oligonucleotide synthesis. The key difference lies in their acid lability. The MMT group is more acid-labile than the DMT group, meaning it is removed under milder acidic conditions.[1] This property is often utilized for the protection of exocyclic amines on nucleobases or for terminal modifications where selective deprotection is required.[2] DMT, being more robust, is the standard protecting group for the 5'-hydroxyl group of nucleosides.
Q2: How does the MMT group interfere with standard trityl monitoring?
A2: Standard trityl monitoring relies on the spectrophotometric measurement of the orange-colored dimethoxytrityl (DMT) cation released upon acid treatment, which has a maximum absorbance at approximately 498 nm.[3][4] When an MMT group is cleaved, it forms a yellow-colored monomethoxytrityl (MMT) cation. This MMT cation has a different absorbance maximum, around 472 nm, and a lower extinction coefficient than the DMT cation.[5][6] Consequently, automated trityl monitors on DNA synthesizers, which are calibrated for the DMT cation's absorbance at 498 nm, will not accurately quantify the release of the MMT group.[5]
Q3: Can I use the integrated trityl monitor on my synthesizer to quantify the coupling efficiency of a monomer protected with an MMT group?
A3: It is not recommended. As mentioned, the built-in spectrophotometers on most automated DNA synthesizers are optimized for detecting the DMT cation at 498 nm. The MMT cation's different absorbance spectrum will lead to inaccurate and unreliable coupling efficiency calculations.[5] For accurate quantification, a manual spectrophotometric reading at 472 nm is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no trityl signal when cleaving an MMT group. | The synthesizer's trityl monitor is reading at the wrong wavelength (498 nm instead of 472 nm). | Perform a manual spectrophotometric measurement of the collected fraction at 472 nm. |
| Inaccurate coupling efficiency for MMT-protected monomers. | The molar extinction coefficient of the MMT cation is lower than that of the DMT cation. | Use a correction factor when comparing MMT and DMT cation absorbances. A reported ratio factor (RF) is 1.33 (A-DMT(497) / A-MMT(472)).[5][6] |
| Incomplete removal of the MMT group during on-cartridge purification. | The cleavage of the MMT group is a reversible reaction. The MMT cation can reattach to the deprotected amine on the solid support.[5][7] | Avoid on-cartridge deprotection of the MMT group. Instead, elute the MMT-on oligonucleotide and perform the deprotection in solution followed by desalting.[5] |
| Premature loss of the MMT group during synthesis or deprotection. | The MMT group is thermally labile and can be prematurely removed at elevated temperatures during deprotection steps.[8] | Avoid heating steps when the MMT group is present. If heating is necessary for other deprotection steps, consider alternative protecting group strategies. |
| Yellow coloration of the final oligonucleotide product. | Residual MMT groups that were not successfully removed. | Optimize the MMT deprotection step by extending the reaction time or using fresh deprotection reagents. Confirm complete removal by HPLC analysis. |
Quantitative Data Summary
The following table summarizes the key spectrophotometric data for the DMT and MMT cations, which is crucial for accurate trityl monitoring.
| Cation | Protecting Group | Color | Absorbance Maximum (λmax) | Relative Absorbance |
| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | Orange | ~498 nm[3] | Higher |
| Monomethoxytrityl (MMT) | 4-monomethoxytrityl | Yellow | ~472 nm[5] | Lower |
Note: The absorbance of the MMT cation is approximately 1.33 times lower than that of the DMT cation.[5][6]
Experimental Protocols
Protocol for Manual Trityl Monitoring of MMT-Containing Oligonucleotides
This protocol outlines the manual procedure for quantifying the coupling efficiency of an MMT-protected monomer.
Materials:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
0.1 M Toluenesulfonic acid (TSA) in anhydrous acetonitrile
-
10 mL volumetric flasks
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Collection of the Final DMT Cation:
-
During the synthesis, ensure the final DMT group from the penultimate nucleotide is collected.
-
Dilute the collected fraction containing the DMT cation to 10 mL with 0.1 M TSA in acetonitrile in a volumetric flask.
-
Measure the absorbance at 497 nm. This will serve as a reference for a successful coupling event.
-
-
Cleavage and Collection of the MMT Cation:
-
After the coupling of the MMT-protected monomer, manually cleave the MMT group by passing the deblocking solution through the synthesis column.
-
Collect all the yellow-colored eluent in a separate 10 mL volumetric flask.
-
Continue to wash with the deblocking solution until no more yellow color is observed.
-
Bring the final volume to 10 mL with 0.1 M TSA in acetonitrile.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the collected MMT cation solution at 472 nm.
-
-
Calculation of Coupling Efficiency:
Visualizations
Caption: Workflow for oligonucleotide synthesis incorporating an MMT-modifier and manual trityl monitoring.
Caption: Chemical principle of DMT and MMT cation formation for trityl monitoring.
References
- 1. genelink.com [genelink.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of Cy5-Labeled Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Cy5-labeled oligonucleotides. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude Cy5-labeled oligonucleotide synthesis reaction?
Following solid-phase synthesis and dye conjugation, several types of impurities can be present in your crude Cy5-labeled oligonucleotide sample. These include:
-
Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at each cycle of synthesis.[1][2][3]
-
Unlabeled Oligonucleotides: Full-length oligonucleotides that did not successfully conjugate with the Cy5 dye.[1][3]
-
Free Cy5 Dye: Unreacted Cy5 dye that did not attach to an oligonucleotide. This is a common and often problematic impurity.[4][5]
-
By-products from Deprotection and Cleavage: Small molecules generated during the final steps of synthesis.[1]
-
Aggregates of Cy5-labeled Oligos: The Cy5 dye is known to be hydrophobic and can promote aggregation of the labeled oligonucleotides, especially at high concentrations.[6][7]
Q2: What is the recommended method for purifying Cy5-labeled oligonucleotides?
The optimal purification method depends on the required purity for your specific application. High-Performance Liquid Chromatography (HPLC) is highly recommended for most applications involving Cy5-labeled oligos due to its high resolution.[8]
-
Reverse-Phase HPLC (RP-HPLC) is particularly effective as it separates based on hydrophobicity. The hydrophobic Cy5 dye significantly increases the retention time of the labeled oligonucleotide compared to unlabeled failure sequences.[3][9][10]
-
Ion-Exchange HPLC (IE-HPLC) separates based on the number of phosphate groups (i.e., length). While it offers high resolution, its effectiveness can decrease for longer oligonucleotides (over 40 bases).[]
For applications requiring the highest purity, a dual purification approach, such as two rounds of HPLC, may be beneficial.[8]
Q3: Can I use Polyacrylamide Gel Electrophoresis (PAGE) to purify my Cy5-labeled oligos?
Yes, PAGE purification is another option that provides high-purity oligonucleotides.[10][12] It separates oligonucleotides based on their size and conformation.[] However, PAGE purification can be more time-consuming and typically results in a lower yield compared to HPLC.[] It can be a good alternative if HPLC is not available or if you are experiencing issues with HPLC-based methods.[13]
Q4: How should I store my purified Cy5-labeled oligonucleotides to maintain their integrity?
Proper storage is crucial to prevent degradation of both the oligonucleotide and the Cy5 dye.
-
Storage Buffer: For long-term storage, resuspend your Cy5-labeled oligos in a TE buffer at pH 7.0.[14][15][16] Higher pH can damage the cyanine dye.[14]
-
Temperature: Store aliquots at -20°C or -80°C for long-term stability.[14][16][17][18]
-
Light Protection: Cy5 is a fluorescent dye and is susceptible to photobleaching. Always store your labeled oligos in the dark, for example, by using amber tubes or wrapping tubes in foil.[14][16][17]
-
Avoid Freeze-Thaw Cycles: Aliquoting the sample into smaller volumes for single-use experiments is recommended to minimize repeated freezing and thawing.[14][16]
Troubleshooting Guide
Issue 1: Low yield of purified Cy5-labeled oligonucleotide.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Dye Labeling | Ensure optimal pH (typically 8.0-9.0) for the NHS-ester coupling reaction.[4] |
| Loss During Purification | For HPLC, optimize the collection window to avoid discarding the product. With PAGE purification, ensure complete elution from the gel slice. |
| Oligonucleotide Degradation | Maintain appropriate pH during purification and storage. Cy5 dyes are less stable at pH values above 7.0.[14][15] |
| Aggregation | The hydrophobicity of Cy5 can lead to aggregation. Consider using a purification method that can disrupt aggregates, or modify buffer conditions. |
Issue 2: Presence of unlabeled oligonucleotide in the final product.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Labeling Reaction | Increase the molar excess of the Cy5 dye during the conjugation reaction. |
| Poor Separation by Purification Method | Optimize the HPLC gradient to achieve better separation between the labeled and unlabeled species. The hydrophobicity of Cy5 should allow for good separation with RP-HPLC.[9] |
| Co-elution of Labeled and Unlabeled Oligos | If using IE-HPLC, consider switching to RP-HPLC, as the separation is based on hydrophobicity rather than just charge/length. |
Issue 3: Free dye is still present after purification.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Purification Method | Standard desalting or ethanol precipitation is often insufficient to remove all free dye.[4][5] Use a more robust method like HPLC or PAGE. |
| pH-Dependent Solubility of Cy5 | A pH-controlled extraction method can be highly effective. At a low pH (e.g., 3.0), free Cy5 becomes soluble in an organic phase like butanol, while the labeled DNA remains in the aqueous phase.[4][5] |
| Strong Interaction Between Dye and Oligo | Some studies suggest that unreacted dye can have strong interactions with the oligonucleotide, making separation difficult. Denaturing PAGE can be an effective alternative to RP-HPLC in such cases.[13] |
Quantitative Data Summary
The following table summarizes expected purity levels for different purification methods. Actual purity can vary based on the synthesis quality and oligonucleotide sequence.
| Purification Method | Typical Purity | Notes |
| Desalting | >80% | Removes salts and some small molecule impurities. Not effective for removing failure sequences or free dye.[1] |
| Reverse-Phase Cartridge | >85% | Separates based on hydrophobicity. More effective than desalting for removing failure sequences. |
| PAGE | >95% | Provides high purity based on size. Can have lower yields.[] |
| RP-HPLC | >90% | High resolution separation based on hydrophobicity. Recommended for fluorescently labeled oligos. |
| IE-HPLC | >95% | High resolution separation based on charge (length). Less effective for very long oligos.[] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general guideline for purifying Cy5-labeled oligonucleotides using RP-HPLC.
-
Column: Use a C18 reverse-phase column suitable for oligonucleotide purification.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 100% acetonitrile.
-
-
Gradient:
-
Start with a low percentage of Buffer B (e.g., 5-10%) to allow the sample to bind to the column.
-
Gradually increase the percentage of Buffer B over a set period (e.g., to 50-60% over 30-40 minutes) to elute the oligonucleotides. The more hydrophobic, Cy5-labeled oligonucleotide will elute later than the unlabeled species.[9]
-
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~646 nm (for the Cy5 dye).[8] The peak corresponding to the purified Cy5-labeled oligonucleotide should show absorbance at both wavelengths.
-
Fraction Collection: Collect the fractions corresponding to the desired peak.
-
Post-Purification: Evaporate the collected fractions to dryness to remove the volatile TEAA and acetonitrile. Resuspend the purified oligonucleotide in the appropriate storage buffer.
Protocol 2: Denaturing PAGE Purification
This protocol outlines the steps for purifying Cy5-labeled oligonucleotides using denaturing polyacrylamide gel electrophoresis.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide) containing 7 M urea. The gel percentage will depend on the length of your oligonucleotide.
-
Sample Preparation: Resuspend the crude oligonucleotide in a formamide-based loading buffer. Heat the sample at 90-95°C for 5 minutes and then place it on ice before loading.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis until the desired separation is achieved. You can visualize the bands using UV shadowing or by the visible color of the Cy5 dye for high concentrations.
-
Band Excision: Carefully excise the gel slice containing the band corresponding to the full-length, Cy5-labeled oligonucleotide.
-
Elution: Crush the gel slice and elute the oligonucleotide overnight at 37°C in an appropriate elution buffer (e.g., TE buffer).
-
Purification from Gel Matrix: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalting: Remove excess salts from the eluted sample using a desalting column or ethanol precipitation.
Visualizations
References
- 1. gilson.com [gilson.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. gilson.com [gilson.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 12. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 15. How should fluorescent labeled probes be stored? [qiagen.com]
- 16. genelink.com [genelink.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Improving Cyanine5 Labeled Oligonucleotide Yields
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Cyanine5 (Cy5) labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low Cy5 labeling efficiency?
A1: The most frequent cause of low labeling efficiency is suboptimal pH of the reaction buffer. The amine group on the oligonucleotide needs to be in a non-protonated state to react with the Cy5 NHS ester, which is best achieved at a pH between 8.0 and 9.0.[1][2] Buffers containing primary amines, such as Tris, should be avoided as they compete with the oligonucleotide for the dye.[1][3]
Q2: How can I remove unreacted Cy5 dye after the labeling reaction?
A2: Unreacted Cy5 dye can be removed using several methods, including ethanol precipitation, size-exclusion chromatography, and high-performance liquid chromatography (HPLC).[4][5][6][7] A simple and efficient method involves extraction with n-butanol saturated with water, which sequesters the hydrophobic dye in the organic phase, leaving the labeled oligonucleotide in the aqueous phase.[5][8]
Q3: My Cy5-labeled oligos show a lower than expected fluorescence intensity. What could be the cause?
A3: Low fluorescence intensity can be due to several factors. The fluorescence of Cy5 is known to be sequence-dependent, with purine-rich sequences generally yielding higher fluorescence.[9][10][11] Additionally, exposure to light and ozone can cause degradation of the Cy5 dye, leading to reduced fluorescence.[12][13] It is crucial to work under low-light conditions and in an ozone-controlled environment if possible.[1][13]
Q4: What is the optimal storage condition for Cy5-labeled oligonucleotides?
A4: For long-term storage, it is recommended to resuspend Cy5-labeled oligonucleotides at a pH of 7.0, aliquot the samples, lyophilize them, and store them at -20°C.[14] Storing in a slightly basic solution (e.g., TE buffer at pH 8.0) is suitable for many fluorescently labeled oligos, but Cy5 can degrade at a pH above 7.0.[14] Always protect the labeled oligos from light.[12][14]
Q5: Can I attach more than one Cy5 dye to my oligonucleotide to increase the signal?
A5: While it is possible to incorporate multiple Cy5 dyes, it can sometimes be counterproductive. Labeling with more than three Cy5 molecules per protein has been shown to lead to fluorescence loss, a phenomenon that may also be relevant for oligonucleotides.[15][16] For certain applications like Fluorescence In-Situ Hybridization (FISH), double-labeling at both ends of the probe has been shown to increase signal intensity.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect Buffer pH: The pH of the reaction buffer is critical. A pH that is too low will result in protonated amines that are unreactive, while a pH that is too high can lead to hydrolysis of the NHS ester.[1][2] | Ensure the reaction buffer is at a pH between 8.0 and 9.0. A 0.1 M sodium bicarbonate or sodium borate buffer is commonly used.[1][2][18] |
| Presence of Primary Amines in Buffer: Buffers like Tris contain primary amines that will compete with the amine-modified oligonucleotide for the Cy5-NHS ester.[1][3] | Use an amine-free buffer such as phosphate, bicarbonate, or HEPES.[1] If your oligo is in a Tris-containing buffer, purify it before labeling.[4] | |
| Poor Quality of Amine-Modified Oligonucleotide: The starting oligonucleotide may have a low percentage of functional amine groups. | Ensure you are using high-quality, freshly synthesized, or properly stored amine-modified oligonucleotides. | |
| Inactive Cy5 NHS Ester: The reactive dye may have hydrolyzed due to moisture or improper storage. | Use a fresh vial of Cy5 NHS ester. Dissolve the dye in anhydrous DMSO or DMF immediately before use.[3][19] | |
| Low Yield After Purification | Loss of Sample During Purification: Standard purification methods like ethanol precipitation can lead to sample loss, especially with small amounts of oligonucleotide.[4][20] | Consider alternative purification methods like size-exclusion chromatography or HPLC for better recovery.[5][7] For small-scale purifications, n-butanol extraction is a rapid and efficient alternative.[5][8] |
| Precipitation Issues: The labeled oligonucleotide may not precipitate efficiently during ethanol precipitation. | Ensure the correct salt concentration and temperature are used during precipitation. Adding a co-precipitant like glycogen can improve recovery. | |
| Multiple Peaks in HPLC Chromatogram | Presence of Unreacted Oligonucleotide and Free Dye: The chromatogram will show peaks for the labeled product, unlabeled oligo, and free dye. | Optimize the labeling reaction to maximize the formation of the desired product. Use a purification method that effectively separates these components. Reverse-phase HPLC is well-suited for this.[7] |
| Oligonucleotide Degradation: The oligonucleotide may have degraded during synthesis, labeling, or purification. | Use high-quality reagents and nuclease-free water. Avoid repeated freeze-thaw cycles.[1] | |
| Low Fluorescence Signal | Dye Degradation: Cy5 is sensitive to light and ozone.[12][13] Exposure can lead to photobleaching and chemical degradation. | Protect the dye and labeled oligonucleotide from light at all stages.[1][12] If possible, work in an environment with low ozone levels.[13] |
| Sequence-Dependent Quenching: The fluorescence of Cy5 can be influenced by the local nucleotide sequence.[9][10] Purine-rich sequences tend to enhance fluorescence.[9][10] | If possible, consider the local sequence when designing your oligonucleotide. | |
| Incorrect pH for Measurement: The fluorescence of some cyanine dyes can be pH-dependent.[21] | Ensure the buffer used for fluorescence measurement is at an optimal pH for Cy5 fluorescence. |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Cy5 Labeling of Oligonucleotides
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Dye to Oligo Molar Ratio | 5:1 to 20:1 | An excess of the dye is typically used to drive the reaction to completion.[2][22] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | pH should be between 8.0 and 9.0.[1][18] |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Incubation time can be optimized for specific oligonucleotides.[2][22] |
| Solvent for Cy5 NHS Ester | Anhydrous DMSO or DMF | Prepare the dye solution immediately before use.[3][19] |
Table 2: Comparison of Purification Methods for Cy5-Labeled Oligonucleotides
| Purification Method | Advantages | Disadvantages |
| Ethanol Precipitation | Simple and inexpensive. | Can have low recovery for small amounts of oligo; may not completely remove free dye.[4][5] |
| Size-Exclusion Chromatography (e.g., Gel Filtration) | Good for removing unincorporated dye and salts. | Can be time-consuming; may not separate labeled from unlabeled oligos effectively.[5] |
| Reverse-Phase HPLC | High resolution, effectively separates labeled from unlabeled oligos and free dye.[7] | Requires specialized equipment; can be complex to optimize.[23][24] |
| Polyacrylamide Gel Electrophoresis (PAGE) | High resolution, good for purifying charged, dye-labeled conjugates.[6][25] | Can be labor-intensive; elution from the gel can be inefficient.[25] |
| n-Butanol Extraction | Rapid, efficient, and cost-effective for removing free dye.[5][8] | May not remove unlabeled oligonucleotides.[5] |
Experimental Protocols
Protocol: Cy5 Labeling of Amine-Modified Oligonucleotides
This protocol is a general guideline for labeling an amine-modified oligonucleotide with a Cy5 NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Purification supplies (e.g., ethanol, 3 M sodium acetate, size-exclusion column, or HPLC system)
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[1] If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be purified first by ethanol precipitation or desalting.[4]
-
Prepare the Cy5 NHS Ester Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1][19]
-
Labeling Reaction: Add the Cy5 NHS ester stock solution to the oligonucleotide solution. A molar excess of the dye is recommended (e.g., 10-fold molar excess).[2] Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.[2][22] Alternatively, the reaction can be performed overnight at 4°C.[2]
-
Purification: Purify the Cy5-labeled oligonucleotide from the unreacted dye and any unlabeled oligonucleotide using a suitable method such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.[4][5][7]
Protocol: Purification of Cy5-Labeled Oligonucleotide by Ethanol Precipitation
-
To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate.
-
Add 2.5-3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the unreacted dye.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified Cy5-labeled oligonucleotide in a suitable nuclease-free buffer.
Visualizations
Caption: Experimental workflow for Cyanine5 labeling of oligonucleotides.
Caption: Troubleshooting logic for low yield of Cy5-labeled oligonucleotides.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Labeling of Amino-Modified Oligonucleotides with Dye NHS esters | AAT Bioquest [aatbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage [pubmed.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How should fluorescent labeled probes be stored? [qiagen.com]
- 15. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]
- 18. tandfonline.com [tandfonline.com]
- 19. abpbio.com [abpbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. interchim.fr [interchim.fr]
- 23. biocompare.com [biocompare.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of Cyanine5 Probes
Welcome to the technical support center for Cyanine5 (Cy5) probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching and enhance the performance of Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy5, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescence signal, which can limit the duration of imaging experiments and affect the quality and quantitative accuracy of the data collected.[2] The primary cause of photobleaching for many organic dyes, including Cy5, involves the reaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye molecule.[3][4]
Q2: My Cy5 signal is fading very quickly. What are the immediate steps I can take to reduce photobleaching?
A2: To immediately address rapid signal loss, you can:
-
Reduce Excitation Power: Use the lowest laser power that still provides a detectable signal.[5] Higher excitation intensities can accelerate photobleaching.[5][6]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and only illuminating the sample when acquiring data.
-
Use an Antifade Mounting Medium: If your sample is fixed, using a commercially available antifade mounting medium can significantly reduce photobleaching.[7][8][9]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the imaging buffer or mounting medium to reduce photobleaching. They work through several mechanisms, including:
-
Oxygen Scavenging: These systems remove dissolved oxygen from the sample, thereby preventing the formation of damaging reactive oxygen species.[1][10][11][12]
-
Triplet State Quenching: Fluorophores can enter a long-lived, non-fluorescent "triplet state" from which they are more susceptible to photobleaching.[1] Triplet state quenchers (TSQs) return the fluorophore to its ground state, ready for re-excitation.[3][4]
Q4: Can the local chemical environment affect Cy5 photostability?
A4: Yes, the local environment plays a critical role. For instance, some biological reducing agents like β-mercaptoethanol (BME) and dithiothreitol (DTT) have been shown to increase the blinking and decrease the stability of Cy5.[13][14] Conversely, the photostability of Cy5 can be significantly enhanced when it is covalently linked to stabilizers like cyclooctatetraene (COT), nitrobenzyl alcohol (NBA), or Trolox.[3][4][15]
Troubleshooting Guides
Issue 1: Rapid photobleaching in live-cell imaging.
| Possible Cause | Troubleshooting Step |
| High oxygen concentration | Incorporate an oxygen scavenging system (e.g., glucose oxidase/catalase) into your imaging medium. Note: Ensure compatibility with your specific cells and experiment. |
| High laser intensity | Reduce the excitation laser power to the minimum necessary for a good signal-to-noise ratio. |
| Prolonged exposure | Use intermittent imaging (time-lapse) instead of continuous illumination. Minimize the total acquisition time. |
| Lack of protective agents | Add a triplet state quencher like Trolox to your imaging buffer. |
Issue 2: Cy5 blinking or intermittent fluorescence.
| Possible Cause | Troubleshooting Step |
| Fluorophore in a triplet state | Add a triplet state quencher (e.g., Trolox, COT) to your imaging buffer.[1][3] |
| Presence of certain reducing agents | Avoid using BME or DTT in your imaging buffer if possible, as they can increase Cy5 blinking.[13][14] |
| Deoxygenated environment | While removing oxygen reduces photobleaching, it can sometimes increase blinking.[4] A combination of an oxygen scavenger and a triplet state quencher is often the most effective solution.[16] |
Issue 3: Inconsistent results with antifade reagents.
| Possible Cause | Troubleshooting Step |
| Incompatible reagents | Some antifade reagents can interfere with each other. For example, the PCA/PCD oxygen scavenging system may not be compatible with ROXS-based photostabilizers.[1] |
| Reagent degradation | Prepare fresh imaging buffers and antifade solutions for each experiment, as their effectiveness can decrease over time. |
| Incorrect concentration | Optimize the concentration of the antifade reagent. Too little may be ineffective, while too much could be detrimental to your sample or the fluorescence signal. |
Quantitative Data on Photostabilization Strategies
The effectiveness of different photostabilization strategies can be quantified by measuring parameters such as the fluorescence lifetime and the total number of photons emitted before photobleaching.
Table 1: Effect of Covalently Linked Stabilizers on Cy5 Photostability
| Cy5 Derivative | Relative Increase in Photons Detected Before Photobleaching (compared to Cy5) | Mechanism of Action |
| Cy5-COT | Up to 4-fold | Reduces the triplet state lifetime of Cy5.[3][4][17] |
| Cy5-NBA | Significantly reduced photobleaching | Does not directly quench the Cy5 triplet state; may passivate reactive oxygen species.[3][4][17] |
| Cy5-Trolox | Significantly reduced photobleaching | Does not directly quench the Cy5 triplet state; may passivate reactive oxygen species.[3][4][17] |
Table 2: Comparison of Oxygen Scavenging Systems
| Oxygen Scavenging System | Key Features | Effect on Cy5 |
| Glucose Oxidase/Catalase (GODCAT) | Commonly used enzymatic system to remove oxygen. | Increases initial fluorescence lifetimes.[10][14] |
| Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCD) | Can achieve lower dissolved oxygen concentrations than GODCAT. | Increases initial fluorescence lifetimes.[10][12][14] |
| Bilirubin Oxidase (BOD) | Has minimal impact on DNA mechanical properties and causes minimal pH changes. | Significantly extends the photobleaching lifetimes of Cy5.[11] |
Experimental Protocols
Protocol 1: Preparation of a Standard Oxygen Scavenging Imaging Buffer (GODCAT)
This protocol describes the preparation of a commonly used imaging buffer containing a glucose oxidase and catalase (GODCAT) oxygen scavenging system and a triplet state quencher.
Materials:
-
Imaging Buffer Base (e.g., PBS or other appropriate buffer for your sample)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Procedure:
-
Prepare a stock solution of the imaging buffer base at the desired pH and salt concentration.
-
On the day of the experiment, prepare the final imaging buffer by adding the following components from stock solutions to the imaging buffer base. The final concentrations may need to be optimized for your specific application.
-
Glucose: 1-10 mM
-
Glucose Oxidase: 0.5 - 1 mg/mL
-
Catalase: 0.1 - 0.2 mg/mL
-
Trolox: 1-2 mM
-
-
Mix the solution gently by inversion. Do not vortex, as this can introduce oxygen and denature the enzymes.
-
Allow the buffer to incubate for 5-10 minutes before use to allow the enzymes to start scavenging oxygen.
-
Replace the buffer in your sample chamber with the freshly prepared imaging buffer just before starting your imaging experiment.
Visualizations
Caption: The Jablonski diagram illustrates the electronic states of a fluorophore and the pathways leading to fluorescence or photobleaching.
Caption: This diagram shows how oxygen scavengers and triplet state quenchers interrupt the photobleaching pathway of Cy5.
Caption: A simplified experimental workflow highlighting key steps to prevent Cy5 photobleaching.
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abbexa.com [abbexa.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An oxygen-scavenging system without impact on DNA mechanical properties in single-molecule fluorescence experiments - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Sigma-Aldrich [sigmaaldrich.com]
- 13. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bohrium.com [bohrium.com]
- 15. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Cyanine5 and Cy3 Phosphoramidites for FRET Applications
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount. Among the most prevalent and effective pairings are Cyanine3 (Cy3) and Cyanine5 (Cy5). This guide provides an in-depth, objective comparison of Cy3 and Cy5 phosphoramidites for FRET-based assays, supported by experimental data and detailed methodologies.
Cyanine dyes, such as Cy3 and Cy5, are synthetic fluorophores widely used for labeling biomolecules, including oligonucleotides.[][2] Their phosphoramidite derivatives are instrumental in the automated synthesis of fluorescently labeled DNA and RNA probes, which are central to many FRET studies.[][4][5] FRET is a powerful technique for measuring nanometer-scale distances and detecting interactions between molecules.[6][7] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor fluorophores, making the choice of the FRET pair critical for experimental success.[7]
The Cy3-Cy5 pair is a popular choice for single-molecule FRET experiments due to its favorable spectral overlap, high extinction coefficients, and good quantum yields, which allow for the measurement of relatively large distances.[6][8]
Quantitative Performance Data
A clear understanding of the photophysical properties of Cy3 and Cy5 is essential for designing and interpreting FRET experiments. The table below summarizes the key quantitative data for these two fluorophores.
| Property | Cyanine3 (Cy3) - Donor | Cyanine5 (Cy5) - Acceptor | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | ~649 nm | [][9] |
| Emission Maximum (λem) | ~570 nm | ~670 nm | [][8][9] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [10][11][12] |
| Quantum Yield (Φ) | 0.15 - 0.30 | 0.20 - 0.30 | [10][11][13][14] |
| Förster Distance (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~50 - 60 Å (>50 Å)} | [6][8][15][16] |
The FRET Mechanism with Cy3 and Cy5
The process of FRET between a Cy3 donor and a Cy5 acceptor involves the non-radiative transfer of energy. When the Cy3 molecule, attached to one biomolecule, is excited by an external light source, it can transfer its excitation energy to a nearby Cy5 molecule, attached to another biomolecule, if they are within the Förster distance. This energy transfer results in the fluorescence emission of Cy5, even though it was not directly excited. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the two dyes.
Experimental Protocols
Accurate and reproducible FRET data relies on meticulous experimental execution. Below are detailed methodologies for oligonucleotide labeling and FRET measurement.
Oligonucleotide Labeling with Cy3 and Cy5 Phosphoramidites
The synthesis of oligonucleotides with site-specific incorporation of fluorescent dyes is typically performed using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) and ancillary reagents
-
Cy3 and Cy5 phosphoramidites (with MMT protecting group)
-
Ammonium hydroxide or other deprotection solution
-
HPLC purification system
Protocol:
-
Synthesis: The oligonucleotide is synthesized on the CPG solid support following the standard phosphoramidite chemistry cycle.[4][17]
-
Dye Coupling: At the desired position in the sequence (typically the 5' terminus), the Cy3 or Cy5 phosphoramidite is coupled to the growing oligonucleotide chain.[18][19] The monomethoxytrityl (MMT) protecting group on the dye phosphoramidite is removed in the subsequent cycle.[18][19]
-
Cleavage and Deprotection: After synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in ammonium hydroxide.[18] It is recommended to perform deprotection at room temperature to ensure the stability of the cyanine dyes.[18]
-
Purification: The labeled oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length, labeled product from truncated sequences and unincorporated dyes.[18]
FRET Measurement and Data Analysis
FRET efficiency can be determined by measuring the fluorescence emission of the donor and acceptor.
Instrumentation:
-
Fluorometer or fluorescence microscope equipped with appropriate excitation sources and emission filters.
-
For single-molecule studies, a total internal reflection fluorescence (TIRF) microscope is often used.[20]
Protocol:
-
Sample Preparation: Prepare samples containing the donor-only labeled biomolecule, the acceptor-only labeled biomolecule, and the dual-labeled biomolecule (FRET sample).
-
Data Acquisition:
-
Excite the donor (Cy3) at its excitation maximum (~550 nm).
-
Measure the fluorescence emission spectrum, capturing both the donor emission (~570 nm) and the sensitized acceptor emission (~670 nm).
-
It is crucial to have proper filter sets to minimize direct excitation of the acceptor and to separate the donor and acceptor emission signals effectively.[8]
-
-
Data Analysis:
-
Correct for background fluorescence and spectral crosstalk.
-
The FRET efficiency (E) can be calculated using the following formula: E = 1 / [1 + (I_D / I_A) * γ] where I_D and I_A are the corrected fluorescence intensities of the donor and acceptor, respectively, and γ is a correction factor that accounts for differences in quantum yield and detection efficiency between the donor and acceptor.[15]
-
Alternatively, FRET efficiency can be determined by measuring the fluorescence lifetime of the donor in the presence and absence of the acceptor.[7]
-
Concluding Remarks
The Cy3 and Cy5 phosphoramidite pair remains a robust and reliable choice for a wide range of FRET applications, from ensemble measurements to cutting-edge single-molecule studies. Their well-characterized spectral properties, high extinction coefficients, and commercially available phosphoramidite chemistry make them accessible and effective tools for investigating molecular interactions and dynamics. Careful consideration of experimental design, including precise labeling and appropriate instrumentation, is key to obtaining high-quality, quantitative FRET data. While alternative dyes exist, the extensive body of literature and established protocols for the Cy3-Cy5 pair provide a solid foundation for researchers venturing into FRET-based investigations.
References
- 2. researchgate.net [researchgate.net]
- 4. twistbioscience.com [twistbioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 13. pnas.org [pnas.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of oligonucleotides by phosphoramidite method | PDF [slideshare.net]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
- 20. academic.oup.com [academic.oup.com]
A Comparative Guide to Cyanine5 and Cyanine5.5 Phosphoramidites for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the selection of appropriate fluorescent labels for oligonucleotides is a critical determinant of experimental success. Cyanine dyes, particularly Cyanine5 (Cy5) and Cyanine5.5 (Cy5.5), are widely utilized for their brightness and spectral properties in the far-red and near-infrared regions. This guide provides an objective comparison of Cy5 and Cy5.5 phosphoramidites, offering a comprehensive overview of their spectral characteristics, performance in key applications, and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.
Quantitative Data Summary
The selection between Cy5 and Cy5.5 phosphoramidites often hinges on the specific instrumentation available and the desired spectral positioning for multiplexing experiments. Below is a summary of their key spectral and physical properties.
| Property | Cyanine5 (Cy5) | Cyanine5.5 (Cy5.5) | Reference(s) |
| Absorbance Maximum (λmax) | ~646 - 651 nm | ~675 - 694 nm | [1][2][3] |
| Emission Maximum (λem) | ~662 - 670 nm | ~694 - 710 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~198,000 - 209,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | ~0.2 | [4] |
| Key Applications | FRET, qPCR, FISH, Microarrays | in vivo Imaging, FRET, qPCR | [2][3][] |
| Quencher Pairing | BHQ-3 | BHQ-3 | [1][3] |
Performance Comparison and Experimental Data
While both Cy5 and Cy5.5 are staples in oligonucleotide labeling, their performance can differ based on the application.
Fluorescence Resonance Energy Transfer (FRET): The choice between Cy5 and Cy5.5 in FRET applications is primarily dictated by the spectral overlap with the donor fluorophore. Cy5 is a common acceptor for Cy3, forming a widely used FRET pair.[6] Cy5.5, with its longer wavelength emission, can be paired with donors like Cy5 or other far-red dyes. The efficiency of FRET is distance-dependent, and the Förster radius (R₀), the distance at which FRET efficiency is 50%, is a critical parameter. For the Cy3-Cy5 pair, the R₀ is in the range of 5-6 nm.[7][8]
Quantitative PCR (qPCR): Both Cy5 and Cy5.5 are employed as reporter dyes in qPCR probes, such as TaqMan probes and Molecular Beacons.[1][3] Their far-red emission minimizes background fluorescence from biological samples. The selection often depends on the available filter sets on the qPCR instrument.
Fluorescence In Situ Hybridization (FISH): In FISH applications, the brightness and photostability of the fluorophore are paramount for achieving a high signal-to-noise ratio. Cy5 is a well-established dye for FISH.[1] Cy5.5, with its emission further in the near-infrared, can offer advantages in tissues with high autofluorescence.
Photostability: Cyanine dyes are known to be susceptible to photobleaching, particularly in the presence of ozone. While direct comparative studies on the photostability of Cy5 and Cy5.5 on oligonucleotides are limited, studies on similar cyanine dyes suggest that structural modifications can enhance photostability.[9] For applications requiring prolonged exposure to excitation light, such as live-cell imaging, considering the photostability of the chosen dye is crucial.
Experimental Workflow and Protocols
The following sections detail the standardized procedures for labeling oligonucleotides with cyanine phosphoramidites.
Experimental Workflow: Oligonucleotide Labeling and Purification
Caption: Automated synthesis and purification of cyanine-labeled oligonucleotides.
Experimental Protocols
1. Automated Oligonucleotide Synthesis:
-
Instrumentation: An automated DNA/RNA synthesizer is used.
-
Reagents: Standard nucleoside phosphoramidites (A, C, G, T), activators (e.g., ethylthiotetrazole), capping reagents, an oxidizing agent (e.g., iodine solution), and deblocking solution (e.g., trichloroacetic acid in dichloromethane) are required. Cy5 or Cy5.5 phosphoramidite is dissolved in anhydrous acetonitrile to the recommended concentration.
-
Procedure:
-
The synthesis is initiated on a solid support (e.g., controlled pore glass) in a synthesis column.
-
The desired oligonucleotide sequence is synthesized through iterative cycles of deblocking, coupling, capping, and oxidation.
-
For 5'-labeling, the cyanine phosphoramidite is coupled in the final synthesis cycle after the last nucleotide has been added. For internal labeling, a modified solid support or a specific phosphoramidite with a reactive group is used.
-
The MMT (monomethoxytrityl) protecting group on the cyanine dye is typically removed on the synthesizer.[10]
-
2. Cleavage and Deprotection:
-
Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) is commonly used.[11] The choice of deprotection solution and conditions depends on the protecting groups on the nucleobases.
-
Procedure:
-
After synthesis, the solid support is treated with the deprotection solution to cleave the oligonucleotide and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Deprotection of oligonucleotides containing cyanine dyes is often carried out at room temperature to prevent dye degradation.[10] If elevated temperatures are necessary, milder deprotection conditions are recommended.[10] For some cyanine dyes, specific deprotection protocols, such as using t-butylamine/water, may be required to minimize dye degradation.[11]
-
3. Purification:
-
Method: High-performance liquid chromatography (HPLC) is the most common method for purifying fluorescently labeled oligonucleotides.[12] Reverse-phase HPLC is effective for separating the desired full-length labeled oligonucleotide from unlabeled failures and other impurities.[13]
-
Procedure:
-
The crude, deprotected oligonucleotide solution is injected onto an appropriate HPLC column (e.g., C18).
-
A gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is used to elute the oligonucleotides.
-
Fractions are collected and analyzed by UV-Vis spectroscopy and mass spectrometry to identify the pure, labeled oligonucleotide.
-
The purified fraction is then desalted and lyophilized.
-
Conclusion
Both Cyanine5 and Cyanine5.5 are powerful tools for the fluorescent labeling of oligonucleotides. The choice between them should be guided by the specific requirements of the application, including the desired spectral properties for multiplexing, the sensitivity of the detection instrumentation, and the potential for background autofluorescence. Cy5 is a well-established and versatile dye suitable for a broad range of applications. Cy5.5 offers the advantage of a longer emission wavelength, which can be beneficial for in vivo imaging and for reducing background in certain sample types. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize the performance of their fluorescently labeled oligonucleotides.
References
- 1. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 2. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 3. Cy5.5 Oligo Modifications from Gene Link [genelink.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. waters.com [waters.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
A Brighter Red: Evaluating Alternatives to Cyanine5 Phosphoramidite for Oligonucleotide Labeling
In the realm of molecular biology and diagnostics, the covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique for a myriad of applications, from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to next-generation sequencing and single-molecule studies. For decades, Cyanine5 (Cy5) phosphoramidite has been a workhorse for introducing a red fluorescent signal onto synthetic DNA and RNA. However, the relentless pursuit of enhanced sensitivity, photostability, and experimental robustness has spurred the development of a new generation of red fluorescent dyes. This guide provides an objective comparison of prominent alternatives to Cy5 phosphoramidite, offering researchers, scientists, and drug development professionals the data and protocols necessary to make informed decisions for their specific applications.
This comparison focuses on three leading alternatives: Alexa Fluor 647 , DyLight 650 , and ATTO 647N . These dyes are spectrally similar to Cy5, allowing for their use with existing instrumentation and filter sets designed for Cy5.[1][2][3] Unlike the phosphoramidite chemistry used to incorporate Cy5 during oligonucleotide synthesis, these alternatives are typically conjugated post-synthesis to an amino-modified oligonucleotide via an N-hydroxysuccinimide (NHS) ester reaction.
Performance Comparison: A Quantitative Look at the Alternatives
The selection of a fluorescent dye is often a trade-off between various photophysical parameters. The ideal dye possesses a high molar extinction coefficient (ε), indicating efficient light absorption, and a high fluorescence quantum yield (Φ), signifying the efficient conversion of absorbed light into emitted fluorescence. Furthermore, high photostability is crucial for applications requiring prolonged or intense illumination. The following table summarizes the key quantitative data for Cy5 and its alternatives when conjugated to oligonucleotides.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.27 |
| Alexa Fluor 647 | ~650 | ~665 | ~270,000 | ~0.33 |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not explicitly stated for oligo conjugates, but generally high |
| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 |
Key Observations:
-
Brightness: Brightness is a function of both the extinction coefficient and the quantum yield. ATTO 647N, with its exceptionally high quantum yield, stands out as a particularly bright fluorophore.[4][5] Alexa Fluor 647 also offers a notable improvement in brightness over Cy5 due to its higher quantum yield and extinction coefficient.[6]
-
Photostability: While quantitative, directly comparable photostability data for oligonucleotide conjugates is limited in the literature, qualitative reports consistently indicate that Alexa Fluor 647 and ATTO 647N are significantly more photostable than Cy5.[4][7] DyLight 650 is also reported to have good photostability.[8] This increased photostability is a critical advantage for demanding applications like single-molecule imaging and super-resolution microscopy.
-
Environmental Sensitivity: Alexa Fluor 647 is known for its pH-insensitivity over a broad range, which can be advantageous for maintaining consistent fluorescence in varying experimental conditions.[1] ATTO 647N is also reported to have good pH and thermal stability.[4]
Experimental Protocols
The following protocols provide a general framework for labeling amino-modified oligonucleotides with NHS-ester dyes and for characterizing their photophysical properties.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with NHS-Ester Dyes
This protocol describes the post-synthesis conjugation of an amine-reactive dye to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
NHS-ester of the desired fluorescent dye (e.g., Alexa Fluor 647 NHS ester, DyLight 650 NHS ester, ATTO 647N NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
-
Desalting column or HPLC system for purification
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye and byproducts. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or by reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.
-
Quantification: Determine the concentration and labeling efficiency of the purified conjugate by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of the dye.
Protocol 2: Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorescently labeled oligonucleotide can be determined by comparing its fluorescence intensity to that of a well-characterized fluorescence standard with a known quantum yield.
Materials:
-
Purified fluorescently labeled oligonucleotide
-
Fluorescence standard with a known quantum yield in the red spectral region (e.g., Cresyl Violet or Rhodamine 800 in ethanol)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the labeled oligonucleotide and the fluorescence standard in an appropriate buffer (e.g., TE buffer). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance spectrum of each dilution and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Using the same excitation wavelength, measure the fluorescence emission spectrum for each dilution of both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The data should yield a straight line.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent used for the sample and standard
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Conclusion: Choosing the Right Red Fluorophore
The landscape of red fluorescent dyes for oligonucleotide labeling has evolved significantly, offering researchers superior alternatives to the traditional Cy5 phosphoramidite. For applications demanding the highest sensitivity and photostability, ATTO 647N and Alexa Fluor 647 emerge as excellent choices, with ATTO 647N showing a particularly impressive quantum yield. DyLight 650 also presents a robust and bright alternative.
The choice of dye will ultimately depend on the specific experimental requirements, including the need for brightness, photostability, and budget considerations. By leveraging the quantitative data and protocols provided in this guide, researchers can confidently select the optimal red fluorescent label to enhance the performance and reliability of their experiments. The move beyond Cy5 opens the door to more sensitive and robust assays, pushing the boundaries of what is achievable in molecular detection and imaging.
References
- 1. Alexa 647 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. DyLight 650 Oligonucleotide Labeling, An Alternative Dye to Alexa 647, Cy5 Dye [biosyn.com]
- 4. ATTO 647N Dye Labeling | Alexa Fluor 647 Alternative [biosyn.com]
- 5. atto-tec.com [atto-tec.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to HPLC Analysis of Cyanine5 Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis and purification of Cyanine5 (Cy5) labeled oligonucleotides are critical for a multitude of applications in research and drug development, including quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET) studies, and in vivo imaging. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for ensuring the purity and integrity of these fluorescently labeled biomolecules. This guide provides a comparative overview of the most common HPLC methods, supported by experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of HPLC Methods
The choice of HPLC method significantly impacts the resolution, analysis time, and overall success of separating Cy5-labeled oligonucleaments from unlabeled strands, failure sequences (n-1, n-2), and other synthesis-related impurities. The two primary HPLC techniques employed are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a high-resolution alternative.
Below is a summary of typical performance characteristics for each method.
| Parameter | IP-RP-HPLC (C18 Column) | IP-RP-HPLC (C8 Column) | AEX-HPLC | UPLC (C18 Column) |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity | Anionic Charge | Hydrophobicity |
| Resolution of Labeled vs. Unlabeled Oligos | Excellent | Good | Good | Exceptional |
| Resolution of n-1, n-2 Impurities | Good to Excellent | Moderate to Good | Good | Excellent |
| Typical Analysis Time | 20 - 40 minutes | 15 - 30 minutes | 30 - 50 minutes | 5 - 15 minutes |
| Mobile Phase Compatibility | Volatile buffers (e.g., TEAA, TEA/HFIP) compatible with MS | Volatile buffers (e.g., TEAA, TEA/HFIP) compatible with MS | Non-volatile salt gradients (e.g., NaCl, NaBr) | Volatile buffers (e.g., TEA/HFIP) compatible with MS |
| Column Stability at High pH/Temp | Moderate to Good (depends on packing material) | Moderate to Good | Excellent | Good (with appropriate columns) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the most common HPLC techniques used for Cy5-labeled oligonucleotide analysis.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with C18 Column
This is the most widely used method for the analysis and purification of dye-labeled oligonucleotides due to its high resolving power for hydrophobic species.
-
Column: C18, 2.5 µm particle size, 4.6 x 50 mm
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 30% Acetonitrile in 0.1 M TEAA, pH 7.0[1]
-
Gradient: 0% to 100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C[1]
-
Detection: UV at 260 nm (oligonucleotide) and 646 nm (Cy5 dye)
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with TEA/HFIP
This method offers enhanced resolution and is compatible with mass spectrometry.
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: Methanol
-
Gradient: 20% to 50% B over 10 minutes
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm and 646 nm, or Mass Spectrometer
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone and is particularly useful for sequences prone to secondary structures.[2]
-
Column: Strong anion-exchange (e.g., quaternary ammonium functionality)
-
Mobile Phase A: 20 mM Tris-HCl, pH 9.0
-
Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 9.0
-
Gradient: 20% to 80% B over 40 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm and 646 nm
Workflow for HPLC Analysis of Cy5-Labeled Oligonucleotides
The following diagram illustrates the general workflow from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of Cy5-labeled oligonucleotides.
Comparison of Alternatives
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC is the industry standard for oligonucleotide analysis due to its high resolving power and compatibility with mass spectrometry when using volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP).[3] The hydrophobic Cy5 label significantly increases the retention of the full-length product on C18 columns, facilitating its separation from unlabeled failure sequences.[1] C18 columns, having a longer carbon chain than C8 columns, provide stronger hydrophobic interactions and are generally preferred for the separation of more hydrophobic molecules like Cy5-labeled oligonucleotides.[4] While C8 columns can offer faster analysis times, they may provide less resolution for complex mixtures. The choice of the ion-pairing agent is also critical; TEA in combination with HFIP often provides superior separation of oligonucleotides compared to the more traditional triethylammonium acetate (TEAA).
Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the number of phosphate groups in their backbone.[2] This technique is particularly advantageous for analyzing oligonucleotides that are prone to forming secondary structures, as the high pH of the mobile phase can disrupt these structures.[2] However, AEX-HPLC typically uses non-volatile salt gradients for elution, making it incompatible with mass spectrometry. The resolution between the desired Cy5-labeled product and shorter failure sequences is generally good, as they differ in the total number of phosphate charges.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC.[4] This results in significantly improved resolution, higher peak capacity, and much faster analysis times.[4] For Cy5-labeled oligonucleotides, UPLC can provide baseline resolution of the main product from closely related impurities in a fraction of the time required by HPLC. The principles of separation are the same as in HPLC, with IP-RP being the most common mode. The enhanced performance of UPLC makes it an attractive alternative for high-throughput analysis and quality control.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Application of Liquid Chromatography-Fluorescence (LC-FL) Detection Methods for DMPK Quantitative Bioanalysis of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Mass Analysis of Modified DNA: A Comparative Guide to Cy5 and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of nucleic acids is paramount. Chemical modifications, such as the attachment of fluorescent dyes, are essential for a multitude of applications, from genetic analysis to the development of therapeutic oligonucleotides. Cyanine 5 (Cy5), a widely-used fluorescent dye, serves a dual purpose by enabling optical detection and acting as a mass tag for mass spectrometry (MS). This guide provides an objective comparison of mass spectrometry performance for Cy5-modified DNA against alternative labeling strategies, supported by experimental data and detailed protocols.
Mass Spectrometry of Labeled DNA: ESI vs. MALDI-TOF
The two primary mass spectrometry techniques for analyzing oligonucleotides are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS).
-
ESI-MS is the preferred method for analyzing large or labile-modified oligonucleotides, such as those labeled with fluorescent dyes. Its "soft" ionization process minimizes fragmentation of the dye and the DNA backbone, preserving the integrity of the molecule. ESI generates a series of multiply charged ions, which allows mass spectrometers with a limited mass-to-charge (m/z) range to accurately determine the molecular weight of very large molecules.
-
MALDI-TOF MS is a high-throughput technique well-suited for oligonucleotides shorter than 50 bases. While powerful, its laser-based ionization can sometimes cause degradation of photosensitive modifications. Furthermore, for molecules larger than ~13 kDa, both ionization efficiency and resolution tend to decrease.
A Comparative Look: Cy5 vs. Alternative Labeling Strategies
The choice of label profoundly impacts the quality of mass spectrometry data. While Cy5 is a reliable choice, several alternatives offer distinct advantages. These can be broadly categorized as other fluorescent dyes, stable isotope labels, or label-free approaches.
Fluorescent Dye Alternatives: Dyes like Alexa Fluor 647, ATTO 647N, and DY-647 are spectrally similar to Cy5. Key differences lie in their photostability and charge. For instance, Alexa Fluor 647 is known to be significantly more photostable than Cy5 and is less prone to the self-quenching that can occur at high labeling densities.[1][2] In some applications, the positive charge of Cy5 and ATTO 647N can lead to more intense fluorescence signals compared to the negatively charged Alexa Fluor 647.
Stable Isotope Labeling: This non-fluorescent method involves incorporating heavy isotopes (e.g., ¹³C, ¹⁵N) into the DNA. This strategy is the gold standard for quantitative mass spectrometry, as it allows for the precise differentiation and quantification of chemically identical species from different samples (e.g., endogenous vs. exogenous DNA adducts).[3][4]
Label-Free Quantification: This approach forgoes labeling entirely and instead relies on direct measurement of the analyte's signal intensity or by counting the number of spectra identified for a given peptide (spectral counting).[5][6] It is the most straightforward and cost-effective method. However, it can be more susceptible to run-to-run variability and may offer lower quantitative accuracy for low-abundance species when compared to labeling methods.[7][8]
Performance Comparison
The selection of a labeling strategy requires a trade-off between experimental goals, cost, and desired data quality. The following table summarizes key performance characteristics of Cy5-labeling compared to its alternatives.
| Feature | Cy5 Labeling | Alternative Fluorescent Dyes (e.g., Alexa Fluor 647, ATTO 647N) | Stable Isotope Labeling (e.g., ¹³C, ¹⁵N) | Label-Free |
| Primary Application | Quantification & Fluorescence Detection | Quantification & Fluorescence Detection | High-Accuracy Quantification | Relative Quantification |
| MS Ionization Suitability | ESI-MS is preferred due to dye lability | ESI-MS is preferred due to dye lability | ESI-MS and MALDI-TOF | ESI-MS and MALDI-TOF |
| Quantitative Accuracy | Good | Good | Excellent (Gold Standard)[3] | Moderate to Good; dependent on instrument stability[7] |
| Sensitivity | High signal intensity in some fluorescence applications[9] | Variable; some show less aggregation, leading to brighter conjugates[1] | High; relies on sensitive MS detection | Generally lower for low-abundance species[8] |
| Throughput | High (MALDI) to Medium (ESI) | High (MALDI) to Medium (ESI) | Medium; requires synthesis of standards | High; simplest workflow[7] |
| Photostability | Moderate; susceptible to ozone and photobleaching[9] | Generally higher than Cy5 (e.g., Alexa Fluor, ATTO dyes)[1] | Not Applicable | Not Applicable |
| Cost | Moderate | Moderate to High | High (synthesis of labeled standards) | Low (no reagents needed)[7] |
| Fragmentation Behavior | Stable under soft ionization (ESI); can be labile with MALDI | Similar to Cy5; ESI is preferred | Does not alter fragmentation pathways | Not Applicable |
Experimental Protocols
Precise and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for the labeling and mass spectrometry analysis of Cy5-modified DNA.
Protocol 1: Enzymatic Labeling of DNA with Cy5-dUTP
This protocol describes the incorporation of Cy5-labeled dUTP into fragmented genomic DNA using the Klenow fragment, which is suitable for generating probes for various applications.[10]
-
DNA Fragmentation: Fragment 1 µg of genomic DNA to an average size of 500-1000 bp via sonication or enzymatic digestion.
-
Primer Annealing: In a PCR tube, mix the fragmented DNA (~1 µg), 2 µL of random hexamer primers (5 mg/mL), and nuclease-free water to a total volume of 20 µL.
-
Denaturation & Annealing: Heat the mixture to 95°C for 2 minutes, then immediately transfer to an ice-water bath for 5 minutes.
-
Labeling Reaction Setup: On ice, add the following to the DNA/primer mix:
-
5 µL 10X Klenow Buffer
-
5 µL 10X dNTP mix (5 mM each of dATP, dCTP, dGTP)
-
17 µL Nuclease-free water
-
1.5 µL Cy5-dUTP (1 mM)
-
1 µL Klenow DNA Polymerase (50 U/µL)
-
-
Incubation: Incubate the reaction mixture for 2-6 hours at 37°C in the dark.
-
Reaction Termination: Stop the reaction by adding 2.5 µL of 0.5 M EDTA (pH 8.0).
-
Purification: Purify the labeled probe to remove unincorporated Cy5-dUTPs using a spin column (e.g., Microcon 30). Wash the sample three times with 450 µL of nuclease-free water, concentrating the probe to a final volume of <10 µL after each spin.
Protocol 2: MALDI-TOF MS Analysis of Labeled Oligonucleotides
This protocol is optimized for short, labeled DNA fragments.[11][12]
-
Sample Desalting: Desalt the purified oligonucleotide sample (e.g., 2.5 pmol) using a C18 ZipTip pipette tip to remove salts that interfere with ionization.
-
Matrix Preparation: Prepare a saturated matrix solution of 3-hydroxypicolinic acid (3-HPA) in a 50:50 (v/v) solution of acetonitrile and water, containing 10 mg/mL of diammonium hydrogen citrate.
-
Target Spotting:
-
Spot 0.5 µL of the matrix solution onto the MALDI target plate. Let it air dry completely at room temperature.
-
Spot 0.5 µL of the desalted oligonucleotide sample directly on top of the dried matrix spot.
-
Let the sample spot air dry completely at room temperature.
-
-
Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer. For oligonucleotides, negative ion mode is typically used.[11]
Protocol 3: ESI-MS Analysis of Labeled Oligonucleotides
This protocol is suitable for a wide range of oligonucleotide sizes and modifications.[13]
-
Sample Preparation: Prepare a stock solution of the labeled oligonucleotide at a concentration of 1 mg/mL in an organic solvent (e.g., methanol, acetonitrile) or water.
-
Dilution: Create the final sample for injection by taking 10 µL of the stock solution and diluting it with 1 mL of a solvent mixture, typically 50:50 methanol:water or acetonitrile:water. The final concentration should be approximately 10 µg/mL.
-
Sample Filtration: If any precipitate is observed, filter the sample to prevent clogging of the instrument's fluidics.
-
Data Acquisition: Transfer the final solution to a 2 mL mass spectrometry vial with a pre-slit septum. Analyze using an ESI-MS system. Ensure no inorganic salts or ion-pairing agents like TFA are present, as they can suppress the signal and contaminate the system. Formic acid can be used for acidification if necessary.[13]
Visualization of Experimental Workflow
The following diagram illustrates the comprehensive workflow for the mass spectrometry analysis of Cy5-modified DNA.
Conclusion
The mass spectrometric analysis of Cy5-modified DNA is a robust technique for molecular characterization. While Cy5 remains a versatile and effective label, researchers should consider the specific demands of their experiment when choosing a labeling strategy. For applications requiring the highest quantitative accuracy, stable isotope labeling is unparalleled. For high-throughput screening where cost is a major factor, label-free methods offer a viable alternative. Newer fluorescent dyes, such as Alexa Fluor and ATTO dyes, often provide superior photostability, which can be advantageous in correlative studies involving both fluorescence microscopy and mass spectrometry. By understanding the distinct benefits and limitations of each approach and employing rigorous, optimized protocols, researchers can achieve high-quality, reliable data for their DNA analysis needs.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Label-free quantification - Wikipedia [en.wikipedia.org]
- 6. Label-Based and Label-Free Strategies for Protein Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 8. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. Comparison of Alexa Fluor and CyDye for practical DNA microarray use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.davidson.edu [bio.davidson.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Performance of Cyanine5 in Multiplex qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dyes is paramount for generating reliable and reproducible multiplex quantitative polymerase chain reaction (qPCR) data. This guide provides an objective comparison of Cyanine5 (Cy5) performance against common alternatives, supported by experimental data and detailed protocols.
Cyanine5 (Cy5) has traditionally been a common choice for the far-red channel in multiplex qPCR due to its distinct spectral properties. However, its performance can be a limiting factor in sensitive applications.[1] This guide will delve into the quantitative performance of Cy5 and its popular alternatives, including Texas Red, Alexa Fluor 647, and iFluor 647, to inform your experimental design.
Quantitative Performance Comparison
The choice of fluorophore can significantly impact the sensitivity and accuracy of multiplex qPCR assays. Below is a summary of key performance indicators for Cy5 and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Cyanine5 (Cy5) | ~650 | ~670 | ~0.27 | Moderate | Low |
| Texas Red | ~595 | ~615 | ~0.60 | High | Moderate |
| Alexa Fluor 647 | ~650 | ~665 | ~0.33 | High | High |
| iFluor 647 | ~650 | ~665 | Not widely reported | High | High |
Note: Quantum yield and brightness can vary depending on the conjugation molecule and buffer conditions. The data presented here is a consensus from multiple sources for comparative purposes.
Studies have shown that probes labeled with Cy5 can exhibit lower fluorescence plateaus and delayed amplification signals in multiplex qPCR compared to other dyes.[2] For instance, substituting Cy5 with Texas Red has been demonstrated to improve fluorescence intensity and target detection.[1] Alexa Fluor 647 is another alternative that is significantly more resistant to photobleaching than Cy5.[3] iFluor 647 is also reported to have much stronger fluorescence and higher photostability compared to Cy5 probes.
Experimental Protocols
General Protocol for Multiplex qPCR
This protocol provides a basic template for a multiplex qPCR experiment. Optimization is critical for each new combination of targets and probes.
1. Assay Design and In Silico Validation:
-
Design primers and probes with similar melting temperatures (Tm), typically 55-60°C for primers and 8-10°C higher for probes.[4]
-
Aim for amplicon lengths between 70-150 base pairs.[4]
-
Utilize tools like Primer-BLAST to check for specificity and potential off-target binding.[5]
2. Singleplex Assay Validation:
-
Before multiplexing, validate each individual assay's efficiency and dynamic range using a standard curve with a serial dilution of your template DNA/cDNA.[6][4]
-
The PCR efficiency should be between 90% and 110%.[5]
3. Multiplex Reaction Setup:
-
Prepare a master mix containing DNA/cDNA template, multiplex qPCR mix (containing polymerase, dNTPs, and buffer), and the pooled primer-probe mix.
-
The final concentration of each primer is typically 100-500 nM, and each probe is 100-250 nM.[7]
-
Include no-template controls (NTCs) to check for contamination.
4. qPCR Cycling and Data Acquisition:
-
Use a two-step or three-step cycling protocol depending on your assay requirements. A typical two-step protocol includes an initial denaturation, followed by 40 cycles of denaturation and a combined annealing/extension step.[8]
-
Ensure your qPCR instrument is calibrated for the specific fluorophores used in your multiplex assay.[9]
5. Data Analysis:
-
Set the baseline and threshold for each fluorophore channel.
-
Analyze the Cq values and amplification curves to determine the quantity of each target.
Protocol for Substituting Cy5 with an Alternative Fluorophore
When replacing Cy5 with a dye like Texas Red or Alexa Fluor 647, the following steps and considerations are crucial:
1. Fluorophore and Quencher Selection:
-
Choose an alternative dye with an emission spectrum that is compatible with your qPCR instrument's detection channels and has minimal overlap with other fluorophores in your multiplex panel.[9]
-
Ensure the selected quencher is appropriate for the new fluorophore. Dark quenchers like Black Hole Quenchers (BHQ) are often recommended for multiplex assays to reduce background fluorescence.[9]
2. Primer and Probe Re-synthesis:
-
Synthesize a new probe for the target of interest, replacing Cy5 with the chosen alternative fluorophore. Keep the primer sequences the same.
3. Singleplex Validation of the New Probe:
-
Validate the performance of the new probe in a singleplex reaction to ensure its efficiency and specificity are comparable to the original Cy5-labeled probe.[6][4]
4. Multiplex Assay Re-optimization:
-
Combine the new probe with the other probes in your multiplex panel.
-
Run the multiplex assay with a dilution series of your template to verify that the performance of all assays is maintained.
-
It may be necessary to adjust the concentration of the primers for the target with the new probe to balance the amplification efficiencies between all targets.[10]
5. Comparative Analysis:
-
Directly compare the performance of the multiplex assay with the new fluorophore to the original assay with Cy5. Assess fluorescence intensity, Cq values, and overall assay sensitivity.
Mandatory Visualizations
Caption: A generalized workflow for developing and executing a multiplex qPCR assay.
Caption: A simplified representation of potential spectral overlap between common qPCR fluorophores.
References
- 1. selectscience.net [selectscience.net]
- 2. pcrbio.com [pcrbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bioradiations.com [bioradiations.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bio-rad.com [bio-rad.com]
- 7. pcrbio.com [pcrbio.com]
- 8. Multiplex qPCR Protocol [sigmaaldrich.com]
- 9. idtdna.com [idtdna.com]
- 10. bio-rad.com [bio-rad.com]
A Comparative Guide to Quenchers for Cyanine5 (Cy5) Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Cyanine5 (Cy5) is a widely utilized fluorescent dye in biological research and diagnostics due to its far-red emission, which minimizes background fluorescence from biological samples. The performance of Cy5-labeled probes in various applications, such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET)-based assays, is critically dependent on the selection of an appropriate quencher. An effective quencher minimizes the fluorescence of the probe in its "off" state, leading to a high signal-to-noise ratio upon target binding or cleavage. This guide provides an objective comparison of common quenchers for Cy5-labeled probes, supported by experimental data, to aid researchers in selecting the optimal quencher for their specific needs.
Quenching Mechanisms: A Brief Overview
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. The primary mechanisms relevant to Cy5 probes are:
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore (e.g., Cy5) to a suitable acceptor molecule (the quencher) in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules.
-
Static (or Contact) Quenching: This occurs when the fluorophore and quencher form a non-fluorescent ground-state complex. This mechanism requires very close contact between the two molecules.
The choice of quencher will dictate the dominant quenching mechanism and, consequently, the design of the fluorescent probe.
Comparative Performance of Cy5 Quenchers
Several classes of quenchers are commonly paired with Cy5. The following table summarizes their key performance characteristics based on available experimental data. It is important to note that quenching efficiencies can be context-dependent, varying with the specific probe sequence, buffer conditions, and assay format.
| Quencher | Quencher Type | Quenching Mechanism | Typical Quenching Efficiency for Cy5 | Key Advantages | Key Considerations |
| Black Hole Quencher® 2 (BHQ®-2) | Dark Quencher | Primarily FRET and Static | >95%[1] | Broad absorption spectrum (550-650 nm) well-matched with Cy5 emission. High quenching efficiency. Non-fluorescent nature reduces background. | Performance can be influenced by the hydrophobicity of the dye-quencher pair.[2][3] |
| Black Hole Quencher® 3 (BHQ®-3) | Dark Quencher | Primarily FRET and Static | Recommended for Cy5 in some applications.[2][3] | Absorption maximum (672 nm) is very close to Cy5's emission maximum (~670 nm), suggesting high FRET efficiency. | May be a better choice than BHQ-2 for specific probe designs, such as TaqMan probes.[2][3] |
| Iowa Black® RQ | Dark Quencher | Primarily FRET and Static | ~80-90% (with Cy5.5)[4] | Broad absorbance (500-700 nm) makes it versatile for various red-emitting fluorophores, including Cy5.[5] | Data with Cy5.5 suggests high efficiency, which is expected to be similar for Cy5.[4] |
| QSY® 21 | Dark Quencher | Primarily FRET and Static | Not explicitly quantified in the provided results, but part of a series of effective non-fluorescent quenchers.[6] | Part of the QSY series of dark quenchers with a range of absorption maxima.[6] | Specific performance data for Cy5 was not found in the search results. |
| Cyanine 7 (Cy7) | Fluorescent Quencher | FRET | >90%[7] | Can be used as a FRET acceptor where the emission of Cy7 itself might be of interest or can be filtered out. | As a fluorescent molecule, its own emission could contribute to background if not properly filtered. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Chemical Quencher | Covalent Adduct Formation | Not applicable in the same way as FRET/static quenchers. | Reversible quenching, which can be useful for specific applications like super-resolution imaging.[8] | The quenching mechanism is fundamentally different and not based on proximity in a probe but on a chemical reaction.[8] |
Signaling Pathways and Experimental Workflows
The fundamental principle behind the use of quenched Cy5 probes is the modulation of the distance or interaction between the Cy5 fluorophore and its quencher upon a biological event. This "off-to-on" switching of the fluorescence signal is the basis for numerous detection and imaging applications.
The diagram below illustrates the general mechanism of FRET-based quenching for a generic molecular probe. In the "quenched" state, the Cy5 donor and the quencher acceptor are in close proximity, leading to energy transfer and minimal fluorescence from Cy5. Upon interaction with a target molecule or cleavage by an enzyme, the probe undergoes a conformational change, increasing the distance between the donor and acceptor. This disrupts FRET, leading to an increase in Cy5 fluorescence.
Caption: FRET-based quenching and activation of a Cy5 probe.
Experimental Protocols
The following are generalized protocols for evaluating the performance of different quenchers for Cy5-labeled probes. Researchers should adapt these protocols to their specific experimental setup and probe design.
This protocol allows for the quantitative measurement of a quencher's ability to reduce Cy5 fluorescence.
Materials:
-
Cy5-labeled and quencher-modified oligonucleotide probe.
-
Unlabeled complementary target oligonucleotide.
-
Nuclease-free water or appropriate hybridization buffer (e.g., PBS with MgCl₂).
-
Fluorometer or microplate reader capable of excitation at ~650 nm and emission detection at ~670 nm.
Procedure:
-
Prepare a stock solution of the dual-labeled Cy5-quencher probe in nuclease-free water or buffer to a known concentration (e.g., 10 µM).
-
Measure the fluorescence of the quenched probe (F_quenched):
-
Dilute the stock solution of the dual-labeled probe to a final concentration of 100-200 nM in the assay buffer.
-
Measure the fluorescence intensity (Excitation: 650 nm, Emission: 670 nm). This value represents the background fluorescence of the intact, quenched probe.
-
-
Measure the fluorescence of the unquenched probe (F_unquenched):
-
To a separate aliquot of the diluted dual-labeled probe, add a 2-5 fold molar excess of the complementary target oligonucleotide.
-
Incubate at room temperature for 15-30 minutes to allow for complete hybridization. This will spatially separate the Cy5 and the quencher, leading to dequenching.
-
Measure the fluorescence intensity under the same conditions as the quenched probe. This value represents the maximum fluorescence of the unquenched Cy5.
-
Alternative for nuclease-cleavable probes: Instead of a complementary target, a nuclease specific to the probe's linker can be added to cleave the probe and separate the dye and quencher.
-
-
Calculate Quenching Efficiency:
-
Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100
-
This protocol assesses the photostability of Cy5 in the presence of a quencher.
Materials:
-
Cy5-labeled probe (quenched and unquenched states).
-
Fluorescence microscope with a suitable laser for Cy5 excitation (e.g., 640 nm or 647 nm) and an appropriate emission filter.
-
Image analysis software.
Procedure:
-
Immobilize the probe: Adsorb the Cy5-labeled probe (in either the quenched or unquenched state) onto a glass coverslip or within a gel matrix.
-
Acquire a time-lapse series:
-
Focus on the immobilized probes and continuously illuminate the sample with the excitation laser at a constant power.
-
Acquire a series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly decreased.
-
-
Analyze the data:
-
Measure the mean fluorescence intensity of the probes in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).
-
-
Compare the photobleaching lifetimes of the quenched and unquenched probes, as well as probes with different quenchers, to assess their relative photostability. Covalently linking photostabilizing agents like cyclooctatetraene (COT) to Cy5 has been shown to enhance its photostability.[9]
Conclusion
The selection of a quencher for Cy5-labeled probes is a critical step in assay design that directly impacts sensitivity and performance. For applications requiring efficient non-radiative quenching, dark quenchers such as the Black Hole Quencher® series (BHQ-2 and BHQ-3) and Iowa Black® RQ are excellent choices due to their broad absorption spectra and high quenching efficiencies.[1][2][3][5] The Cy5-BHQ3 pair has been specifically recommended for TaqMan-style probes.[2][3] For FRET-based assays where the acceptor's fluorescence might be utilized, Cy7 can serve as an effective quencher for Cy5.[7] The choice between these quenchers will depend on the specific requirements of the assay, including the probe design, the desired quenching mechanism, and the instrumentation available. It is highly recommended to empirically test a selection of quenchers to identify the optimal pairing for a given Cy5-labeled probe and application.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Cy5/BHQ dye–quencher pairs in fluorogenic qPCR probes: effects of charge and hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice: Fluorescent DNA duplexes for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Post-Synthesis Labeling vs. Cyanine5 Phosphoramidite for Oligonucleotide Modification
For researchers, scientists, and drug development professionals, the choice of method for attaching fluorescent labels to oligonucleotides is a critical decision that impacts experimental outcomes and timelines. This guide provides an objective comparison between two prevalent techniques: post-synthesis labeling of an amino-modified oligonucleotide with a Cyanine5 (Cy5) NHS ester and direct incorporation of a Cy5 phosphoramidite during synthesis. We present a detailed analysis of their respective workflows, performance metrics, and key considerations to aid in selecting the optimal strategy for your research needs.
Executive Summary
Both post-synthesis labeling and the use of Cyanine5 phosphoramidite are effective methods for producing Cy5-labeled oligonucleotides. The choice between them hinges on factors such as the desired purity of the final product, the scale of the synthesis, and the availability of specialized reagents and equipment. Post-synthesis labeling offers flexibility in dye choice but may result in lower overall yields and requires additional purification steps.[1] Conversely, incorporating Cy5 as a phosphoramidite during synthesis is a more streamlined process but may have limitations regarding the stability of the dye to the synthesis and deprotection conditions.
Performance Comparison
Table 1: Labeling Efficiency and Yield
| Parameter | Post-Synthesis Labeling (Cy5 NHS Ester) | This compound |
| Typical Labeling Efficiency | 85% to quantitative, dependent on reaction conditions[2] | Coupling efficiency is generally high (98-99% for standard phosphoramidites), but can be lower for modifiers. |
| Overall Yield | Can be lower due to the multi-step process and additional purification requirements.[1] | Overall synthesis yields for oligonucleotides with internal Cy5 analogs have been reported in the range of 4.5% to 24.3%, which includes all synthesis and purification steps.[3][4] |
| Purification | Typically requires double HPLC purification: once to purify the amino-modified oligonucleotide and a second time to separate the labeled product from unlabeled oligonucleotides and excess dye.[1] | A single HPLC purification is generally sufficient to isolate the full-length, labeled oligonucleotide.[5] |
Table 2: Product Characteristics
| Parameter | Post-Synthesis Labeling (Cy5 NHS Ester) | This compound |
| Photostability | The photostability of Cy5 is an inherent property of the dye. Some studies suggest that the local environment can influence photostability. | The photostability of Cy5 is an inherent property of the dye. The linkage to the oligonucleotide is not expected to significantly alter this property. |
| Effect on Hybridization | The introduction of a label via a linker at the 5' or 3' end is generally considered to have a minimal impact on hybridization kinetics for most applications.[6] | The direct incorporation of the dye during synthesis also places it at a terminal position, and any effects on hybridization would be comparable to a post-synthesis modification with a similar linker. |
| Flexibility | High flexibility in the choice of fluorescent dye, as a wide variety of NHS esters are commercially available.[2] | Limited to the specific phosphoramidite available. Different cyanine dye phosphoramidites (e.g., Cy3, Cy5.5) are available.[7] |
Experimental Workflows
The following diagrams illustrate the key steps involved in each labeling method.
Experimental Protocols
Post-Synthesis Labeling of Amino-Modified Oligonucleotides
This protocol is a general guideline for labeling an amino-modified oligonucleotide with a Cy5 NHS ester.[8][9]
1. Preparation of the Amino-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a 5'-amino modifier using standard phosphoramidite chemistry.
-
Cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., ammonium hydroxide).
-
Purify the amino-modified oligonucleotide by HPLC to ensure that only full-length oligonucleotides are carried forward to the labeling reaction.
-
Quantify the purified oligonucleotide using UV-Vis spectrophotometry.
2. Labeling Reaction:
-
Dissolve the purified amino-modified oligonucleotide (typically 0.1 - 0.2 µmoles) in a conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0).[8]
-
Prepare a fresh solution of Cy5 NHS ester (e.g., 10 mg/mL) in anhydrous DMSO.
-
Add the Cy5 NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is typically used to drive the reaction to completion.
-
Vortex the reaction mixture and incubate at room temperature for at least 2 hours, or overnight for convenience.[8] Protect the reaction from light.
3. Purification of the Labeled Oligonucleotide:
-
After the incubation, the reaction mixture will contain the desired Cy5-labeled oligonucleotide, unlabeled oligonucleotide, and excess hydrolyzed Cy5 dye.
-
Purify the Cy5-labeled oligonucleotide using reverse-phase HPLC. This step is crucial for removing the unreacted dye and any unlabeled starting material.
-
Collect the fractions corresponding to the labeled oligonucleotide and confirm its identity and purity by mass spectrometry and UV-Vis spectroscopy.
Oligonucleotide Synthesis using this compound
This protocol outlines the general steps for incorporating a this compound during automated solid-phase oligonucleotide synthesis.
1. Synthesis Setup:
-
Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).
-
Install the Cy5 phosphoramidite vial on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, with the Cy5 phosphoramidite scheduled for addition at the 5'-terminus.
2. Automated Synthesis Cycle:
-
The synthesis proceeds through the standard four steps for each nucleotide addition: deblocking, activation/coupling, capping, and oxidation.[10]
-
For the Cy5 phosphoramidite, the coupling time may need to be extended compared to standard nucleoside phosphoramidites to ensure high coupling efficiency. A typical coupling time for modifiers is 5-10 minutes.[10]
3. Cleavage, Deprotection, and Purification:
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected. Care must be taken during deprotection, as some cyanine dyes can be sensitive to prolonged exposure to harsh basic conditions at elevated temperatures. Deprotection at room temperature is often recommended for Cy5-labeled oligonucleotides.[11]
-
Purify the crude, labeled oligonucleotide using reverse-phase HPLC to isolate the full-length product.
-
Analyze the final product by mass spectrometry and UV-Vis spectroscopy to confirm its identity, purity, and concentration.
Conclusion
The decision between post-synthesis labeling and the use of this compound is a nuanced one, with valid arguments for each approach.
Post-synthesis labeling is advantageous when:
-
A wide variety of fluorescent dyes or other modifications are desired, as the corresponding NHS esters are often more readily available than phosphoramidites.
-
The dye is sensitive to the conditions of oligonucleotide synthesis and deprotection.[12]
-
Only a small amount of labeled oligonucleotide is required, and the researcher has expertise in solution-phase conjugation and HPLC purification.
Using this compound is preferable for:
-
Streamlined, automated synthesis of 5'-labeled oligonucleotides.
-
Larger scale synthesis where a more direct route to the final product is desired.
-
Situations where minimizing hands-on time and the number of purification steps is a priority.
Ultimately, the optimal method will depend on the specific experimental requirements, available resources, and the desired scale and purity of the final labeled oligonucleotide. By carefully considering the information presented in this guide, researchers can make an informed decision that best suits their scientific goals.
References
- 1. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 5'-Amino Modified Oligonucleotides [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS esters | AAT Bioquest [aatbio.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 12. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
A Researcher's Guide to Cyanine Dyes: Spectral Properties and Experimental Considerations
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. Cyanine dyes, a versatile class of synthetic fluorophores, are widely utilized in various biological applications owing to their high molar extinction coefficients, environmental stability, and tunable spectral properties. This guide provides a comparative overview of the spectral characteristics of three commonly used cyanine dyes—Cy3, Cy5, and Cy7—supported by experimental data and protocols to aid in your selection process.
Comparative Analysis of Spectral Properties
The spectral properties of cyanine dyes are dictated by the length of their polymethine chain, with longer chains resulting in absorption and emission at longer wavelengths.[1][] This allows for a range of dyes that span the visible to near-infrared (NIR) spectrum. The key spectral parameters for Cy3, Cy5, and Cy7 are summarized in the table below. These values are crucial for designing multicolor imaging experiments and selecting appropriate excitation sources and emission filters.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550[3] | ~570[3] | ~150,000[3] | ~0.15*[4] |
| Cy5 | ~650[3] | ~670[3] | ~250,000[3] | ~0.27[4] |
| Cy7 | ~750[] | ~773[] | ~250,000[5] | ~0.28[4] |
*The quantum yield of Cy3 is known to be highly dependent on its environment, including viscosity and biomolecular interactions.[4]
Cyanine dyes are available in both sulfonated and non-sulfonated forms. While their spectral properties are nearly identical, their solubility differs significantly.[1] Sulfonated cyanine dyes are water-soluble and are ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1][3] Non-sulfonated versions, on the other hand, require dissolution in organic solvents like DMSO or DMF before being introduced to an aqueous reaction.[1][6]
Experimental Protocol: Measurement of Fluorescence Spectra
Accurate determination of the spectral properties of cyanine dyes is essential for their effective application. The following is a generalized protocol for measuring the fluorescence excitation and emission spectra of a cyanine dye solution.
Instrumentation:
-
Spectrofluorometer with an excitation and emission monochromator.
-
Quartz cuvettes (1 cm path length).
Reagents:
-
Cyanine dye stock solution (e.g., in DMSO or water for sulfonated dyes).
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) or ethanol).[5][7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the cyanine dye in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.05 at the excitation maximum).[8]
-
Instrument Setup:
-
Emission Spectrum Measurement:
-
Place a cuvette with the blank solvent in the sample holder and record a blank spectrum.
-
Replace the blank with the cyanine dye sample.
-
Set the excitation monochromator to the known absorption maximum of the dye (e.g., ~550 nm for Cy3).
-
Scan the emission monochromator across a wavelength range that encompasses the expected emission peak (e.g., 560-700 nm for Cy3).
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Keep the cyanine dye sample in the holder.
-
Set the emission monochromator to the determined emission maximum of the dye (e.g., ~570 nm for Cy3).
-
Scan the excitation monochromator across a wavelength range that includes the expected absorption peak (e.g., 450-560 nm for Cy3).
-
The resulting spectrum should resemble the absorption spectrum of the dye.
-
Visualizing Fluorescence Principles and Workflows
To better understand the underlying principles of fluorescence and the experimental process, the following diagrams are provided.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: A simplified workflow for measuring the spectral properties of cyanine dyes.
Conclusion
The choice between Cy3, Cy5, and Cy7 will largely depend on the specific requirements of the experiment, including the available instrumentation and the need to avoid spectral overlap with other fluorophores in multicolor applications. Cy3 is a versatile green-yellow emitting dye, while Cy5 offers a bright signal in the far-red region, where cellular autofluorescence is often lower.[3] For deep-tissue imaging, the near-infrared emitting Cy7 is an excellent choice due to the increased light penetration at these wavelengths.[6][10] By understanding their distinct spectral properties and employing standardized measurement protocols, researchers can effectively harness the power of cyanine dyes in their scientific investigations.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. Cyanines | AAT Bioquest [aatbio.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cyanine5 Phosphoramidite Disposal
For Immediate Implementation by Laboratory Personnel
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of Cyanine5 (Cy5) phosphoramidite, a common fluorescent labeling reagent. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Cyanine5 phosphoramidite is classified as a hazardous substance, exhibiting acute toxicity if ingested, causing skin and eye irritation, and being harmful to aquatic life.[1] Therefore, it must be treated as hazardous waste and should never be disposed of down the drain or in regular trash without appropriate deactivation.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat .
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
While specific disposal limits for this compound are not individually established, general federal and state regulations for hazardous waste accumulation in laboratories apply. These are summarized in the table below.
| Parameter | Limit | Regulatory Context |
| Acute Hazardous Waste (P-list) Accumulation | ≤ 1 quart (liquid) or 1 kg (solid) | Resource Conservation and Recovery Act (RCRA) |
| Total Hazardous Waste Accumulation | ≤ 55 gallons | Resource Conservation and Recovery Act (RCRA) |
| Storage Time in Satellite Accumulation Area | Up to 12 months (as long as accumulation limits are not exceeded) | University of Pennsylvania EHRS Guidelines[2] |
Disposal Protocol: A Step-by-Step Guide
The primary method for the safe disposal of this compound waste involves chemical neutralization to degrade the hazardous cyanine dye structure. Chlorine-based bleaches, such as a sodium hypochlorite solution, have been shown to effectively and instantly "kill" cyanine dyes, even in diluted forms.[3]
Experimental Protocol for Neutralization of this compound Waste:
Objective: To chemically degrade the cyanine dye in waste solutions or solid waste containing this compound, rendering it non-hazardous for subsequent disposal as general chemical waste.
Materials:
-
Waste containing this compound (e.g., residual solids, contaminated solutions, used vials).
-
Standard household bleach (typically 5-6% sodium hypochlorite).
-
A designated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Stir bar and stir plate (optional, for mixing).
-
pH paper or a pH meter.
-
Water.
Procedure:
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible chemical waste streams, particularly acids. Mixing acids with cyanide-containing compounds can generate highly toxic hydrogen cyanide gas.[2]
-
-
Preparation for Neutralization:
-
If the waste is a solid, dissolve it in a minimal amount of a compatible solvent (e.g., acetonitrile, the solvent typically used for phosphoramidites). If the waste is already in a solution, proceed to the next step.
-
Ensure the waste solution is at a neutral or slightly basic pH before adding bleach.
-
-
Neutralization with Bleach:
-
Slowly and carefully add a dilute solution of household bleach (e.g., a 1:10 dilution of bleach in water) to the this compound waste while stirring. The characteristic blue color of the Cy5 dye should disappear, indicating its degradation.
-
Add the bleach solution until the blue color is no longer visible. A slight excess of bleach can be added to ensure complete reaction.
-
Allow the mixture to react for at least 30 minutes to ensure the complete degradation of the cyanine dye.
-
-
Verification and Final Disposal:
-
After the reaction time, visually inspect the solution to confirm the absence of the blue color.
-
Neutralize the pH of the resulting solution to between 6 and 8 using a mild acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed. Check the pH with pH paper or a pH meter.
-
The neutralized, colorless solution can now be disposed of as general chemical waste, following your institution's specific guidelines.
-
If the original container held acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected and treated as hazardous waste.[4][5]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5 Phosphoramidite
Essential safety protocols and operational guidance for the secure and effective use of Cyanine5 phosphoramidite in research and development.
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Cyanine5 (Cy5) phosphoramidite is a critical reagent in oligonucleotide synthesis, enabling the fluorescent labeling of DNA and RNA probes for a wide range of applications. However, its handling requires strict adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the confident and safe use of this valuable compound.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following PPE:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. |
Hazard Identification and Mitigation
Understanding the specific hazards associated with this compound is the first step toward mitigating risk.
| Hazard Classification | Description | Mitigation Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wear appropriate gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation. | Wear safety goggles. In case of contact, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle only in a well-ventilated area, preferably a fume hood, to avoid inhaling dust. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in synthesis is crucial for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and dark place. Recommended storage temperature is typically -20°C.[1]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Preparation of Solutions
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture.
-
Weighing: Conduct all weighing operations within a chemical fume hood.
-
Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration. The quality of the solvent is critical for successful synthesis.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, such as contaminated weighing paper or tips, in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and waste from the oligonucleotide synthesizer, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Labware: Disposable labware that has come into contact with the chemical should be disposed of as hazardous waste. Non-disposable glassware must be decontaminated according to established laboratory procedures before reuse.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage of Waste: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Institutional Guidelines: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]
Experimental Protocol: Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated DNA/RNA synthesizer.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer.
-
Synthesizer Setup: Install the this compound solution on the synthesizer in the designated special amidite port.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite coupling cycle for the addition of the Cyanine5 moiety. A longer coupling time (e.g., 3-10 minutes) is often recommended for modified phosphoramidites to ensure efficient incorporation.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups. Deprotection of oligonucleotides containing cyanine dyes can often be carried out using ammonium hydroxide at room temperature.[3] However, for sensitive dyes, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary to prevent dye degradation.[4]
-
Purification: Purify the labeled oligonucleotide using standard methods such as HPLC or gel electrophoresis to remove any unreacted dye and truncated sequences.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages of the this compound workflow.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
